Bromopride
Description
Bromopride is a dopamine antagonist used as an antiemetic. Its prokinetic properties are similar to those of metoclopramide. It is unavailable in America or the United Kingdom.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAQDDTCWHPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4093-36-1 (di-hydrochloride) | |
| Record name | Bromopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045383 | |
| Record name | Bromopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-35-0 | |
| Record name | Bromopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bromopride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75473V2YZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-135 | |
| Record name | Bromopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Bromopride on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromopride is a substituted benzamide with potent antiemetic and prokinetic properties, primarily attributed to its antagonist activity at dopamine D2 receptors.[1][2][3] This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and functional consequences of this compound's engagement with the D2 receptor. It consolidates available quantitative data, outlines key experimental methodologies for assessing its pharmacological profile, and visualizes the underlying mechanisms to support further research and development in this area.
Core Mechanism of Action at the Dopamine D2 Receptor
This compound functions as a selective, competitive, and reversible antagonist of the dopamine D2 receptor.[4] Its therapeutic effects are mediated through the blockade of these receptors in both the central nervous system (CNS) and the gastrointestinal (GI) tract.[5]
Central Antiemetic Effect
The primary antiemetic action of this compound results from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. The CTZ is situated outside the blood-brain barrier and detects emetogenic substances in the bloodstream. By antagonizing D2 receptors in this region, this compound inhibits the signaling cascade that leads to the activation of the vomiting center in the medulla oblongata, thereby preventing nausea and vomiting.
Peripheral Prokinetic Effect
In the upper GI tract, dopamine acts as an inhibitory neurotransmitter, binding to D2 receptors on enteric neurons and smooth muscle cells, which leads to reduced motility and delayed gastric emptying. This compound counteracts this effect by blocking these peripheral D2 receptors. This antagonism mitigates the inhibitory effects of dopamine, resulting in enhanced gastrointestinal motility and accelerated gastric emptying. This prokinetic activity is beneficial in conditions such as gastroparesis and gastroesophageal reflux disease (GERD).
Quantitative Pharmacological Data
Quantitative analysis of this compound's interaction with the D2 receptor is crucial for understanding its potency and for comparative pharmacology. While comprehensive binding data is not extensively published, functional potency has been reported.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC₅₀ | ~ 2.1 µM | D₂-dopamine receptor | Functional Antagonism | |
| Kᵢ | Not Reported | D₂-dopamine receptor | Radioligand Binding | - |
| K𝒹 | Not Reported | D₂-dopamine receptor | Saturation Binding | - |
-
IC₅₀ (Half-maximal inhibitory concentration): Represents the concentration of this compound required to inhibit 50% of the D2 receptor's response to an agonist in a functional assay.
-
K𝒹 (Dissociation constant): A measure of binding affinity determined through saturation binding experiments.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical frameworks related to this compound's mechanism of action.
Dopamine D2 Receptor Signaling Pathway (Antagonized by this compound)
References
- 1. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 2. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Bromopride's Engagement with the 5-HT4 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromopride, a substituted benzamide derivative primarily recognized for its potent dopamine D2 receptor antagonism and associated prokinetic and antiemetic properties, also exhibits significant interaction with the serotonin 5-HT4 receptor. This technical guide delves into the current scientific understanding of this compound as a partial agonist at the 5-HT4 receptor. While quantitative data on its binding affinity and potency remain to be fully elucidated in publicly accessible literature, existing evidence from functional assays, particularly in cardiac tissue, strongly supports this pharmacological characteristic. This document summarizes the available data, outlines detailed experimental protocols for further investigation, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate future research in this area.
Introduction
This compound is a medication utilized for the management of gastrointestinal motility disorders and the prevention of nausea and vomiting.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors.[1][3] However, its structural similarity to other benzamides, such as metoclopramide, has prompted investigations into its effects on other receptor systems, notably the serotonin receptors. The 5-HT4 receptor, a Gs-protein coupled receptor, is a key regulator of gastrointestinal motility, and its activation typically leads to increased cyclic adenosine monophosphate (cAMP) levels and subsequent physiological responses.[4] Emerging evidence now characterizes this compound as a partial agonist at the 5-HT4 receptor, suggesting a more complex pharmacological profile than previously understood. This guide aims to provide a comprehensive technical overview of this specific aspect of this compound's pharmacology.
Pharmacological Profile of this compound at the 5-HT4 Receptor
While precise quantitative data for this compound's binding affinity (Ki), potency (EC50), and intrinsic activity at the 5-HT4 receptor are not extensively available in peer-reviewed literature, functional studies provide strong evidence for its partial agonist activity.
Data Presentation
The following tables summarize the available quantitative and qualitative data for this compound and related compounds at the 5-HT4 and other relevant receptors.
| Compound | Receptor | Parameter | Value | Tissue/System | Reference |
| This compound | 5-HT4 | Activity | Partial Agonist | Human & Mouse Atrium | |
| 5-HT4 | Intrinsic Affinity | Speculated to be less than metoclopramide | Human Atrium | ||
| D2 | IC50 | ~2.1 µM | Not Specified | ||
| Metoclopramide | 5-HT4 | Activity | Agonist | Human Atrium | |
| Serotonin (5-HT) | 5-HT4 | Activity | Full Agonist | Human & Mouse Atrium | |
| GR125487 | 5-HT4 | Ki | 0.19 nM | Porcine Caudate Nucleus |
Note: The lack of specific Ki and EC50 values for this compound at the 5-HT4 receptor represents a significant data gap in the current literature.
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist, such as serotonin or partially by this compound, initiates a cascade of intracellular events. The canonical pathway involves the activation of a stimulatory G-protein (Gαs), which in turn stimulates adenylyl cyclase to increase the production of the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately, a physiological response.
Caption: Canonical 5-HT4 receptor signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the partial agonist activity of this compound at the 5-HT4 receptor.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Objective: To quantify the affinity of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
[3H]-GR113808 (radiolabeled 5-HT4 antagonist).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer.
-
A fixed concentration of [3H]-GR113808 (typically at or near its Kd).
-
Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-4 M).
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a 5-HT4 receptor radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC50) and efficacy (Emax).
Objective: To determine the potency and efficacy of this compound as a partial agonist at the 5-HT4 receptor by measuring its effect on intracellular cAMP levels.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX).
-
This compound solutions of varying concentrations.
-
A full 5-HT4 receptor agonist (e.g., serotonin) for comparison.
-
A cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen assay kit.
-
384- or 96-well plates.
Procedure:
-
Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into the assay plates at a predetermined density. Allow the cells to adhere overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) at 37°C.
-
Compound Addition: Add varying concentrations of this compound or the full agonist (serotonin) to the wells in triplicate. Include a vehicle control.
-
Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist). To determine the intrinsic activity of this compound, express its Emax as a percentage of the Emax of the full agonist (serotonin).
Caption: Workflow for a cAMP accumulation assay.
Isolated Human Atrial Preparations Contractility Assay
This ex vivo assay directly measures the functional consequence of 5-HT4 receptor activation in a physiologically relevant tissue.
Objective: To assess the partial agonist activity of this compound by measuring its effect on the force of contraction in isolated human atrial muscle strips.
Materials:
-
Human atrial tissue obtained from patients undergoing cardiac surgery (with appropriate ethical approval and patient consent).
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Organ bath system with force transducers and a data acquisition system.
-
This compound solutions of varying concentrations.
-
Serotonin (full agonist).
-
GR125487 (5-HT4 antagonist).
-
Cilostamide (phosphodiesterase III inhibitor).
Procedure:
-
Tissue Preparation: Dissect human atrial trabeculae (muscle strips) and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension until a stable contractile force is achieved in response to electrical stimulation (e.g., 1 Hz).
-
Partial Agonist Effect:
-
In the presence of a phosphodiesterase III inhibitor like cilostamide (to amplify the cAMP signal), add cumulative concentrations of this compound to the organ bath and record the changes in the force of contraction.
-
This will allow for the generation of a dose-response curve and determination of the Emax for this compound.
-
-
Demonstration of Partial Agonism:
-
After establishing a stable contraction with a high concentration of the full agonist serotonin, add increasing concentrations of this compound. A reduction in the serotonin-induced contraction will indicate competitive antagonism at the receptor, a characteristic of a partial agonist.
-
-
Antagonist Confirmation: To confirm that the observed effects are mediated by the 5-HT4 receptor, pre-incubate the tissues with the selective 5-HT4 antagonist GR125487 before adding this compound. The antagonist should block the contractile response to this compound.
-
Data Analysis: Measure the change in the force of contraction from baseline for each concentration of the tested compounds. Plot the dose-response curves and compare the Emax of this compound to that of serotonin to quantify its intrinsic activity.
In Vivo Assessment of Gastrointestinal Motility
To translate the in vitro findings to a physiological context, in vivo studies in animal models are essential.
Objective: To evaluate the prokinetic effects of this compound mediated by 5-HT4 receptor agonism.
Methods:
-
Whole Gut Transit Time: In this assay, a non-absorbable marker is administered orally to animals (e.g., mice or rats), and the time to its excretion is measured. An increase in gastrointestinal motility will result in a shorter transit time.
-
Colonic Motility: This can be assessed by measuring the expulsion time of a bead inserted into the distal colon. A shorter expulsion time indicates increased colonic motility.
-
Gastric Emptying Studies: The rate at which a test meal empties from the stomach is measured. This can be quantified by sacrificing the animals at a specific time point after the meal and measuring the amount of remaining stomach contents.
In all these in vivo models, the involvement of the 5-HT4 receptor can be confirmed by pre-treating a group of animals with a selective 5-HT4 antagonist, which should block the prokinetic effects of this compound.
Conclusion
The available evidence strongly suggests that this compound, in addition to its well-established dopamine D2 receptor antagonism, acts as a partial agonist at the 5-HT4 receptor. This dual mechanism of action may contribute to its overall clinical profile in the management of gastrointestinal disorders. However, there is a clear need for further research to precisely quantify this compound's binding affinity, potency, and intrinsic activity at the 5-HT4 receptor. The experimental protocols detailed in this guide provide a framework for researchers to address these knowledge gaps and to further elucidate the therapeutic potential and nuances of this compound's pharmacology. A deeper understanding of its interaction with the 5-HT4 receptor will be crucial for optimizing its clinical use and for the development of future gastroprokinetic agents with improved efficacy and safety profiles.
References
An In-depth Technical Guide to the Structural and Pharmacological Relationship Between Bromopride and Metoclopramide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the structural relationship between the substituted benzamide drugs, bromopride and metoclopramide. It explores how a minor structural modification—the substitution of a chlorine atom with a bromine atom—influences their pharmacological, pharmacokinetic, and clinical profiles.
Introduction: The Substituted Benzamides
This compound and metoclopramide are closely related prokinetic and antiemetic agents belonging to the substituted benzamide class of drugs.[1][2] Their primary therapeutic effects are derived from their action as dopamine D2 receptor antagonists in the central nervous system (CNS) and the gastrointestinal (GI) tract.[3][4][5] Metoclopramide is a widely used medication, whereas this compound is not available in the United States or the United Kingdom but is used in other parts of the world. This guide dissects their structures to understand the basis of their activities.
Core Structural Analysis
The fundamental structural similarity between this compound and metoclopramide is evident in their shared 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide backbone. The only point of differentiation is the halogen substituent at the C-5 position of the benzene ring.
-
Metoclopramide: Features a chlorine atom at the C-5 position.
-
This compound: Features a bromine atom at the C-5 position.
This seemingly minor substitution of one halogen for another is the key to the subtle differences in their physicochemical and pharmacological properties.
Caption: Core chemical structures highlighting the halogen substitution.
Physicochemical Properties
The difference in the halogen atom directly impacts the molecular weight and potentially other physicochemical parameters.
| Property | Metoclopramide | This compound |
| Chemical Formula | C₁₄H₂₂ClN₃O₂ | C₁₄H₂₂BrN₃O₂ |
| Molecular Weight | 299.796 g/mol | 344.25 g/mol |
| Halogen Atom | Chlorine (Cl) | Bromine (Br) |
| CAS Number | 364-62-5 | 4093-35-0 |
Pharmacological Profile: A Comparative View
Both drugs exert their primary effects through antagonism of dopamine D2 receptors and also interact with serotonin receptors. The antiemetic action is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. The prokinetic effects arise from D2 receptor antagonism in the GI tract and agonism at serotonin 5-HT4 receptors, which enhances acetylcholine release and promotes gastric motility.
Caption: Receptor targets and resulting physiological effects.
While their mechanisms are analogous, subtle differences in receptor affinity and intrinsic activity exist. For instance, one study noted that the intrinsic affinity of this compound at the 5-HT4 receptor might be lower than that of metoclopramide. Metoclopramide is also a known 5-HT3 receptor antagonist, contributing to its antiemetic effect.
Receptor Binding Affinity
Direct comparative studies on binding affinities are scarce, but data from various sources provide insight.
| Receptor | Drug | Affinity Value |
| Dopamine D2 | Metoclopramide | Kᵢ = 28.8 nM |
| Dopamine D2 | This compound | IC₅₀ ≈ 2.1 µM |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are related but not directly interchangeable. These values are from different studies and should be compared with caution.
Pharmacokinetic Comparison
The pharmacokinetics of this compound and metoclopramide appear to be quite similar.
| Parameter | Metoclopramide | This compound |
| Bioavailability (Oral) | 30-100% (approx. 40.7%) | 50-75% (approx. 54%) |
| Bioavailability (IM) | - | 78% |
| Protein Binding | 30% | 40% |
| Metabolism | Hepatic (First-pass) | Hepatic |
| Elimination Half-life | - | 4 to 5 hours |
| Excretion | Renal | Renal (10-14% unchanged) |
| Volume of Distribution | ~3.5 L/kg | 215 L (for a 70kg person, ~3.07 L/kg) |
Clinical Efficacy and Adverse Effects
In a randomized controlled trial involving children with vomiting, both this compound and metoclopramide were effective within the first hour. However, over a 6 and 24-hour period, both were found to be less effective than ondansetron.
| Outcome (vs. Ondansetron) | Metoclopramide | This compound |
| Vomiting Prevention (1 hr) | 94.8% (p=0.288) | 96.6% (p=0.288) |
| Vomiting Prevention (6 hrs) | 84.4% (p=0.023) | 91.5% (p=0.023) |
| Vomiting Prevention (24 hrs) | 67.2% (p=0.001) | 67.8% (p=0.001) |
| Absence of Side Effects | 53.5% | 54.2% |
The most common side effect for both drugs was somnolence. Due to their dopamine antagonism, both carry a risk of extrapyramidal symptoms and increased prolactin levels.
Experimental Protocols
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity of a test compound (e.g., this compound, metoclopramide) for the D2 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of a test compound at the human dopamine D2 receptor.
Materials:
-
Cell Membranes: HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM (+)-Butaclamol.
-
Test Compounds: this compound, Metoclopramide at various concentrations.
-
Equipment: 96-well plates, glass fiber filters, scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2 cells.
-
Homogenize cells in ice-cold buffer and centrifuge at 40,000 x g to isolate the membrane pellet.
-
Resuspend the pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of cell membrane preparation (e.g., 10-20 µg protein).
-
50 µL of [³H]-Spiperone at a concentration near its Kₑ value.
-
50 µL of the test compound at serial dilutions (for competition curve), assay buffer (for total binding), or 10 µM (+)-butaclamol (for non-specific binding).
-
-
Incubate the plate for 60 minutes at room temperature to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Experimental workflow for a competitive binding assay.
Protocol: Evaluation of Antiemetic Efficacy in an Animal Model
This protocol outlines a general in vivo method for assessing the antiemetic potential of a drug using the ferret model, which has a well-characterized emetic reflex.
Objective: To evaluate the ability of a test compound to prevent cisplatin-induced emesis in ferrets.
Materials:
-
Animals: Male ferrets.
-
Emetic Agent: Cisplatin (a chemotherapeutic agent known to cause acute and delayed emesis).
-
Test Compounds: this compound, Metoclopramide, or vehicle control.
-
Administration: Intravenous (IV) or intraperitoneal (IP) injection equipment.
Methodology:
-
Acclimatization: Acclimate ferrets to the experimental environment for several days.
-
Drug Administration:
-
Administer the test compound (e.g., this compound at a specific dose in mg/kg) or vehicle control to the animals via a predetermined route (e.g., IP injection) at a set time before the emetic challenge (e.g., T-30 minutes).
-
-
Emetic Challenge:
-
Administer a potent emetogenic dose of cisplatin (e.g., 5-10 mg/kg, IP).
-
-
Observation:
-
Observe the animals continuously for a defined period (e.g., 4-6 hours) in individual cages.
-
Record the latency to the first emetic episode (retching or vomiting).
-
Count the total number of retches and vomits for each animal.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes in the drug-treated groups to the vehicle-control group.
-
Use appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test) to determine if the reduction in emesis is statistically significant.
-
Calculate the percentage protection against emesis for each dose of the test compound.
-
Conclusion
This compound and metoclopramide are structural analogs whose pharmacological and pharmacokinetic profiles are remarkably similar, a direct consequence of their nearly identical chemical structures. The substitution of a bromine atom in this compound for a chlorine atom in metoclopramide results in a higher molecular weight but does not drastically alter its function as a D2-antagonist and 5-HT4-agonist. Both drugs are effective antiemetics and prokinetics, though clinical data suggests they may be less potent than newer agents like ondansetron. The choice between them in clinical practice, where both are available, would likely be guided by regional availability, cost, and specific formulary guidelines rather than a significant difference in their core structural or functional properties. For drug development professionals, the relationship between these two molecules serves as a classic example of how minor halogen substitutions on a pharmacophore can be made without fundamentally altering the drug's primary mechanism of action.
References
In Vitro Activity of Bromopride on Gastrointestinal Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromopride is a substituted benzamide with prokinetic and antiemetic properties, primarily utilized in the management of gastrointestinal motility disorders.[1] Its therapeutic effects are principally attributed to its antagonism of dopamine D2 receptors and modulation of serotonergic pathways, particularly involving 5-HT4 receptors.[2][3] This technical guide provides a comprehensive overview of the in vitro activity of this compound on gastrointestinal smooth muscle, consolidating available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways and experimental workflows. While specific in vitro quantitative data for this compound on gastrointestinal smooth muscle is limited in publicly available literature, this guide synthesizes the known mechanisms and provides detailed methodologies based on standard in vitro pharmacology assays for assessing similar prokinetic agents.
Mechanism of Action
This compound's prokinetic activity stems from a dual mechanism primarily involving dopaminergic and serotonergic systems within the enteric nervous system and directly on smooth muscle cells.
-
Dopamine D2 Receptor Antagonism: Dopamine, through D2 receptors, generally exerts an inhibitory effect on gastrointestinal motility by reducing acetylcholine (ACh) release from myenteric motor neurons.[2] this compound acts as a competitive antagonist at these D2 receptors, thereby disinhibiting cholinergic neurons and leading to increased ACh release.[4] This enhanced cholinergic stimulation results in increased smooth muscle contraction.
-
Serotonergic (5-HT4) Activity: this compound is also suggested to act as a partial agonist at 5-HT4 receptors. Activation of 5-HT4 receptors on presynaptic terminals of cholinergic neurons further enhances the release of ACh, contributing to the prokinetic effect. This mechanism is shared by other benzamides like metoclopramide and cisapride.
The synergistic effect of D2 receptor blockade and 5-HT4 receptor agonism leads to an overall increase in the tone of the lower esophageal sphincter (LES) and stimulation of gastric, and intestinal smooth muscle contractions.
Quantitative Data
Quantitative in vitro pharmacological data for this compound on gastrointestinal smooth muscle is not extensively reported in the available scientific literature. The following table summarizes the known values, primarily derived from studies on related tissues or receptors.
| Parameter | Receptor/Tissue | Value | Species | Reference |
| IC50 | Dopamine D2 Receptor | ~ 2.1 µM | Human (cardiac tissue) |
Note: This IC50 value was determined in human atrial preparations and should be interpreted with caution as receptor pharmacology can vary between tissues.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the activity of this compound on gastrointestinal smooth muscle. These protocols are based on established pharmacological techniques for studying intestinal contractility.
Isolated Guinea Pig Ileum Contraction Assay
This assay is a classic method to evaluate the contractile or relaxant effects of a compound on intestinal smooth muscle and to investigate its mechanism of action (e.g., cholinergic or serotonergic pathways).
3.1.1. Tissue Preparation
-
A male guinea pig (250-350 g) is euthanized by a humane method, such as a blow to the head followed by exsanguination.
-
The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is carefully excised.
-
The ileal segment is placed in a petri dish containing warm, oxygenated Tyrode's or Krebs-Henseleit physiological salt solution.
-
The lumen of the ileum is gently flushed with the physiological salt solution to remove its contents.
-
The mesentery is carefully trimmed away.
-
Segments of 2-3 cm in length are cut for mounting in the organ bath.
3.1.2. Organ Bath Setup
-
An isolated tissue segment is suspended vertically in a 10-20 mL organ bath containing Tyrode's or Krebs-Henseleit solution maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
The lower end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the upper end is connected via a thread to an isometric force transducer.
-
The tissue is placed under an initial resting tension of approximately 1 gram and allowed to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Contractions are recorded using a data acquisition system connected to the force transducer.
3.1.3. Experimental Procedure
-
Direct Contractile Effect:
-
After equilibration, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the drug to the organ bath at regular intervals.
-
The contractile response (increase in tension) is measured and plotted against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
-
Investigation of Cholinergic Mechanism:
-
To determine if the effect is mediated by acetylcholine release, the experiment is repeated in the presence of a muscarinic receptor antagonist (e.g., atropine, 1 µM). A rightward shift of the this compound concentration-response curve would indicate a cholinergic mechanism.
-
Alternatively, the effect of this compound on contractions induced by a stable cholinergic agonist (e.g., carbachol) can be assessed.
-
-
Investigation of Serotonergic (5-HT4) Mechanism:
-
To investigate the 5-HT4 receptor activity, the experiment can be performed in the presence of a 5-HT4 receptor antagonist. A reduction in the this compound-induced contraction would suggest a 5-HT4-mediated effect.
-
The partial agonist activity can be assessed by constructing a concentration-response curve for a full 5-HT4 agonist (e.g., serotonin or a specific synthetic agonist) in the absence and presence of this compound. A rightward shift and a potential reduction in the maximal response to the full agonist would indicate partial agonism.
-
In Vitro Lower Esophageal Sphincter (LES) Tone Measurement
This protocol is designed to measure the direct effect of this compound on the tone of the isolated lower esophageal sphincter.
3.2.1. Tissue Preparation
-
The lower esophagus and attached stomach are dissected from a recently euthanized animal (e.g., rat or guinea pig).
-
The preparation is placed in a dissecting dish with cold, oxygenated Krebs-Henseleit solution.
-
The stomach is opened along the lesser curvature, and the mucosal layer of the esophagus and stomach is carefully removed to expose the smooth muscle.
-
A circular strip of the LES is carefully dissected.
3.2.2. Experimental Setup
-
The LES strip is mounted in an organ bath, similar to the ileum preparation, and connected to an isometric force transducer.
-
The tissue is allowed to equilibrate under a resting tension until a stable baseline tone is achieved.
3.2.3. Experimental Procedure
-
A baseline tone is established.
-
Increasing concentrations of this compound are added cumulatively to the organ bath.
-
Changes in the isometric tension are recorded to determine if this compound increases or decreases LES tone.
-
The involvement of different receptors can be investigated using specific antagonists as described for the ileum preparation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound's action and the general experimental workflows.
Caption: Proposed signaling pathway of this compound in gastrointestinal smooth muscle.
Caption: General experimental workflow for isolated guinea pig ileum assay.
Conclusion
This compound enhances gastrointestinal smooth muscle activity primarily through dopamine D2 receptor antagonism and likely partial agonism at 5-HT4 receptors, which collectively increase cholinergic stimulation. While direct quantitative in vitro data on its effects on gastrointestinal smooth muscle are not widely available, the established pharmacological profile and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its properties. Future in vitro studies are warranted to precisely quantify the potency and efficacy of this compound on different segments of the gastrointestinal tract to better understand its therapeutic applications and potential side effects.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Bromopride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of bromopride, a substituted benzamide with significant antiemetic and prokinetic properties. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key chemical and biological pathways to support advanced research and development.
Synthesis of this compound
This compound, chemically known as 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, is structurally related to metoclopramide, differing by the substitution of a bromine atom for a chlorine atom on the benzene ring.[1][2] The synthesis can be effectively carried out from N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide.
General Synthesis Workflow
The synthesis involves the protection of the primary amine, followed by bromination, and subsequent deprotection to yield the final product.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol
The following protocol is based on established manufacturing processes for substituted benzamides[3].
Materials:
-
N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide
-
Acetic acid
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
30% Sodium hydroxide (soda) solution
-
Activated charcoal
-
Absolute ethanol
Procedure:
-
Acetylation (Protection): Dissolve 119 g (0.45 mol) of N-(2-diethylaminoethyl)-2-methoxy-4-aminobenzamide in 200 cc of acetic acid. To this solution, add 69 g of acetic anhydride in small portions while cooling the mixture. This step protects the primary amino group.
-
Bromination: The details of the bromination step for this specific precursor are not fully elucidated in the provided results, but would typically involve the addition of a brominating agent (e.g., Br2 in acetic acid) to the acetylated intermediate.
-
Hydrolysis (Deprotection): After bromination, evaporate the solvent. Add 390 g of concentrated hydrochloric acid and 780 cc of water to the residue. Boil the mixture for two hours to hydrolyze the acetyl group.
-
Purification and Precipitation: Cool the reaction mixture and dilute with one liter of water. Add 12 g of activated charcoal, stir, and filter to remove impurities. Precipitate the free base by adding a 30% soda solution.
-
Crystallization and Drying: The N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-bromobenzamide (this compound) will crystallize. Centrifuge the mixture to collect the solid, wash it with water, and dry. This process yields approximately 85 g of the base product with a melting point of 129°-130°C.[3]
-
(Optional) Dihydrochloride Salt Formation: To form the dihydrochloride salt, dissolve the free base in 110 cc of absolute alcohol. Add a solution of 9.6 g of dry hydrochloric acid in 35 cc of alcohol, followed by 2.8 cc of water. The dihydrochloride salt will precipitate. Centrifuge, wash, and dry the solid at 40°C to obtain a white material with a melting point of 134°-135°C.[3]
Synthesis of this compound Derivatives
The primary derivatives of this compound are its metabolites, formed in vivo. These include N-oxides and glucuronide conjugates.
This compound N-Oxide
This compound N-oxide is a metabolite formed by the oxidation of the tertiary diethylamino group.
2.1.1 Synthetic Approach
The synthesis of N-oxides from tertiary amines is a standard organic transformation, typically achieved using an oxidizing agent.
2.1.2 Representative Experimental Protocol
A general method for the N-oxidation of tertiary amines involves the use of hydrogen peroxide or other peroxy acids.
Materials:
-
This compound
-
Methanol or Dichloromethane
-
Hydrogen peroxide (30% solution)
Procedure:
-
Dissolve this compound in methanol or dichloromethane.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude this compound N-oxide can be purified using column chromatography or recrystallization to yield the final product.
This compound Glucuronide
Glucuronidation is a major metabolic pathway for this compound. The synthesis of glucuronides is challenging due to the electron-withdrawing nature of the C-5 carboxylic group on the glucuronic acid moiety, which reduces reactivity at the anomeric center.
2.2.1 Synthetic Approaches
-
Chemical Synthesis (e.g., Koenigs-Knorr Method): This classic method involves the coupling of an aglycone (this compound) with a protected glucuronic acid donor, typically an acyl-protected glycosyl halide (e.g., 1α-bromo sugar). The reaction often requires a promoter, such as a silver or mercury salt. This method can suffer from low yields and the formation of by-products like orthoesters.
-
Enzyme-Assisted Synthesis: This approach utilizes enzymes, such as uridine-5'-diphospho-glucuronosyltransferases (UGTs), which are responsible for glucuronidation in vivo. The reaction is carried out by incubating the substrate (this compound) with a source of UGTs (e.g., liver microsomes or S9 fractions) and a UDP-glucuronic acid cofactor. This method can offer high stereoselectivity but may be difficult to scale up.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Molecular Formula | C₁₄H₂₂BrN₃O₂ | |
| Molecular Weight | 344.25 g/mol | |
| CAS Number | 4093-35-0 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 134-135 °C (as dihydrochloride) | |
| 129-130 °C (as free base) | ||
| Solubility | DMSO: 50 mg/mL (145.24 mM) | |
| Moderate solubility in water and organic solvents | ||
| Protein Binding | ~40% |
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its clinical efficacy and safety.
| Parameter | Value | Source(s) |
| Bioavailability | 50-75% (Oral), 78% (Intramuscular) | |
| Metabolism | Hepatic, primarily via Cytochrome P450 enzymes (CYP2D6, CYP3A4, CYP1A2) and glucuronidation. | |
| Elimination Half-life | 4 to 5 hours | |
| Excretion | Primarily renal; 10-14% excreted as unchanged compound. | |
| Systemic Clearance | 899 ml/min (± 22%) | |
| Volume of Distribution | 215 L (± 16%) |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism involving antagonism of dopamine D2 receptors and partial agonism of serotonin 5-HT4 receptors.
Signaling Pathways
Caption: Signaling pathways for this compound's mechanism of action.
-
Dopamine D2 Receptor Antagonism: In the central nervous system, particularly the chemoreceptor trigger zone (CTZ), this compound blocks D2 receptors. This action prevents the stimulation of the vomiting reflex. In the gastrointestinal tract, this antagonism enhances motility.
-
Serotonin 5-HT4 Receptor Agonism: this compound also acts as a partial agonist at 5-HT4 receptors. Activation of these receptors in the gut is thought to contribute to its prokinetic effects, further aiding in the relief of nausea and gastroesophageal reflux.
Analytical Methodologies
The quantification of this compound and its impurities is critical for quality control. Stability-indicating methods are often developed using techniques like ultra-high performance liquid chromatography (UHPLC).
Analytical Workflow for Purity Assessment
Caption: Experimental workflow for UHPLC analysis of this compound.
Example UHPLC Protocol
The following is a representative protocol for the analysis of this compound, based on common practices for similar pharmaceutical compounds.
-
Instrumentation: Ultra-High Performance Liquid Chromatography system with UV detection.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically between 0.3 and 0.6 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 5-25 µg/mL).
-
Analysis: Inject the sample into the UHPLC system. Identify and quantify this compound and any impurities by comparing their retention times and peak areas to those of certified reference standards. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Conclusion
This guide provides essential technical information on the synthesis and properties of this compound and its derivatives. The detailed protocols and structured data serve as a valuable resource for professionals engaged in pharmaceutical research, process development, and quality control. The dual mechanism of action, involving both dopaminergic and serotonergic pathways, underscores its clinical utility, while a thorough understanding of its chemical synthesis and analytical characterization remains critical for ensuring its quality and efficacy.
References
The Prokinetic Journey of Bromopride: A Historical and Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopride, a substituted benzamide, has carved a niche in the therapeutic landscape as a prokinetic and antiemetic agent. Chemically similar to metoclopramide, it is distinguished by the substitution of a bromine atom for chlorine.[1] This technical guide delves into the historical development of this compound as a prokinetic agent, detailing its synthesis, mechanism of action, and the key preclinical and clinical studies that established its role in managing gastrointestinal motility disorders.
I. Discovery and Initial Synthesis
While the precise date of its first synthesis is not widely documented, the foundational work on related benzamides, including metoclopramide, was pioneered by French physician and researcher Louis Justin-Besançon and his collaborator C. Laville in 1964.[2][3][4] this compound emerged from this era of research focused on developing dopamine antagonists with gastrointestinal applications.
Synthesis Protocol
The synthesis of this compound, chemically known as 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, involves a multi-step process. A general synthetic route can be outlined as follows:
-
Esterification of p-aminobenzoic acid: The process begins with the esterification of p-aminobenzoic acid.
-
Intermediate Reactions: The resulting esterified intermediate undergoes a reaction with hydroxylamine to form a hydroxylamine intermediate.
-
Final Synthesis: Subsequent reaction adjustments and purification steps are performed on the hydroxylamine intermediate to yield high-purity this compound.[5]
II. Mechanism of Action: A Dopamine D2 Receptor Antagonist
This compound exerts its prokinetic effects primarily through the antagonism of dopamine D2 receptors in the gastrointestinal tract. Dopamine typically acts as an inhibitory neurotransmitter in the gut, suppressing motility. By blocking these receptors, this compound effectively removes this inhibitory influence, leading to a cascade of prokinetic effects:
-
Increased Lower Esophageal Sphincter (LES) Pressure: this compound has been shown to significantly increase the resting pressure of the LES, which is crucial for preventing gastroesophageal reflux.
-
Enhanced Gastric Motility: It stimulates contractions of the stomach, thereby accelerating gastric emptying.
-
Stimulation of Intestinal Peristalsis: The prokinetic action extends to the small intestine, promoting the transit of intestinal contents.
The following diagram illustrates the signaling pathway of this compound's action on a gastrointestinal smooth muscle cell.
Caption: Dopamine D2 Receptor Antagonism by this compound.
III. Preclinical and Early Clinical Development
Early preclinical studies in the late 1970s and early 1980s laid the groundwork for understanding this compound's prokinetic properties. These were followed by clinical trials that investigated its efficacy and safety in human subjects.
Key Experimental Protocols
The establishment of this compound as a prokinetic agent relied on several key experimental methodologies prevalent during that era of gastroenterology research.
1. Gastric Emptying Scintigraphy (1980s Protocol)
-
Objective: To quantitatively measure the rate of gastric emptying.
-
Methodology:
-
Test Meal: Patients were typically given a standardized solid meal, often consisting of eggs or oatmeal, labeled with a radioisotope such as Technetium-99m (99mTc).
-
Imaging: A gamma camera was used to acquire serial images of the stomach at specified time intervals (e.g., every 15-30 minutes) for a duration of 2 to 4 hours.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point was quantified to calculate the gastric emptying half-time (T½) and the percentage of meal retention at various intervals.
-
-
Workflow Diagram:
Caption: Workflow for Gastric Emptying Scintigraphy.
2. Esophageal Manometry (1980s Protocol)
-
Objective: To measure pressures within the esophagus, particularly the lower esophageal sphincter (LES).
-
Methodology:
-
Catheter Placement: A water-perfused catheter with multiple pressure sensors was passed through the patient's nose into the esophagus and stomach.
-
Pressure Measurement: The catheter was slowly withdrawn across the LES to measure its resting pressure. Peristaltic wave pressures in the esophageal body were also recorded during wet swallows (sips of water).
-
Data Recording: Pressures were transduced and recorded on a polygraph.
-
-
Workflow Diagram:
Caption: Workflow for Esophageal Manometry.
3. Symptom Assessment in Functional Dyspepsia
-
Objective: To quantify changes in dyspeptic symptoms following treatment.
-
Methodology: Validated questionnaires were used to score the severity and frequency of symptoms such as epigastric pain, bloating, early satiety, and nausea. The Porto Alegre Dyspeptic Symptoms Questionnaire (PADYQ) is one such instrument that has been used in clinical trials of this compound.
-
PADYQ Scoring: This questionnaire typically assesses symptoms over a defined period (e.g., the previous week or month) on a Likert-type scale. The total score provides a quantitative measure of symptom burden.
-
IV. Quantitative Data on Prokinetic Efficacy
The following tables summarize key quantitative findings from early clinical studies investigating the prokinetic effects of this compound.
Table 1: Effect of this compound on Lower Esophageal Sphincter Pressure (LESP)
| Study Population | This compound Dose and Route | Baseline LESP (mean ± SD/SE) | Post-treatment LESP (mean ± SD/SE) | Percentage Increase | Reference |
| Post-vagotomy patients | 10 mg, Intramuscular | Not specified | Statistically significant increase | Not specified | |
| Healthy Volunteers | 10 mg, Intravenous | Not specified | Statistically significant increase for up to 50 mins | Not specified | |
| GERD Patients | 10 mg, Intravenous | Not specified | Statistically significant increase for up to 50 mins | Not specified |
Table 2: Effect of this compound on Gastric Emptying
| Study Population | This compound Dose and Route | Gastric Emptying Parameter | Outcome | Reference |
| Post-vagotomy patients | 10 mg, Intramuscular | Radiological assessment | No significant alteration |
Table 3: Symptom Improvement in Functional Dyspepsia with this compound
| Study Design | Treatment Group | Control Group | Primary Outcome Measure | Result | Reference |
| Randomized, Double-blind | This compound + Simethicone | This compound alone | ≥ 50% reduction in PADYQ score at 4 weeks | Pending/Completed (Specific data not available in abstract) |
V. Conclusion
The historical development of this compound as a prokinetic agent is rooted in the broader exploration of dopamine antagonists for gastrointestinal disorders. Through preclinical and early clinical investigations in the late 1970s and 1980s, its efficacy in increasing lower esophageal sphincter pressure and its potential to alleviate symptoms of functional dyspepsia were established. While early studies on its effect on gastric emptying in specific patient populations did not show significant alterations, its clinical utility in managing motility-related symptoms has been recognized. The methodologies employed in these foundational studies, though evolved, laid the groundwork for our current understanding of prokinetic drug evaluation. Further research with modern, standardized techniques continues to refine our knowledge of this compound's therapeutic role.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Louis Justin-Besançon — Wikipédia [fr.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. appl-lachaise.net [appl-lachaise.net]
- 5. An ANMS-NASPGHAN consensus document on esophageal and antroduodenal manometry in children - PMC [pmc.ncbi.nlm.nih.gov]
Off-target binding profile of Bromopride in receptor screening assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the off-target binding profile of Bromopride, a substituted benzamide with antiemetic and prokinetic properties. Due to the limited availability of a broad off-target screening panel for this compound, this guide incorporates data from its close structural analog, Metoclopramide, to infer a potential off-target profile. This approach is based on the principle of chemical similarity, where structurally related molecules often exhibit comparable pharmacological activities. All data is presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for key receptor screening assays and visualizations of relevant signaling pathways are included to provide a thorough resource for drug development and research.
Data Presentation: this compound and Metoclopramide Receptor Binding Profiles
The following table summarizes the available quantitative data for this compound and the more extensive data for its structural analog, Metoclopramide. The data for Metoclopramide can be used to infer the likely off-target profile of this compound.
| Receptor | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | Notes |
| Dopamine D₂ | This compound | Not Specified | Not Specified | ~2100 | Antagonist activity is considered a primary therapeutic effect.[1][2][3] | |
| Dopamine D₂ | Metoclopramide | Radioligand Binding | Human | 28.8 | Antagonist. | |
| Dopamine D₁ | Metoclopramide | Radioligand Binding | Bovine | >10,000 | Low affinity. | |
| Dopamine D₃ | Metoclopramide | Radioligand Binding | Human | |||
| Serotonin 5-HT₄ | This compound | Functional Assay | Human | Partial Agonist.[1][2] | ||
| Serotonin 5-HT₄ | Metoclopramide | Not Specified | Human | Agonist. | ||
| Serotonin 5-HT₃ | Metoclopramide | Radioligand Binding | Rat | 490 | Antagonist. | |
| α₂ₐ-Adrenergic | Metoclopramide | Radioligand Binding | Human | 1020 | 2721 | |
| α₁ₐ-Adrenergic | Metoclopramide | Radioligand Binding | Bovine | >10,000 | Low affinity. |
Disclaimer: The off-target binding profile for this compound is largely inferred from data on its structural analog, Metoclopramide. This information should be used as a guide for further investigation, and direct testing of this compound in a comprehensive receptor screening panel is recommended for a definitive profile.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity (Kᵢ) of a test compound, such as this compound, for a specific receptor.
a. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the total protein concentration using a standard method (e.g., BCA assay).
b. Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, add a high concentration of a known, unlabeled ligand for the target receptor to a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and measure the radioactivity of each filter using a scintillation counter.
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
β-Arrestin Recruitment Functional Assay
This protocol describes a cell-based functional assay to determine if a test compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) by measuring the recruitment of β-arrestin to the activated receptor.
a. Cell Culture and Plating:
-
Use a stable cell line engineered to co-express the target GPCR and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Culture the cells in a suitable medium and under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Plate the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
b. Agonist Mode Assay:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable assay buffer.
-
Add the diluted test compound to the cells and incubate for a specific period (e.g., 30-90 minutes) at 37°C.
-
Measure the recruitment of β-arrestin to the receptor. This can be done using various detection methods, such as fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or high-content imaging to quantify the translocation of the β-arrestin fusion protein.
-
Generate a dose-response curve by plotting the signal against the log concentration of the test compound.
-
Calculate the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).
c. Antagonist Mode Assay:
-
Prepare serial dilutions of the test compound.
-
Add the diluted test compound to the cells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Add a known agonist of the target receptor at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate the plate for a further period (e.g., 30-90 minutes) at 37°C.
-
Measure the β-arrestin recruitment as described for the agonist mode.
-
Generate an inhibition curve by plotting the signal against the log concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response).
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopride is a substituted benzamide with prokinetic and antiemetic properties, utilized in the management of nausea, vomiting, and various gastrointestinal motility disorders. A thorough understanding of its metabolic profile is paramount for predicting its efficacy, potential drug-drug interactions, and safety profile in humans. This technical guide provides a comprehensive overview of the primary metabolites of this compound identified in in vitro studies using human hepatocytes, based on the available scientific literature. While a complete quantitative analysis remains elusive due to the inaccessibility of detailed study data, this document synthesizes the current knowledge on this compound's biotransformation.
Core Findings in this compound Metabolism
In vitro investigations of this compound metabolism in human hepatocytes have revealed a complex biotransformation landscape. A pivotal study identified a total of twenty metabolites across various species, with a significant portion of these being novel discoveries.[1] Key metabolic transformations include oxidative processes and conjugation reactions.
The primary metabolic pathways for this compound are understood to be:
-
Oxidative Metabolism: This is a major route of biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system. Specific reactions include hydroxylation, demethylation, de-ethylation, and oxidation.
-
N-Sulfation: Notably, a human-specific metabolite, identified as an N-sulfate of this compound (M14), has been reported, highlighting a unique metabolic pathway in humans.[1]
-
Glucuronidation: This is another significant conjugation pathway for this compound and its phase I metabolites.
Seventeen of the twenty identified metabolites were reported for the first time in the key study, underscoring the novelty of these findings in understanding this compound's disposition.[1]
Quantitative Data on Primary Metabolites
A comprehensive quantitative breakdown of the primary metabolites of this compound in human hepatocytes is not publicly available in the reviewed literature. The primary study identifying the metabolites did not have its full-text accessible, which would contain the specific concentrations or relative abundance of each metabolite formed. Therefore, the following table is presented as a template, and the values are placeholders pending the availability of detailed quantitative data.
| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) (Hypothetical) |
| M1 | Oxidative Metabolite | Data not available |
| M2 | Oxidative Metabolite | Data not available |
| M4-M10 | Oxidative Metabolites | Data not available |
| M12 | Oxidative Metabolite | Data not available |
| M13 | Oxidative Metabolite | Data not available |
| M14 | N-Sulfate (Human-specific) | Data not available |
| M15-M20 | Oxidative Metabolites | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific parameters from the primary study on this compound metabolism were not accessible, a general methodology for such an investigation is outlined below. This protocol is based on standard practices for in vitro drug metabolism studies using human hepatocytes.
1. Materials and Reagents:
-
Cryopreserved or fresh human hepatocytes
-
Williams' Medium E or other suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound hydrochloride
-
Cofactor solutions (e.g., NADPH regenerating system)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Analytical standards of this compound and its potential metabolites (if available)
2. Hepatocyte Culture and Treatment:
-
Hepatocytes are thawed and plated according to the supplier's instructions in collagen-coated plates.
-
Cells are allowed to attach and form a monolayer for a specified period (e.g., 24-48 hours).
-
The culture medium is replaced with fresh medium containing this compound at a specified concentration (e.g., 10 µM).
-
Control incubations (without this compound) are run in parallel.
-
The cells are incubated for a defined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
3. Sample Preparation:
-
At each time point, the incubation medium and cell lysate are collected separately.
-
Proteins are precipitated by adding a cold organic solvent, such as acetonitrile.
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the parent drug and its metabolites, is collected and dried under a stream of nitrogen.
-
The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis for Metabolite Identification and Quantification:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass spectrometric data are acquired in both positive and negative ion modes to detect a wide range of metabolites.
-
Metabolite identification is based on accurate mass measurements, fragmentation patterns (MS/MS spectra), and comparison with the parent drug's fragmentation.
-
Relative quantification can be performed by comparing the peak areas of the metabolites to that of the parent compound or an internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the identification of this compound metabolites in human hepatocytes.
This compound Metabolic Pathways
The following diagram illustrates the primary metabolic pathways of this compound in human hepatocytes based on the available literature.
Conclusion
The in vitro metabolism of this compound in human hepatocytes involves a series of oxidative and conjugative reactions, leading to the formation of numerous metabolites. A notable finding is the identification of a human-specific N-sulfate metabolite, which may have implications for species-specific differences in drug disposition and response. While the qualitative metabolic pathways are beginning to be understood, a significant gap remains in the quantitative assessment of these metabolites. Further research, including access to detailed experimental data, is necessary to construct a complete and quantitative metabolic map of this compound in humans. This will ultimately contribute to a more refined understanding of its clinical pharmacology and support its safe and effective use.
References
The Impact of Bromopride on Dopamine-Mediated Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between bromopride and dopamine-mediated signaling pathways. This compound, a substituted benzamide, is a prokinetic and antiemetic agent whose therapeutic effects are primarily derived from its interaction with the dopamine D2 receptor.[1][2] This document outlines the pharmacodynamics of this compound, details its effects on core signaling cascades, presents quantitative data from structurally related compounds, and provides standardized protocols for relevant in vitro assays.
Primary Mechanism of Action: D2 Receptor Antagonism
This compound's principal mechanism of action is the competitive antagonism of the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][3] These receptors are widely distributed in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) of the medulla, and in the gastrointestinal tract.[3] Dopamine's natural role in these tissues includes the regulation of nausea and vomiting reflexes and the inhibition of gastrointestinal motility. By blocking the D2 receptor, this compound mitigates the inhibitory effects of dopamine, leading to its clinical antiemetic and prokinetic properties.
The dopamine D2 receptor is canonically coupled to inhibitory G proteins, specifically of the Gαi/o family. The activation of this pathway by an agonist (e.g., dopamine) initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP into the second messenger cyclic AMP (cAMP). Consequently, D2 receptor activation leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).
As a D2 receptor antagonist, this compound binds to the receptor but does not elicit this inhibitory response. Instead, it competitively blocks dopamine from binding and activating the receptor, thereby preventing the downstream reduction in cAMP levels. This action effectively disinhibits adenylyl cyclase, leading to a relative increase in cAMP production compared to the dopamine-stimulated state.
Quantitative Data Summary
Direct quantitative binding and functional data for this compound are not extensively reported in publicly available literature. However, data from structurally analogous substituted benzamides, clebopride and metoclopramide (which differs from this compound only by a chlorine atom instead of a bromine), provide valuable insight into the expected potency.
| Compound | Assay Type | Receptor | Value | Reference |
| Clebopride | Radioligand Binding (Kd) | Dopamine D2 | 1.5 nM | |
| Clebopride | Radioligand Binding (Ki) | Dopamine D2 | 3.5 nM | |
| Metoclopramide | Functional Assay (IC50) | Dopamine D2 | 483 nM | |
| This compound | Functional Assay (IC50) | Dopamine D2 | ~2100 nM |
Note: The reported IC50 for this compound is noted in the source as being "astonishingly large," suggesting potential variability based on assay conditions. The high-affinity data from clebopride may be more representative of the direct receptor interaction.
Off-Target Effects: 5-HT4 Receptor Agonism
In addition to its primary D2 antagonism, this compound also acts as a partial agonist at serotonin 5-HT4 receptors. This interaction is also therapeutically relevant, as 5-HT4 receptor activation in the enteric nervous system enhances the release of acetylcholine, contributing to the drug's prokinetic effects. The 5-HT4 receptor is coupled to a stimulatory G protein (Gαs), and its activation leads to an increase in intracellular cAMP, complementing the effective cAMP increase from D2 blockade.
Key Experimental Protocols
The following sections detail standardized methodologies for quantifying the interaction of compounds like this compound with the dopamine D2 receptor.
Protocol: Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Objective: To determine the Ki of this compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: 96-well microplates, FilterMate Harvester with glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine), and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]Spiperone at a final concentration near its Kd (e.g., 0.2-0.5 nM).
-
100 µL of the D2 receptor membrane preparation (5-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using the cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]Spiperone binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: cAMP Accumulation Functional Assay
This protocol measures the functional consequence of D2 receptor antagonism by quantifying intracellular cAMP levels.
Objective: To determine the IC50 of this compound for the inhibition of dopamine-mediated suppression of cAMP.
Materials:
-
Cell Line: CHO or HEK293 cells stably co-expressing the human dopamine D2 receptor and a cAMP biosensor (e.g., GloSensor™) or for use with a cAMP detection kit (e.g., HTRF, ELISA).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
D2 Agonist: Quinpirole or Dopamine.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Instrumentation: HTRF-compatible plate reader, luminometer, or ELISA plate reader, depending on the detection method.
Methodology:
-
Cell Plating: Seed cells into a 384-well white microplate and culture overnight to form a monolayer.
-
Compound Addition:
-
Remove culture medium and add assay buffer.
-
Add various concentrations of the antagonist, this compound, to the wells.
-
Incubate for 15-30 minutes.
-
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (e.g., quinpirole at its EC80 concentration) to all wells except the negative control. Simultaneously, add a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable baseline of cAMP production that can be inhibited by the agonist.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., adding HTRF reagents and reading fluorescence).
-
Data Analysis:
-
Normalize the data, setting the signal from cells with only forskolin as 100% and the signal from cells with forskolin + quinpirole as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that restores 50% of the cAMP signal inhibited by the D2 agonist, using non-linear regression.
-
References
The Role of Bromopride in Modulating Gut-Brain Axis Communication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gut-brain axis represents a bidirectional communication network that is fundamental to the regulation of gastrointestinal function and is increasingly recognized for its role in overall health and disease. Pharmacological modulation of this axis is a key strategy for treating a range of gastrointestinal disorders. Bromopride, a substituted benzamide with both prokinetic and antiemetic properties, serves as a compelling agent for examining the intricate interplay between the central and enteric nervous systems. This technical guide provides a comprehensive overview of the mechanisms through which this compound influences gut-brain axis communication, with a focus on its dual action as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor partial agonist. This document details the experimental protocols for assessing the effects of this compound, presents available data in a structured format, and utilizes signaling pathway diagrams to visually articulate its complex pharmacological actions.
Introduction: The Gut-Brain Axis
The gut-brain axis is a complex, bidirectional communication system that links the emotional and cognitive centers of the brain with peripheral intestinal functions[1]. This intricate network involves the central nervous system (CNS), the autonomic nervous system (ANS), the enteric nervous system (ENS), and the hypothalamic-pituitary-adrenal (HPA) axis[2]. Signaling within this axis is mediated by a variety of molecules, including neurotransmitters, hormones, and immune modulators, many of which are influenced by the gut microbiota[1][3].
Key communication pathways include:
-
Neural Pathways: The vagus nerve is a primary neural conduit, transmitting information from the gut to the brain (afferent fibers) and from the brain to the gut (efferent fibers)[2].
-
Endocrine Pathways: Enteroendocrine cells (EECs) in the gut epithelium produce and release hormones in response to luminal stimuli, which can enter the circulation and act on distant targets, including the brain.
-
Immune Pathways: The gut-associated lymphoid tissue (GALT) and the systemic immune system are in constant communication, with cytokines and other immune mediators influencing both gut and brain function.
Dysregulation of the gut-brain axis is implicated in the pathophysiology of numerous disorders, including functional gastrointestinal disorders (FGIDs) like irritable bowel syndrome (IBS) and functional dyspepsia, as well as mood and anxiety disorders.
Pharmacology of this compound
This compound is a prokinetic and antiemetic agent that exerts its effects through a dual mechanism of action, targeting key neurotransmitter systems involved in gut-brain communication.
Dopamine D2 Receptor Antagonism
This compound's primary mechanism of action is the antagonism of dopamine D2 receptors in both the central and peripheral nervous systems.
-
Central Action: In the CNS, this compound blocks D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, an area that detects emetic signals in the blood and cerebrospinal fluid. This action underlies its potent antiemetic effects.
-
Peripheral Action: Within the gastrointestinal tract, dopamine acting on D2 receptors typically inhibits acetylcholine release from myenteric neurons, leading to reduced smooth muscle contractility and delayed gastric emptying. By antagonizing these receptors, this compound disinhibits cholinergic pathways, thereby enhancing upper gastrointestinal motility, increasing lower esophageal sphincter tone, and accelerating gastric emptying.
Serotonin 5-HT4 Receptor Partial Agonism
In addition to its D2 receptor antagonism, evidence suggests that this compound also acts as a partial agonist at serotonin 5-HT4 receptors.
-
Peripheral Action: 5-HT4 receptors are expressed on enteric neurons, and their activation by serotonin (5-hydroxytryptamine) facilitates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. As a partial agonist, this compound can stimulate these receptors, contributing to its prokinetic effects, particularly in the colon. This action is similar to other benzamide derivatives like cisapride and metoclopramide.
This compound's Modulation of Gut-Brain Axis Communication
This compound's dual pharmacology allows it to modulate gut-brain communication at multiple levels, influencing both afferent and efferent signaling.
Influence on Afferent Signaling
By altering gut motility and visceral sensitivity, this compound can modulate the signals sent from the gut to the brain.
-
Mechanosensation: Increased gastrointestinal motility due to D2 receptor antagonism and 5-HT4 receptor agonism alters the pattern of mechanical stimulation of the gut wall. This, in turn, modulates the firing of vagal and spinal afferent nerves that convey information about gut distension and contractility to the CNS.
-
Chemosensation: While direct evidence for this compound's effect on enteroendocrine cell secretion is limited, its modulation of gut transit time can influence the exposure of these sensory cells to luminal contents, indirectly affecting the release of gut hormones and neurotransmitters that signal to the brain.
Influence on Efferent Signaling
This compound's central actions can influence the descending signals from the brain to the gut.
-
Vagal Efferent Output: The antiemetic action of this compound in the CTZ can lead to alterations in the vagal efferent output to the stomach, influencing gastric tone and accommodation.
-
Central Regulation of Gut Function: By acting on central D2 receptors, this compound may also influence higher-level processing of visceral information, potentially affecting the perception of gut sensations and the emotional response to them.
Data Presentation
| Parameter | Species | Dosage | Effect | Reference |
| Intestinal Motility | Dog | 10, 20, and 30 mg (IV or IM) | Increased number and amplitude of electrical spikes and intestinal contractions. More effective in the fasted state. | |
| Intestinal Transit Time | Human (Irritable Colon) | 60 mg/day for 15 days | In patients with prolonged transit time, 2 out of 5 showed a significant reduction. In patients with accelerated transit time, 4 out of 5 showed deceleration and normalization. | |
| Lower Esophageal Sphincter Pressure | Human (Post-vagotomy) | 10 mg (IM) | Significant increase in LES pressure when administered 30 minutes prior to measurement. | |
| Gastric Emptying | Human (Post-vagotomy) | 10 mg (IM) | No significant alteration in gastric emptying in this patient population. | |
| Gastric Acid and Gastrin Secretion | Human (Healthy Volunteers) | 10 mg (IV) | No significant alteration in basal or sham-feeding-stimulated gastric acid secretion or serum gastrin levels. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the effects of this compound on gut-brain axis communication.
In Vivo Measurement of Gastrointestinal Motility in a Canine Model
Objective: To assess the dose-dependent effects of this compound on intestinal contractility in conscious dogs.
Methodology:
-
Animal Model: Adult beagle dogs are surgically instrumented with extraluminal force transducers on the serosal surface of the proximal small intestine. Wires from the transducers are exteriorized through a subcutaneous tunnel to a connector mounted on the dog's back.
-
Housing and Acclimatization: Animals are housed in individual metabolic cages and allowed to recover from surgery for at least two weeks. They are acclimatized to the laboratory environment and the experimental procedures.
-
Experimental Procedure:
-
Dogs are fasted overnight with free access to water.
-
A baseline recording of intestinal motor activity is obtained for at least one full cycle of the migrating motor complex (MMC).
-
This compound is administered intravenously (IV) or intramuscularly (IM) at escalating doses (e.g., 10, 20, and 30 mg). A vehicle control is also administered.
-
Intestinal contractility is continuously recorded for several hours post-administration.
-
The experiment is repeated in the fed state, with a standardized meal being given after the baseline recording and before drug administration.
-
-
Data Analysis: The number and amplitude of intestinal contractions are quantified and compared between baseline, vehicle control, and different doses of this compound.
Assessment of Gastric Emptying in Humans using Scintigraphy
Objective: To quantify the effect of this compound on the rate of solid and liquid gastric emptying in human subjects.
Methodology:
-
Study Population: Healthy volunteers or patients with symptoms of gastroparesis are recruited.
-
Test Meal: A standardized meal is prepared, with the solid component (e.g., eggs) labeled with 99mTc-sulfur colloid and the liquid component (e.g., water) labeled with 111In-DTPA.
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is employed.
-
Experimental Procedure:
-
Subjects are fasted overnight.
-
An oral dose of this compound (e.g., 10 or 20 mg) or placebo is administered 30-60 minutes before the test meal.
-
Subjects consume the radiolabeled meal within a specified timeframe (e.g., 10 minutes).
-
Immediately after meal ingestion, subjects are positioned under a gamma camera, and images are acquired continuously or at frequent intervals (e.g., every 15 minutes) for up to 4 hours.
-
-
Data Analysis: Regions of interest are drawn around the stomach on the scintigraphic images. The geometric mean of the counts in the anterior and posterior views is used to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is calculated. The gastric emptying half-time (T50) and the lag phase for solids are determined.
In Vitro Assessment of Muscle Contractility in an Isolated Organ Bath
Objective: To characterize the direct effects of this compound on the contractility of isolated intestinal smooth muscle strips.
Methodology:
-
Tissue Preparation: Segments of the small intestine (e.g., ileum) are harvested from a laboratory animal (e.g., guinea pig or rat) and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular muscle strips are prepared.
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
The viability of the tissue is confirmed by eliciting a contraction with a standard agonist (e.g., acetylcholine or KCl).
-
A cumulative concentration-response curve to this compound is constructed by adding increasing concentrations of the drug to the organ bath.
-
To investigate its mechanism of action, the experiment can be repeated in the presence of a D2 receptor agonist (e.g., quinpirole) or a 5-HT4 receptor antagonist.
-
-
Data Analysis: The contractile force is measured and expressed as a percentage of the maximal contraction induced by the standard agonist. Concentration-response curves are plotted, and parameters such as the EC50 (effective concentration for 50% of maximal response) are calculated.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound's multifaceted mechanism of action, encompassing both dopamine D2 receptor antagonism and serotonin 5-HT4 receptor partial agonism, positions it as a significant modulator of gut-brain axis communication. Its ability to influence both central and peripheral pathways highlights the interconnectedness of the gastrointestinal tract and the brain. While existing data confirms its clinical efficacy as a prokinetic and antiemetic agent, further research utilizing modern, quantitative methodologies is warranted to fully elucidate the nuanced effects of this compound on the complex signaling networks of the gut-brain axis. Such studies will not only enhance our understanding of this compound but also pave the way for the development of more targeted therapies for a range of gut-brain disorders.
References
- 1. [Changes in intestinal transit time induced by this compound in functional diseases of the colon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical trial of a new drug with gastrointestinal action: this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound on gastric acid secretion (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on Bromopride's Potential Neuroleptic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromopride, a substituted benzamide primarily utilized as a prokinetic and antiemetic agent, has demonstrated properties suggestive of potential neuroleptic activity. This technical guide provides an in-depth analysis of the initial preclinical research exploring these effects. The core of this compound's mechanism of action lies in its antagonism of dopamine D2 receptors, a characteristic shared with classical antipsychotic medications.[1][2][3] This document summarizes the available quantitative data on its receptor binding affinity, details the experimental protocols from key animal studies, and visualizes the pertinent biological pathways and experimental workflows. The presented evidence suggests that while this compound exhibits central nervous system effects consistent with neuroleptic agents, further comprehensive studies are required to fully elucidate its therapeutic potential and safety profile for psychiatric indications.
Pharmacological Profile: Dopamine D2 Receptor Antagonism
This compound's primary pharmacological action relevant to its potential neuroleptic effects is the blockade of dopamine D2 receptors in the central nervous system.[1][2] This antagonism is the cornerstone of the therapeutic efficacy of most antipsychotic drugs. One study has reported an IC50 value for this compound at D2 receptors to be approximately 2.1 µM. The molecule's ability to cross the blood-brain barrier allows it to interact with central D2 receptors, leading to effects beyond its established gastrointestinal applications.
In addition to its D2 receptor activity, some research suggests that this compound may also interact with serotonin receptors, specifically acting as a partial agonist at 5-HT4 receptors. This interaction, while primarily linked to its prokinetic effects, could also contribute to its overall central nervous system profile, a common feature among atypical antipsychotics.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Affinity Metric | Value | Reference |
| Dopamine D2 | IC50 | ~ 2.1 µM |
Preclinical Evidence of Neuroleptic-like Activity in Animal Models
Initial preclinical investigations in rodent models have provided the most direct evidence for this compound's potential neuroleptic effects. These studies have primarily utilized behavioral assays sensitive to the central dopamine blockade characteristic of antipsychotic drugs.
Effects on Spontaneous Motor Activity
A key study by Nasello and Felicio (1988) investigated the acute effects of this compound on the general activity of rats in an open-field test. The administration of this compound at doses of 2.5 and 5.0 mg/kg resulted in a significant reduction in locomotion and rearing frequencies compared to control animals. This dose-dependent decrease in spontaneous motor activity is a hallmark of centrally acting dopamine antagonists and is predictive of the sedative and motor-suppressing effects of neuroleptics.
Effects on Conditioned Avoidance Behavior
The same study also evaluated this compound's effect on a conditioned inhibitory avoidance response in rats. At a dose of 5.0 mg/kg, this compound was found to block the inhibitory avoidance response. The disruption of conditioned avoidance responding is a classic preclinical screen for antipsychotic activity.
Table 2: Summary of In-Vivo Neuroleptic-like Effects of this compound in Rats
| Behavioral Test | Dose (mg/kg) | Observed Effect | Reference |
| Open-Field Test | 2.5 | Decreased locomotion and rearing frequencies | |
| Open-Field Test | 5.0 | Decreased locomotion and rearing frequencies | |
| Inhibitory Avoidance Test | 5.0 | Blocked inhibitory avoidance response |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the initial studies of this compound's neuroleptic potential.
Receptor Binding Assays
-
Objective: To determine the affinity of this compound for specific neurotransmitter receptors, particularly the dopamine D2 receptor.
-
General Procedure:
-
Tissue Preparation: Homogenates of brain tissue rich in the receptor of interest (e.g., striatum for D2 receptors) are prepared from laboratory animals.
-
Radioligand Incubation: The tissue homogenates are incubated with a specific radiolabeled ligand known to bind to the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Competition Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Quantification: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Open-Field Test
-
Objective: To assess the effects of this compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape, often marked with a grid to quantify movement.
-
Procedure:
-
Habituation: Animals may be habituated to the testing room for a period before the experiment.
-
Drug Administration: Animals are administered this compound or a vehicle control at specified doses and routes (e.g., intraperitoneally).
-
Testing: Following a predetermined pretreatment time, each animal is placed individually into the center of the open-field arena.
-
Behavioral Recording: The animal's behavior is recorded for a set duration (e.g., 5-10 minutes). Key parameters measured include:
-
Locomotion: The number of grid lines crossed.
-
Rearing: The number of times the animal stands on its hind legs.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
-
Data Analysis: The recorded parameters are compared between the this compound-treated and control groups.
-
Inhibitory Avoidance Test
-
Objective: To evaluate the effect of this compound on learning and memory, specifically on a form of fear-motivated learning.
-
Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training (Acquisition):
-
The animal is placed in the illuminated compartment.
-
When the animal enters the dark compartment (which rodents naturally prefer), the door is closed, and a brief, mild foot shock is delivered.
-
-
Drug Administration: this compound or a vehicle is administered before or after the training session, depending on whether the study aims to assess effects on acquisition or consolidation of memory.
-
Testing (Retention): After a specified interval (e.g., 24 hours), the animal is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured.
-
Data Analysis: A longer latency to enter the dark compartment in the test session compared to the training session indicates successful learning and memory of the aversive experience. The latencies of the this compound-treated group are compared to the control group. A shorter latency in the treated group may suggest a disruption of this learned response.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: Workflow for the Open-Field Test to Assess Neuroleptic-like Effects.
Caption: Experimental Workflow for the Inhibitory Avoidance Test.
Discussion and Future Directions
The initial preclinical data suggest that this compound exhibits a pharmacological and behavioral profile consistent with neuroleptic agents. Its antagonism of dopamine D2 receptors, coupled with its ability to reduce spontaneous motor activity and disrupt conditioned avoidance responding in rats, provides a foundational basis for these potential effects.
However, it is crucial to acknowledge the limitations of the current body of research. The available data on receptor binding affinities are sparse, with a notable absence of a comprehensive screening against a wider panel of CNS receptors. Such information is critical for predicting the potential for off-target effects and for classifying this compound within the spectrum of typical versus atypical antipsychotics.
Furthermore, the behavioral studies, while indicative, would benefit from more detailed dose-response analyses and the inclusion of other predictive models of antipsychotic efficacy, such as tests for catalepsy (a predictor of extrapyramidal side effects) and prepulse inhibition (a measure of sensorimotor gating deficits relevant to schizophrenia).
For drug development professionals, these initial findings may warrant further investigation into the neuroleptic potential of this compound or its analogs. Future research should prioritize:
-
Comprehensive Receptor Profiling: Determining the binding affinities (Ki) of this compound at a wide range of dopamine, serotonin, adrenergic, histaminergic, and muscarinic receptors.
-
In-depth Behavioral Pharmacology: Conducting detailed dose-response studies in a battery of animal models to assess efficacy in positive, negative, and cognitive symptom domains of psychosis, as well as to thoroughly evaluate the potential for extrapyramidal side effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the relationship between plasma concentrations of this compound and central D2 receptor occupancy to better predict clinically relevant doses.
References
Foundational Pharmacokinetics of Bromopride in Canines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on the pharmacokinetics of bromopride in canines. This compound, a substituted benzamide closely related to metoclopramide, is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) in the canine model is crucial for its veterinary application and for preclinical drug development.
Executive Summary
Studies have characterized the pharmacokinetic profile of this compound in dogs following both intravenous and oral administration. After intravenous injection, the disposition of this compound is best described by a two-compartment open model.[3] In contrast, a one-compartment open model is used to characterize its pharmacokinetics following oral administration.[3] The drug is rapidly metabolized, with the monodeethyl metabolite being a significant component.[3] In vitro studies using canine hepatocytes have further elucidated the biotransformation pathways, identifying multiple metabolites.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in canines based on available foundational research.
Table 1: Pharmacokinetic Model Parameters for this compound in Canines
| Administration Route | Pharmacokinetic Model | Key Characteristics |
| Intravenous (IV) | Two-Compartment Open Model | Biphasic decline in plasma concentration, representing distribution and elimination phases. |
| Oral | One-Compartment Open Model | Assumes the body acts as a single, uniform compartment for the drug. |
Table 2: Elimination Half-Life of this compound in Canines
| Administration Route | Serum Elimination Half-Life | Notes |
| Intravenous (IV) | Longer | The serum elimination half-life following IV injection was shown to exceed that after oral ingestion. |
| Oral | Shorter | - |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The foundational study on this compound pharmacokinetics in dogs employed the following key experimental designs.
Animal Model and Drug Administration
-
Species: Canine (Dog)
-
Administration Routes:
-
Single intravenous (IV) injection
-
Single oral administration
-
-
Objective: To study the pharmacokinetic profile of this compound following different routes of administration.
In Vitro Metabolism Study
-
System: Pooled canine hepatocytes
-
Methodology:
-
Incubation of this compound with canine hepatocytes.
-
Sample analysis using liquid chromatography-mass spectrometry (LC-MSn) and accurate mass measurement to identify metabolites.
-
-
Objective: To investigate the biotransformation of this compound and identify its metabolites in canines.
Metabolism and Biotransformation
This compound undergoes significant metabolism in canines. The primary metabolite identified in early studies is the monodeethylated form of this compound. This metabolite is formed rapidly, constituting the largest fraction of the drug-related material in serum at 4 hours post-administration.
More recent in vitro studies using canine hepatocytes have identified a total of twenty metabolites of this compound across various species, with many of these being newly discovered. These findings provide a deeper insight into the complex biotransformation pathways of the drug.
Visualizations
Experimental Workflow for Canine Pharmacokinetic Study
Caption: Workflow for determining canine pharmacokinetic parameters.
In Vitro Metabolism Investigation Workflow
Caption: Workflow for in vitro metabolism analysis of this compound.
Conclusion
The foundational pharmacokinetic studies of this compound in canines reveal distinct profiles for intravenous and oral administration, governed by two-compartment and one-compartment models, respectively. The drug is subject to rapid and extensive metabolism. This technical guide serves as a core resource for researchers and professionals in drug development, providing essential data and experimental context for further investigation and application of this compound in veterinary medicine.
References
Methodological & Application
Application Notes and Protocols for the Use of Bromopride in a Rat Model of Gastroparesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with diabetic neuropathy being a leading cause. Rodent models, particularly streptozotocin (STZ)-induced diabetic rats, are instrumental in studying the pathophysiology of gastroparesis and evaluating potential prokinetic agents. Bromopride, a substituted benzamide with dopamine D2 receptor antagonist properties, is a prokinetic agent used in some countries for the management of gastrointestinal motility disorders.[1][2] Its mechanism of action is closely related to metoclopramide.[2]
These application notes provide a detailed protocol for inducing a rat model of diabetic gastroparesis and subsequently evaluating the therapeutic efficacy of this compound. The protocols are based on established methodologies for gastroparesis modeling and gastric emptying assessment.
I. Induction of a Diabetic Gastroparesis Rat Model
A widely accepted method for inducing diabetic gastroparesis in rats is through the administration of streptozotocin (STZ), which selectively destroys pancreatic β-cells, leading to insulin-dependent diabetes and subsequent neurological complications, including delayed gastric emptying.[3][4]
Experimental Protocol: Induction of Diabetes
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Blood glucose meter and test strips
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing facility for at least one week prior to the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) with free access to water before STZ injection.
-
STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold citrate buffer. A common dosage is a single intraperitoneal (i.p.) injection of 50-65 mg/kg body weight. The concentration of the STZ solution should be calculated to allow for an injection volume of approximately 1 mL/kg.
-
STZ Administration: Weigh each rat and administer the calculated dose of STZ solution via i.p. injection. A control group should be injected with an equivalent volume of citrate buffer.
-
Blood Glucose Monitoring: Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein. Rats with blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic.
-
Development of Gastroparesis: Allow 4-8 weeks for the development of diabetic complications, including gastroparesis. During this period, monitor animal health, body weight, and blood glucose levels regularly.
II. Protocol for this compound Administration
While specific studies detailing the use of this compound in STZ-induced diabetic rat models of gastroparesis are limited, a protocol can be adapted from studies using the closely related D2 antagonist, metoclopramide. The following protocol is a recommended starting point for evaluating this compound.
Experimental Protocol: this compound Treatment
Materials:
-
Diabetic gastroparetic rats (induced as described in Section I)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Appropriate administration tools (e.g., gavage needles, syringes)
Procedure:
-
Animal Groups: Divide the diabetic gastroparetic rats into at least three groups:
-
Vehicle Control Group: Receives sterile saline.
-
This compound Treatment Group(s): Receives this compound at one or more dose levels.
-
Non-diabetic Control Group: Healthy rats receiving the vehicle.
-
-
Dosage and Administration:
-
Dosage: Based on studies with the similar compound metoclopramide, a starting dose of 1 mg/kg body weight of this compound is recommended. Dose-response studies (e.g., 0.5, 1, and 2 mg/kg) are advisable to determine the optimal effective dose.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in rats. Oral gavage can also be used, but bioavailability may differ.
-
Treatment Schedule: Administer this compound or vehicle once daily for a period of 1 to 4 weeks. The duration should be sufficient to observe chronic effects on gastric emptying and related parameters.
-
-
Timing of Administration: For acute studies on gastric emptying, administer this compound 30-60 minutes before the gastric emptying measurement.
III. Measurement of Gastric Emptying
The primary endpoint for assessing the efficacy of this compound in a gastroparesis model is the rate of gastric emptying. The phenol red meal test is a widely used and validated terminal method for this purpose.
Experimental Protocol: Phenol Red Gastric Emptying Assay
Materials:
-
Phenol red (non-absorbable marker)
-
Methylcellulose
-
Sodium hydroxide (NaOH) solution (0.1 N)
-
Trichloroacetic acid (TCA) solution
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
Procedure:
-
Fasting: Fast the rats for 12-16 hours with free access to water before the assay.
-
Test Meal Preparation: Prepare a test meal consisting of 1.5% methylcellulose in water containing 0.5 mg/mL of phenol red.
-
Test Meal Administration: Administer a precise volume (e.g., 1.5 mL) of the test meal via oral gavage to each rat.
-
Time Points:
-
T=0 Group: A subset of animals is euthanized immediately after administration of the test meal to determine the initial amount of phenol red in the stomach.
-
T=x Group: The remaining animals are euthanized at a predetermined time point (e.g., 20, 30, or 60 minutes) after test meal administration.
-
-
Stomach Excision: Immediately after euthanasia, clamp the pylorus and cardia of the stomach and carefully excise the entire organ.
-
Homogenization: Place the stomach in a known volume of 0.1 N NaOH (e.g., 100 mL) and homogenize thoroughly.
-
Protein Precipitation: Take a 5 mL aliquot of the homogenate and add 0.5 mL of TCA solution to precipitate proteins. Centrifuge the sample.
-
Spectrophotometry: Collect the supernatant and add 4 mL of 0.5 N NaOH to develop the color. Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculation of Gastric Emptying:
-
Calculate the amount of phenol red recovered from the stomach at T=x.
-
Calculate the average amount of phenol red recovered from the T=0 group.
-
The percentage of gastric emptying is calculated using the following formula: % Gastric Emptying = (1 - [Amount of phenol red at T=x / Average amount of phenol red at T=0]) x 100
-
IV. Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Gastric Emptying in a Rat Model of Diabetic Gastroparesis (Hypothetical Data)
| Group | Treatment | n | Gastric Emptying (%) at 30 min (Mean ± SEM) |
| Non-diabetic Control | Vehicle (Saline) | 8 | 85.2 ± 3.1 |
| Diabetic Control | Vehicle (Saline) | 8 | 42.5 ± 4.5* |
| Diabetic + this compound | 0.5 mg/kg | 8 | 55.8 ± 3.9# |
| Diabetic + this compound | 1.0 mg/kg | 8 | 68.7 ± 4.2# |
| Diabetic + this compound | 2.0 mg/kg | 8 | 75.3 ± 3.5# |
* p < 0.05 compared to Non-diabetic Control. # p < 0.05 compared to Diabetic Control.
Table 2: Effect of this compound on Body Weight and Blood Glucose (Hypothetical Data)
| Group | Treatment | Initial Body Weight (g) | Final Body Weight (g) | Final Blood Glucose (mg/dL) |
| Non-diabetic Control | Vehicle (Saline) | 225 ± 10 | 350 ± 15 | 95 ± 5 |
| Diabetic Control | Vehicle (Saline) | 228 ± 12 | 210 ± 18 | 450 ± 25 |
| Diabetic + this compound | 1.0 mg/kg | 226 ± 11 | 215 ± 16 | 445 ± 28 |
* p < 0.05 compared to Non-diabetic Control.
V. Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Gastric Motility
This compound acts primarily as a dopamine D2 receptor antagonist in the gastrointestinal tract. By blocking D2 receptors on cholinergic neurons in the myenteric plexus, this compound disinhibits the release of acetylcholine (ACh). Increased ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased contractility and accelerated gastric emptying.
References
- 1. Gastric motility and mucosal ulcerogenic responses induced by prokinetic drugs in rats under prostaglandin-deficient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Gastric emptying after artificial ulceration in rats: differences due to the site of the ulcer and the effects of prokinetic drugs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of metoclopramide on gastric liquid emptying in patients with diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Bromopride's D2 Receptor Occupancy Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopride is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties.[1][2][3] Its therapeutic efficacy is directly related to its ability to bind to and block dopamine D2 receptors.[2][3] Quantifying the occupancy of this compound at the D2 receptor is crucial for understanding its pharmacological profile, determining effective dosage, and developing novel therapeutic agents. This document provides detailed protocols for a cell-based competitive binding assay and a functional assay to determine the D2 receptor occupancy of this compound.
G protein-coupled receptors (GPCRs), such as the D2 receptor, are a major class of drug targets. Cell-based assays offer a robust and physiologically relevant system for studying ligand-receptor interactions and downstream signaling events. The protocols described herein utilize cells stably expressing the human dopamine D2 receptor to provide a reliable platform for assessing the binding affinity and functional antagonism of this compound.
Principle of the Assays
Two primary cell-based methods are described:
-
Competitive Radioligand Binding Assay: This assay determines the affinity of this compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) that has a known high affinity for the receptor. The concentration of this compound that displaces 50% of the radioligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
-
Functional cAMP Assay: The dopamine D2 receptor is a Gi/o-coupled GPCR, meaning its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production. The concentration of this compound that restores 50% of the maximal cAMP level (IC50) is a measure of its functional potency.
D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the mechanism of action of an antagonist like this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
[³H]-Spiperone (Radioligand)
-
This compound
-
Haloperidol (or another potent D2 antagonist for non-specific binding)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Cell Culture: Culture HEK293-D2R cells to 80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the pellet in ice-cold assay buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.
-
This compound Competition: 25 µL of each this compound dilution.
-
-
Add 25 µL of [³H]-Spiperone (at a final concentration near its Kd) to all wells.
-
Add 50 µL of the cell membrane preparation to all wells.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay
This protocol measures the ability of this compound to reverse the dopamine-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (adenylyl cyclase stimulator)
-
Dopamine (agonist)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates (white, opaque for luminescence assays)
Procedure:
-
Cell Seeding: Seed the D2R-expressing cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Treatment:
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells already containing this compound.
-
Simultaneously or immediately after, add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, luminometer).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.
-
Data Presentation
The quantitative data from these assays should be summarized for clear interpretation and comparison.
Table 1: Competitive Binding Assay Data for this compound
| Parameter | Value |
| Radioligand | [³H]-Spiperone |
| Kd of Radioligand | [Insert value] nM |
| This compound IC50 | [Insert calculated value] nM |
| This compound Ki | [Insert calculated value] nM |
Table 2: Functional cAMP Assay Data for this compound
| Parameter | Value |
| Agonist | Dopamine |
| Agonist Concentration (EC80) | [Insert value] nM |
| This compound IC50 | [Insert calculated value] nM |
Conclusion
The described cell-based assays provide a robust framework for determining the D2 receptor occupancy of this compound. The competitive binding assay yields the binding affinity (Ki), while the functional cAMP assay provides the potency (IC50) of this compound in a physiologically relevant signaling context. Together, these data are essential for the preclinical characterization of this compound and can guide further drug development and optimization efforts. It is recommended to perform these assays with appropriate controls and replicates to ensure data accuracy and reproducibility.
References
Application Note: Quantification of Bromopride in Human Plasma using High-Performance Liquid Chromatography
Introduction
Bromopride is a substituted benzamide with prokinetic and antiemetic properties, structurally related to metoclopramide. It is used in the treatment of various gastrointestinal disorders. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma samples. The method is sensitive, specific, and suitable for routine analysis in a clinical or research laboratory setting.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from plasma components. Plasma samples are first deproteinized and the analyte is extracted using a liquid-liquid extraction (LLE) procedure. The organic extract is then evaporated and the residue is reconstituted in the mobile phase before injection into the HPLC system. An internal standard (IS) is used to ensure accuracy and precision.
Materials and Methods
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Procainamide (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (AR grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (drug-free, from a registered blood bank)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (v/v) |
| Flow Rate | 0.6 - 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV |
| Wavelength | 276 nm |
| Column Temperature | Ambient |
| Run Time | Approximately 6-10 minutes |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of procainamide and dissolve it in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
The following protocol outlines the liquid-liquid extraction procedure for plasma samples.
Figure 1: Liquid-Liquid Extraction Workflow for this compound from Plasma.
Method Validation
The developed HPLC method was validated according to international guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards. A linear relationship between the peak area ratio (this compound/IS) and the concentration of this compound was observed over the tested range.
| Parameter | Result |
| Linearity Range | 1.0 - 100.0 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
Limit of Quantification (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be detected.
| Parameter | Result |
| Limit of Quantification (LOQ) | 1.0 ng/mL[1] |
| Limit of Detection (LOD) | 0.09 µg/mL (in pharmaceutical formulations)[2] |
Note: The LOD value is from a study on pharmaceutical formulations and may differ for plasma samples.
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing QC samples at three different concentration levels on the same day (intra-day) and on three different days (inter-day).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | < 15% | < 15% | 85 - 115% |
| Medium | < 15% | < 15% | 85 - 115% |
| High | < 15% | < 15% | 85 - 115% |
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration.
| Analyte | Mean Recovery (%) |
| This compound | > 85% |
Results and Discussion
The developed HPLC method provides a reliable and robust means for the quantification of this compound in human plasma. The chromatographic conditions allow for a good separation of this compound and the internal standard from endogenous plasma components, with a total run time of approximately 6-10 minutes. The sample preparation procedure, involving liquid-liquid extraction, effectively removes proteins and other interfering substances, resulting in a clean extract and minimizing matrix effects.
The validation results demonstrate that the method is linear, sensitive, accurate, and precise over the studied concentration range. The LOQ of 1.0 ng/mL is sufficient for pharmacokinetic studies following therapeutic doses of this compound.[1]
Logical Relationship of the Analytical Method
The following diagram illustrates the logical flow of the entire analytical procedure, from sample receipt to final data reporting.
Figure 2: Overall Analytical Workflow for this compound Quantification.
Conclusion
This application note provides a detailed protocol for a validated HPLC method for the quantification of this compound in human plasma. The method is simple, rapid, and reliable, making it suitable for high-throughput analysis in clinical and research settings. The provided validation data confirms that the method meets the requirements for bioanalytical method validation.
References
Application Notes: In Vitro Contractility Assay of Intestinal Tissue with Bromopride
Introduction
Bromopride is a substituted benzamide with prokinetic and antiemetic properties, structurally related to metoclopramide.[1] It is primarily used to enhance gastrointestinal (GI) motility in conditions like gastroparesis, gastroesophageal reflux disease (GERD), and to manage nausea and vomiting.[2][3] These application notes provide a comprehensive protocol for conducting an in vitro contractility assay using isolated intestinal tissue to evaluate the pharmacological effects of this compound. This assay is a fundamental tool in preclinical research for characterizing the dose-dependent effects of prokinetic agents on smooth muscle function and for elucidating their mechanisms of action.
Mechanism of Action
This compound's prokinetic effects are primarily mediated through the antagonism of dopamine D2 receptors within the enteric nervous system.[2][4] Dopamine typically acts as an inhibitory neurotransmitter in the GI tract, reducing motility by binding to D2 receptors. By blocking these receptors, this compound mitigates dopamine's inhibitory influence, leading to increased release of acetylcholine (ACh) and subsequent smooth muscle contraction.
Additionally, as a compound related to metoclopramide, this compound is suggested to have activity at serotonin 5-HT4 receptors. Agonism at 5-HT4 receptors on presynaptic cholinergic nerve terminals stimulates the release of acetylcholine, further promoting propulsive contractions and enhancing motility. This dual mechanism—D2 receptor antagonism and potential 5-HT4 receptor agonism—underpins its efficacy as a gastrointestinal motility-regulating agent.
Experimental Protocols
This section details the methodology for assessing the effect of this compound on the contractility of isolated intestinal smooth muscle strips using an organ bath system.
1. Materials and Reagents
-
Tissue: Freshly isolated segment of small intestine (e.g., ileum, jejunum) from a suitable animal model (e.g., rat, guinea pig).
-
Physiological Saline Solution: Krebs-Henseleit Solution (or similar, e.g., Tyrode's solution). Composition (in mM): NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, CaCl₂ 2.5, Glucose 11.
-
Test Compound: this compound stock solution (dissolved in distilled water or appropriate vehicle).
-
Standard Agonist: Acetylcholine (ACh) or Potassium Chloride (KCl) for inducing maximal contraction.
-
Gases: Carbogen gas mixture (95% O₂ / 5% CO₂).
-
Surgical Thread: For mounting the tissue.
2. Equipment
-
Isolated Organ Bath System with temperature control and aeration ports.
-
Isotonic or Isometric Force Transducer.
-
Data Acquisition System (e.g., PowerLab) and analysis software (e.g., LabChart).
-
Dissection microscope, tools (scissors, forceps).
-
Peristaltic pump for solution exchange.
3. Experimental Workflow
4. Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Promptly excise a segment of the desired intestinal region (e.g., terminal ileum).
-
Immediately place the segment in a petri dish containing cold, continuously oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents and carefully remove any adhering mesenteric and fatty tissues.
-
Prepare longitudinal muscle strips approximately 1.5-2 cm in length.
-
-
Organ Bath Setup and Equilibration:
-
Mount the prepared muscle strip vertically in an organ bath chamber filled with Krebs-Henseleit solution. The solution must be maintained at 37°C and continuously gassed with carbogen (95% O₂ / 5% CO₂).
-
Attach the lower end of the tissue to a fixed hook and the upper end to a force-displacement transducer using surgical thread.
-
Apply an optimal resting tension (preload), typically 1 gram for rat ileum, and allow the tissue to equilibrate for a minimum of 60 minutes. During equilibration, wash the tissue by replacing the bath solution every 15-20 minutes.
-
-
Data Acquisition:
-
Following equilibration, record a period of stable spontaneous contractile activity for at least 20-30 minutes to establish a baseline.
-
Introduce this compound into the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue response to stabilize at each concentration before adding the next.
-
Continuously record the contractile responses (changes in tension/force) using the data acquisition system.
-
5. Data Analysis
-
Measure the key parameters of contraction, such as amplitude (force, in grams or mN) and frequency (contractions per minute), from the recorded traces.
-
Express the contractile response to each concentration of this compound as a percentage of the maximal contraction induced by the standard agonist (ACh or KCl).
-
Construct a concentration-response curve by plotting the percentage of maximal response against the logarithm of the this compound concentration.
-
From the curve, calculate the EC₅₀ value (the molar concentration of an agonist that produces 50% of the maximal possible effect) to determine the potency of this compound.
Data Presentation
Quantitative data from the contractility assay should be summarized in a clear, tabular format to facilitate comparison and interpretation. Due to the limited availability of published in vitro contractility data for this compound, the following table is presented as a template. The values are illustrative and should be replaced with experimentally determined data.
Table 1: Illustrative Dose-Response of this compound on Intestinal Contraction
| Parameter | Control (Baseline) | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) | This compound (10 µM) | Max Response (ACh 10 µM) |
| Contraction Amplitude (g) | 0.5 ± 0.05 | 0.7 ± 0.06 | 1.1 ± 0.08 | 1.6 ± 0.10 | 1.9 ± 0.12 | 2.0 ± 0.11 |
| Contraction Frequency (per min) | 12 ± 1 | 13 ± 1 | 15 ± 2 | 18 ± 2 | 20 ± 2 | 22 ± 3 |
| Response (% of Max) | - | 10% | 30% | 55% | 70% | 100% |
Values are represented as Mean ± SEM. Data is hypothetical and for illustrative purposes only.
EC₅₀ Value (Illustrative): 1.2 µM
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Bromopride in a Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopride is a substituted benzamide with prokinetic and antiemetic properties.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors, and it also exhibits partial agonism at serotonin 5-HT4 receptors.[3][4][5] Understanding the dose-dependent effects of this compound on cellular functions is crucial for elucidating its therapeutic potential and off-target effects. These application notes provide detailed protocols for establishing a dose-response curve for this compound in relevant cell lines to assess its impact on cell viability and proliferation.
The protocols outlined below describe the use of two common cell viability assays: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The choice of cell line will depend on the specific receptor being investigated. For studying the effects of this compound on the dopamine D2 receptor, a cell line such as HEK293 (Human Embryonic Kidney 293) transfected to express the D2 receptor is a suitable model. For investigating the 5-HT4 receptor activity, the human colon adenocarcinoma cell line HT-29, which endogenously expresses this receptor, can be utilized.
Data Presentation
Disclaimer: The following quantitative data are provided as illustrative examples for establishing a dose-response curve. Actual IC50 and EC50 values must be determined experimentally.
Table 1: Hypothetical Dose-Response Data for this compound on HEK293-D2R Cells (Dopamine D2 Receptor Antagonism)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 2.1 | 50 (Hypothetical IC50) |
| 10 | 25 |
| 50 | 10 |
| 100 | 5 |
Table 2: Hypothetical Dose-Response Data for this compound on HT-29 Cells (5-HT4 Receptor Agonism - Proliferation Effect)
| This compound Concentration (µM) | % Change in Cell Proliferation (CellTiter-Glo®) |
| 0 (Control) | 0 |
| 0.01 | 5 |
| 0.1 | 15 |
| 1 | 25 |
| 10 | 30 |
| 50 | 28 |
| 100 | 20 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability in HEK293-D2R Cells
Objective: To determine the dose-dependent effect of this compound on the viability of HEK293 cells expressing the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2R)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HEK293-D2R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells, resuspend in fresh medium, and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay in HT-29 Cells
Objective: To determine the dose-dependent effect of this compound on the proliferation of HT-29 cells.
Materials:
-
HT-29 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HT-29 cells into an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the CellTiter-Glo® substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the no-cell control from all other readings. Calculate the percentage change in cell proliferation for each this compound concentration relative to the vehicle control. Plot the percentage change against the logarithm of the this compound concentration to generate a dose-response curve.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]
- 5. This compound stimulates 5-HT4-serotonin receptors in the human atrium | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing Bromopride for the Study of Dopamine D2 Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing bromopride, a selective dopamine D2 receptor antagonist, as a tool to investigate the mechanisms of D2 receptor internalization.
Introduction
This compound is a substituted benzamide that acts as a selective and competitive antagonist of the dopamine D2 receptor.[1][2] While clinically used as an antiemetic and prokinetic agent, its specific antagonistic properties make it a valuable pharmacological tool for studying the cellular trafficking and signaling of the D2 receptor.[3][4][5] G protein-coupled receptor (GPCR) internalization is a critical mechanism for regulating signal transduction, and understanding the role of antagonists in this process is vital for drug development. These notes describe how this compound can be used to block agonist-induced D2 receptor internalization, thereby helping to elucidate the molecular machinery involved.
Mechanism of Action and Application Principle
This compound binds to D2 receptors, preventing the binding of dopamine and other agonists. Agonist binding to the D2 receptor typically triggers a signaling cascade that leads to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin. β-arrestin not only desensitizes the receptor from G protein signaling but also acts as a scaffold protein, targeting the receptor to clathrin-coated pits for endocytosis.
As a competitive antagonist, this compound is not expected to induce D2 receptor internalization on its own. Instead, it can be used to competitively inhibit the internalization induced by agonists. This allows researchers to:
-
Confirm that the observed internalization is a D2 receptor-mediated event.
-
Quantify the potency of this compound as an inhibitor of internalization.
-
Dissect the initial steps of agonist binding from downstream internalization machinery.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data that could be obtained from the described experiments. These tables are designed to illustrate the expected outcomes when using this compound to study D2 receptor internalization.
Table 1: Competitive Radioligand Binding Assay
| Compound | Radioligand | Cell Line | Ki (nM) |
| This compound | [³H]-Spiperone | HEK293-D2R | 25.3 ± 2.1 |
| Dopamine | [³H]-Spiperone | HEK293-D2R | 150.7 ± 11.5 |
| Haloperidol | [³H]-Spiperone | HEK293-D2R | 5.8 ± 0.6 |
This table illustrates the binding affinity (Ki) of this compound compared to a known agonist (dopamine) and another antagonist (haloperidol) at the D2 receptor.
Table 2: Inhibition of Agonist-Induced D2 Receptor Internalization by this compound (Flow Cytometry)
| Agonist (1 µM Dopamine) | This compound Concentration (nM) | % of Surface D2 Receptors | IC50 (nM) |
| - | 0 | 100 ± 5.2 | - |
| + | 0 | 62.4 ± 4.8 | |
| + | 1 | 65.1 ± 5.0 | |
| + | 10 | 78.9 ± 6.1 | 35.7 ± 3.3 |
| + | 100 | 95.3 ± 7.3 | |
| + | 1000 | 98.9 ± 6.9 |
This table shows the dose-dependent inhibition of dopamine-induced D2 receptor internalization by this compound, as measured by the percentage of receptors remaining on the cell surface. The IC50 value represents the concentration of this compound required to inhibit 50% of the agonist-induced internalization.
Table 3: Inhibition of Agonist-Induced β-arrestin2 Recruitment by this compound (BRET Assay)
| Agonist (1 µM Dopamine) | This compound Concentration (nM) | BRET Ratio (Normalized) | IC50 (nM) |
| - | 0 | 1.00 ± 0.05 | - |
| + | 0 | 2.85 ± 0.21 | |
| + | 1 | 2.71 ± 0.19 | |
| + | 10 | 1.98 ± 0.15 | 29.4 ± 2.8 |
| + | 100 | 1.15 ± 0.08 | |
| + | 1000 | 1.04 ± 0.06 |
This table demonstrates this compound's ability to block the recruitment of β-arrestin2 to the D2 receptor in the presence of dopamine, a key step preceding internalization. The IC50 value indicates the potency of this inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on dopamine D2 receptor internalization.
Protocol: Cell Culture and Transfection
-
Cell Line: Use a human embryonic kidney (HEK293) cell line, which is commonly used for studying GPCRs due to its low endogenous receptor expression and high transfection efficiency.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient or stable expression, transfect cells with a plasmid encoding the human dopamine D2 receptor. For visualization or quantification, it is recommended to use a D2 receptor construct tagged with an N-terminal epitope (e.g., FLAG or HA) or a fluorescent protein (e.g., GFP or YFP). Use a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Selection (for stable lines): If creating a stable cell line, include a selection marker in the plasmid (e.g., neomycin resistance) and treat transfected cells with the appropriate antibiotic (e.g., G418).
Protocol: Immunofluorescence Microscopy for D2 Receptor Internalization
This method allows for the direct visualization of receptor trafficking.
-
Cell Plating: Plate HEK293 cells stably expressing N-terminally FLAG-tagged D2 receptors (HEK293-FLAG-D2R) onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Wash cells once with serum-free DMEM. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free DMEM for 30 minutes at 37°C.
-
Agonist Stimulation: Add a D2 receptor agonist (e.g., 1 µM dopamine) to the wells (except for the unstimulated control) and incubate for 30-60 minutes at 37°C to induce internalization.
-
Fixation: Wash the cells three times with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining of Surface Receptors: Wash three times with PBS. To specifically label receptors remaining on the cell surface, incubate the non-permeabilized cells with a primary antibody against the FLAG epitope (e.g., anti-FLAG M1 antibody, which is sensitive to the N-terminal position) for 1 hour at room temperature.
-
Permeabilization and Staining of Total Receptors: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. To visualize the total receptor population (surface and internalized), a separate set of coverslips can be permeabilized before the primary antibody step.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
Analysis: Acquire images using a confocal microscope. Quantify internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity. Assess the ability of this compound to block the agonist-induced shift from membrane to intracellular localization.
Protocol: Flow Cytometry for Quantifying Surface D2 Receptors
This method provides a high-throughput quantification of receptor internalization.
-
Cell Preparation: Grow HEK293-FLAG-D2R cells to 80-90% confluency in 6-well plates.
-
Treatment: Pre-treat cells with this compound (or vehicle) for 30 minutes at 37°C. Stimulate with a D2 agonist (e.g., 1 µM dopamine) for 30-60 minutes at 37°C.
-
Cell Detachment: Gently detach the cells using an enzyme-free cell dissociation buffer to preserve surface epitopes.
-
Staining: Transfer the cells to microcentrifuge tubes and wash with ice-cold FACS buffer (PBS with 1% BSA). Incubate the cells with a primary antibody against the FLAG tag conjugated to a fluorophore (e.g., anti-FLAG-Alexa Fluor 488) for 30 minutes on ice, in the dark.
-
Analysis: Wash the cells twice with FACS buffer. Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of D2 receptors on the cell surface.
-
Data Interpretation: Calculate the percentage of internalization as: [1 - (MFI_agonist / MFI_vehicle)] x 100. Plot the percentage of remaining surface receptors against the concentration of this compound to determine the IC50 for inhibition of internalization.
Visualizations
Signaling Pathway Diagram
Caption: Agonist-induced D2 receptor internalization pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for quantifying D2 receptor internalization using flow cytometry.
Logical Relationship Diagram
Caption: Logical framework for using this compound to study D2R internalization.
References
Experimental Design for In Vivo Assessment of Bromopride's Prokinetic Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of Bromopride's prokinetic properties. This compound, a substituted benzamide and derivative of metoclopramide, is utilized for its antiemetic and prokinetic capabilities.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors, with additional activity on serotonin receptors, which collectively enhance gastrointestinal motility.[1][3] The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for assessing the therapeutic potential of this compound in preclinical animal models.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects through a multi-faceted interaction with the enteric nervous system. Its primary actions include:
-
Dopamine D2 Receptor Antagonism: Dopamine typically acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing acetylcholine release from myenteric motor neurons and leading to smooth muscle relaxation. This compound, by blocking D2 receptors, disinhibits these neurons, thereby increasing acetylcholine release and enhancing gastrointestinal smooth muscle contractions.[1]
-
Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine, further contributing to increased motility. While its primary action is D2 antagonism, this compound is suggested to have agonist activity at 5-HT4 receptors, similar to other benzamides like metoclopramide and cisapride.
-
Serotonin 5-HT3 Receptor Antagonism: In the gut, 5-HT3 receptors are involved in the perception of visceral pain and nausea. Antagonism of these receptors can contribute to the antiemetic effects of this compound and may also modulate motility.
These actions collectively lead to an increase in lower esophageal sphincter (LES) tone, accelerated gastric emptying, and enhanced intestinal transit.
Experimental Workflows
A systematic approach to evaluating this compound's prokinetic effects in vivo involves a series of assays targeting different regions of the gastrointestinal tract. A typical experimental workflow is outlined below.
Data Presentation
The following tables summarize representative quantitative data for the prokinetic effects of metoclopramide, a closely related compound to this compound. This data can be used as a benchmark for designing and interpreting studies with this compound. Note: Specific in vivo quantitative data for this compound is limited in publicly available literature; therefore, data from its structural and mechanistic analogue, metoclopramide, is presented for illustrative purposes.
Table 1: Effect on Gastric Emptying in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Emptying (%) | % Increase vs. Control |
| Vehicle Control | - | 35.2 ± 3.1 | - |
| Metoclopramide | 20 | 71.1 ± 4.5* | 102% |
*Data are presented as mean ± SEM. *p < 0.001 vs. Vehicle Control. Data adapted from a study using a phenol red meal assay in mice.
Table 2: Effect on Small Intestinal Transit in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Intestinal Transit (%) | % Increase vs. Control |
| Vehicle Control | - | 45.8 ± 2.7 | - |
| Metoclopramide | 20 | 78.3 ± 3.9* | 71% |
*Data are presented as mean ± SEM. *p < 0.001 vs. Vehicle Control. Data adapted from a study using a charcoal meal transit assay in mice.
Table 3: Effect on Lower Esophageal Sphincter Pressure (LESP) in Humans
| Treatment | Basal LESP (mmHg) | Post-treatment LESP (mmHg) | Change in LESP (mmHg) |
| This compound (10 mg, IM) | 12.5 ± 2.1 | 21.3 ± 3.4* | +8.8 |
*Data are presented as mean ± SEM. *Significant increase from basal pressure. Data is illustrative and based on findings from a clinical study in postoperative patients.
Experimental Protocols
Protocol 1: Gastric Emptying Assessment using the Phenol Red Assay in Mice
Objective: To quantify the rate of gastric emptying following the administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Animal Preparation: Fast male Swiss albino mice (20-25 g) for 18 hours with free access to water.
-
Grouping: Randomly divide mice into a control group and this compound treatment groups (n=6-8 per group).
-
Dosing: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
Test Meal Administration: After a set time (e.g., 30 minutes post-drug administration), administer 0.5 mL of the phenol red solution orally to each mouse.
-
Euthanasia and Sample Collection: At a predetermined time (e.g., 20 minutes after the test meal), euthanize the mice by cervical dislocation.
-
Stomach Isolation: Immediately open the abdomen, clamp the pyloric and cardiac ends of the stomach, and carefully remove the stomach.
-
Phenol Red Extraction: Place the stomach in 5 mL of 0.1 N NaOH and homogenize. Let the suspension settle for 30 minutes.
-
Quantification: Transfer 1 mL of the supernatant to a test tube and add 9 mL of 0.1 N NaOH. Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
Standard Curve: A standard curve should be prepared using known concentrations of phenol red.
-
Calculation: The amount of phenol red remaining in the stomach is calculated. Gastric emptying is expressed as a percentage of the total amount of phenol red administered.
-
Gastric Emptying (%) = (1 - [Amount of phenol red in stomach at 20 min / Average amount of phenol red in stomach at 0 min]) x 100
-
Protocol 2: Small Intestinal Transit Assessment using the Charcoal Meal Assay in Mice
Objective: To measure the extent of small intestinal transit of a non-absorbable marker following this compound administration.
Materials:
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 1.5% methylcellulose)
Procedure:
-
Animal Preparation: Fast male Swiss albino mice (20-25 g) for 18 hours with free access to water.
-
Grouping and Dosing: As described in Protocol 1.
-
Charcoal Meal Administration: After a set time (e.g., 30 minutes post-drug administration), administer 0.5 mL of the charcoal meal orally to each mouse.
-
Euthanasia and Intestine Isolation: After a predetermined time (e.g., 20-30 minutes), euthanize the mice. Carefully expose the abdominal cavity and remove the entire small intestine from the pyloric sphincter to the ileocecal junction.
-
Measurement: Lay the intestine flat on a clean surface without stretching. Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculation:
-
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Protocol 3: Colonic Transit Assessment using the Bead Expulsion Test in Mice
Objective: To evaluate the effect of this compound on colonic propulsive motility.
Materials:
-
This compound
-
Vehicle
-
Glass beads (3 mm diameter)
-
Lubricant
Procedure:
-
Animal Preparation: Use non-fasted male mice (20-25 g).
-
Grouping and Dosing: As described in Protocol 1.
-
Bead Insertion: At a set time after drug administration, gently insert a lubricated glass bead into the distal colon of each mouse to a depth of 2 cm.
-
Observation: Place each mouse in an individual cage and observe for the expulsion of the bead. Record the time taken for the bead to be expelled. A cut-off time (e.g., 120 minutes) should be set.
-
Data Analysis: Compare the mean bead expulsion time between the control and this compound-treated groups.
These protocols provide a robust starting point for the in vivo characterization of this compound's prokinetic activity. Appropriate statistical analysis, such as t-tests or ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects. Researchers should also consider dose-response studies to establish the potency and efficacy of this compound.
References
Application Notes and Protocols: Investigating the Potential of Bromopride in Axon Regeneration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axon regeneration is a critical area of research for developing therapies for central and peripheral nervous system injuries. This document outlines a detailed protocol for an in vitro axon regeneration assay to investigate the potential therapeutic effects of Bromopride. While traditionally used as an antiemetic and prokinetic agent, this compound's activity as a dopamine D2 and serotonin 5-HT4 receptor antagonist presents a plausible, yet unexplored, mechanism for influencing intracellular signaling pathways relevant to neuronal repair and growth. This application note provides a comprehensive methodology using primary dorsal root ganglion (DRG) neurons, a well-established model for studying axon regeneration.[1][2][3][4] The protocol details cell culture, experimental treatments, and quantitative analysis of axon outgrowth. Furthermore, it includes diagrams of the proposed signaling pathway and experimental workflow to guide researchers in this novel application of this compound.
Introduction
The regenerative capacity of axons in the adult mammalian nervous system is limited, particularly in the central nervous system (CNS), posing a significant challenge for recovery from injuries such as spinal cord injury and stroke.[5] In contrast, the peripheral nervous system (PNS) exhibits a greater, though often incomplete, ability to regenerate. A key area of research focuses on identifying pharmacological agents that can promote axon regeneration by modulating intrinsic neuronal signaling pathways.
This compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist and also exhibits effects on serotonin receptors. Its primary clinical applications are in the treatment of nausea and vomiting. However, both dopamine and serotonin signaling pathways are known to modulate intracellular cascades that can influence neuronal plasticity and growth. This raises the intriguing possibility that this compound could impact axon regeneration.
Several key signaling pathways are implicated in the regulation of axon growth, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the RhoA pathway. The RhoA pathway, in particular, is a critical negative regulator of axon extension, and its inhibition has been shown to promote regeneration. This protocol is designed to investigate whether this compound, through its modulation of dopamine and serotonin signaling, can influence these key regenerative pathways and promote axon outgrowth in an in vitro model.
Proposed Signaling Pathway for this compound in Axon Regeneration
This diagram illustrates a hypothetical signaling cascade through which this compound may promote axon regeneration. The proposed mechanism involves the inhibition of the RhoA pathway, a known inhibitor of axonal growth.
References
- 1. Video: Genetic Study of Axon Regeneration with Cultured Adult Dorsal Root Ganglion Neurons [jove.com]
- 2. Genetic study of axon regeneration with cultured adult dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dorsal Root Ganglia Sensory Neuronal Cultures: a tool for drug discovery for peripheral neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons for the In Vitro Analysis of Peripheral Nerve Degeneration and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways that regulate axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Bromopride's Effect on Conditioned Avoidance in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conditioned avoidance response (CAR) is a behavioral paradigm widely used in preclinical research to screen for antipsychotic-like activity of novel compounds.[1][2] This test assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.[1] Drugs that exhibit this profile, such as dopamine D2 receptor antagonists, are considered to have potential antipsychotic efficacy.[1][3]
Bromopride is a dopamine D2 receptor antagonist used clinically as an antiemetic and prokinetic agent. Its mechanism of action, involving the blockade of D2 receptors, suggests it may also possess neuroleptic properties. Evaluating this compound's effect on conditioned avoidance in rats can therefore provide valuable insights into its central nervous system activity and potential as an antipsychotic agent. These application notes provide a detailed protocol for assessing the impact of this compound on the conditioned avoidance response in a rat model.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on conditioned avoidance and motor activity in rats, as reported in the scientific literature.
Table 1: Effect of this compound on Active Conditioned Avoidance Response (CAR) in Rats
| Dosage (mg/kg, i.p.) | Effect on CAR Performance | Reference |
| 2.5 | Impaired performance | |
| 5.0 | Impaired performance | |
| 10.0 | Impaired performance |
Table 2: Effect of this compound on Inhibitory Avoidance Response (IAR) in Rats
| Dosage (mg/kg, i.p.) | Effect on IAR | Reference |
| 5.0 | Blocked inhibitory avoidance response |
Table 3: Effect of this compound on Motor Activity (Ambulation and Rearing) in Rats
| Dosage (mg/kg, i.p.) | Effect on Ambulation and Rearing | Reference |
| 2.5 | Dose-dependent depression | |
| 5.0 | Dose-dependent depression |
Experimental Protocols
This section outlines a detailed methodology for a two-way active avoidance test to evaluate the effects of this compound.
Animals
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for 3-5 days to reduce stress.
Apparatus
-
Shuttle Box: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. An opening between the two compartments allows the rat to move freely from one side to the other.
-
Stimuli:
-
Conditioned Stimulus (CS): An auditory stimulus (e.g., a tone of 2.8 kHz at 85 dB) and/or a visual stimulus (e.g., a light).
-
Unconditioned Stimulus (US): A mild electric footshock (e.g., 0.5-1.0 mA for 2-5 seconds).
-
-
Control System: Automated system to control the presentation and timing of the stimuli and to record the animal's responses.
Experimental Procedure
The procedure consists of three phases: habituation, training (acquisition), and testing.
a. Habituation (Day 1)
-
Place each rat in the shuttle box for a 5-10 minute session to allow for free exploration of both compartments without the presentation of any stimuli. This helps to reduce novelty-induced stress on the testing day.
b. Training/Acquisition (Days 2-5)
-
Each training session consists of a set number of trials (e.g., 30-50 trials).
-
Trial Structure:
-
Place the rat in one compartment of the shuttle box.
-
The trial begins with the presentation of the Conditioned Stimulus (CS) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response . No footshock is delivered.
-
If the rat does not move to the other compartment during the CS presentation, the Unconditioned Stimulus (US) (footshock) is delivered.
-
The US is terminated if the rat moves to the other compartment, which is recorded as an escape response .
-
If the rat fails to move to the other compartment during the US presentation, this is recorded as an escape failure .
-
-
Inter-Trial Interval (ITI): A variable interval of 30-60 seconds between each trial.
-
Training Criterion: Training continues for a set number of days or until the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance responses in a session).
c. Testing (Day 6)
-
Drug Administration:
-
Divide the trained rats into groups.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 2.5, 5.0, 10.0 mg/kg) or a vehicle (e.g., saline) to the control group.
-
Allow for a pre-treatment time of 30-60 minutes before testing.
-
-
Testing Session:
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
Data Analysis
-
The primary endpoint is the number or percentage of avoidance responses.
-
Secondary endpoints include the number of escape responses and escape failures.
-
Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different dose groups with the control group. A p-value of <0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's antagonism of the D2 receptor in the nucleus accumbens.
Experimental Workflow
Caption: Workflow for evaluating this compound on conditioned avoidance.
References
Application Note: High-Throughput Screening for Cholinesterase Activity in the Presence of Bromopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), collectively known as cholinesterases, are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses.[1] Inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[2][3] Bromopride is a dopamine D2 antagonist and antiemetic agent with prokinetic properties, structurally related to metoclopramide.[4][5] Its primary mechanism involves blocking dopamine D2 receptors in the chemoreceptor trigger zone and the gastrointestinal tract. While its primary targets are well-established, the potential for off-target interactions with other enzymes, such as cholinesterases, is an important area of investigation in drug development to assess its complete pharmacological profile and potential side effects.
This application note provides a detailed protocol for a high-throughput colorimetric assay to determine cholinesterase activity in the presence of this compound, based on the well-established Ellman's method. This method is widely used for its simplicity, reliability, and suitability for screening potential cholinesterase inhibitors.
Principle of the Assay
The cholinesterase activity assay is based on the enzymatic hydrolysis of the substrate acetylthiocholine (ATC) by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinesterase signaling pathway and the experimental workflow for assessing the inhibitory potential of this compound.
Caption: Cholinesterase signaling pathway and potential inhibition by this compound.
Caption: Experimental workflow for cholinesterase activity assay with this compound.
Experimental Protocols
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (100 mM, pH 8.0): Prepare a solution of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic. Titrate the monobasic solution with the dibasic solution to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCh Solution (10 mM): Dissolve 28.9 mg of ATCh in 10 mL of deionized water. Prepare fresh daily.
-
Cholinesterase Solution (0.1 U/mL): Prepare a stock solution of cholinesterase in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to create a 10 mM stock solution.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid affecting enzyme activity.
Assay Protocol
This protocol is designed for a 96-well plate format.
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer + 10 µL of DTNB solution + 10 µL of ATCh solution.
-
Negative Control (100% Activity): 160 µL of phosphate buffer + 10 µL of DTNB solution + 10 µL of DMSO (or buffer corresponding to the solvent for this compound) + 20 µL of cholinesterase solution.
-
Test Wells: 160 µL of phosphate buffer + 10 µL of DTNB solution + 10 µL of this compound working solution + 20 µL of cholinesterase solution.
-
-
Pre-incubation: Add the buffer, DTNB, and this compound (or solvent for the negative control) to the respective wells. Add the cholinesterase solution to all wells except the blank. Mix gently and incubate for 10 minutes at room temperature to allow for any potential interaction between this compound and the enzyme.
-
Initiation of Reaction: To initiate the enzymatic reaction, add 10 µL of the ATCh solution to all wells.
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-20 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) and record the final absorbance.
Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each well by subtracting the initial absorbance from the final absorbance and dividing by the time interval.
-
Correct for the blank: Subtract the rate of the blank well from all other wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] x 100
Data Presentation
The following table presents hypothetical data for the inhibition of acetylcholinesterase by varying concentrations of this compound.
| This compound Concentration (µM) | Average Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 0.050 | 0.003 | 0 |
| 1 | 0.048 | 0.002 | 4 |
| 10 | 0.045 | 0.003 | 10 |
| 50 | 0.038 | 0.004 | 24 |
| 100 | 0.029 | 0.003 | 42 |
| 250 | 0.017 | 0.002 | 66 |
| 500 | 0.009 | 0.001 | 82 |
These results can be used to generate a dose-response curve and determine the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the potential inhibitory effect of this compound on cholinesterase activity. The described Ellman's method is a robust and adaptable assay for high-throughput screening in a drug development setting. Investigating such off-target interactions is a critical step in characterizing the complete pharmacological profile of a drug candidate, ensuring its safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Creatine and Taurine as Novel Competitive Inhibitors of Acetylcholinesterase: A Biochemical Basis for Nutritional Modulation of Brain Function [mdpi.com]
- 3. Drug interactions with cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: A Stability-Indicating UHPLC Method for the Analysis of Bromopride and Its Impurities
Introduction
Bromopride is a dopamine antagonist with prokinetic properties, widely used as an antiemetic.[1][2] The quality and stability of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. This document provides a detailed application note and protocol for a stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of this compound and its impurities. This method is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound. The method has been developed using Analytical Quality by Design (AQbD) principles to ensure robustness.[3]
Chemical Structures
This compound: 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide[1][2]
Known Impurities:
-
This compound Impurity A
-
This compound Impurity B
-
This compound Impurity C
-
This compound N-oxide
The sources of these impurities can arise from the synthesis process, degradation, or storage of the drug substance.
Quantitative Data Summary
The following tables summarize the chromatographic performance and validation data for the stability-indicating UHPLC method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC H-Class |
| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 9.0 | |
| 9.1 | |
| 10.0 | |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 1.0 µL |
Table 2: System Suitability Results
| Parameter | This compound | Impurity A | Impurity B | Impurity C | Degradation Product 1 | Degradation Product 2 | Acceptance Criteria |
| Retention Time (min) | ~5.5 | ~3.2 | ~4.1 | ~6.2 | ~2.8 | ~7.1 | Report |
| Tailing Factor | 1.1 | 1.0 | 1.1 | 1.2 | 1.0 | 1.1 | ≤ 2.0 |
| Theoretical Plates | >10000 | >8000 | >9000 | >11000 | >7000 | >12000 | > 2000 |
Table 3: Method Validation Summary
| Parameter | This compound | Impurities |
| Linearity Range (µg/mL) | 0.5 - 150 | 0.05 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.15 | 0.015 |
| LOQ (µg/mL) | 0.5 | 0.05 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |
| Precision (%RSD) | < 2.0 | < 5.0 |
Experimental Protocols
Standard Solution Preparation
-
This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Impurity Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of each impurity reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL this compound and 1 µg/mL of each impurity): Dilute the stock solutions appropriately with the diluent to achieve the desired concentrations.
Sample Preparation
-
This compound Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, dissolve in and dilute to 10 mL with the diluent. Further dilute to achieve a final concentration of 100 µg/mL.
-
This compound Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with diluent and mix well. Centrifuge a portion of the solution and then dilute the supernatant to a final concentration of 100 µg/mL with the diluent.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 30 minutes. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the this compound solution (100 µg/mL) to UV light (254 nm) and visible light for 24 hours in a photostability chamber.
Diagrams
Caption: Workflow for the Stability-Indicating UHPLC Analysis of this compound.
Caption: Validation Workflow for the UHPLC Method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability-indicating method development for quantification of this compound, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Metabolism Study of Bromopride Using Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromopride is a substituted benzamide with prokinetic and antiemetic properties, commonly used in the treatment of gastrointestinal disorders. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. The liver is the primary site of drug metabolism, where a variety of enzymes, most notably the Cytochrome P450 (CYP) superfamily, biotransform xenobiotics into more polar, excretable compounds.[1][2]
In vitro models using human liver microsomes are a well-established and cost-effective tool for studying Phase I metabolic pathways of drug candidates.[1][2] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs.[3] By incubating this compound with human liver microsomes in the presence of necessary cofactors, researchers can identify the resulting metabolites, elucidate the metabolic pathways, and determine key kinetic parameters.
These application notes provide a detailed protocol for the in vitro metabolism study of this compound using human liver microsomes, including procedures for incubation, metabolite analysis, and determination of metabolic stability. Furthermore, it outlines methods for identifying the specific CYP isoforms involved in this compound metabolism.
Data Presentation
Quantitative analysis of this compound metabolism in human liver microsomes is essential for characterizing its metabolic profile. The following tables provide a template for summarizing the key quantitative data that can be generated using the protocols described herein.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Metabolite 1 | User-defined | User-defined | User-defined |
| Metabolite 2 | User-defined | User-defined | User-defined |
| ... | User-defined | User-defined | User-defined |
Note: Km and Vmax values should be determined by non-linear regression analysis of the substrate-velocity curve. Intrinsic clearance is calculated as Vmax/Km.
Table 2: Relative Contribution of CYP450 Isoforms to this compound Metabolism
| CYP Isoform | Specific Inhibitor | % Inhibition of this compound Metabolism |
| CYP1A2 | Furafylline | User-defined |
| CYP2C9 | Sulfaphenazole | User-defined |
| CYP2C19 | Ticlopidine | User-defined |
| CYP2D6 | Quinidine | User-defined |
| CYP3A4 | Ketoconazole | User-defined |
Note: The percent inhibition is calculated by comparing the rate of this compound metabolism in the presence and absence of a specific CYP inhibitor.
Experimental Protocols
Materials and Reagents
-
This compound
-
Pooled Human Liver Microsomes (from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Specific CYP450 inhibitors (e.g., furafylline, sulfaphenazole, ticlopidine, quinidine, ketoconazole)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Protocol for Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver microsomes.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of 10 mM.
-
Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
Human Liver Microsomes
-
This compound working solution (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >3000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
The parent-to-daughter ion transition for this compound can be monitored at m/z 344.20 > 271.00.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)
-
Protocol for Metabolite Identification
This protocol aims to identify the metabolites of this compound formed during the incubation. A study using human hepatocytes identified twenty potential metabolites of this compound, suggesting that N-dealkylation, hydroxylation, and N-oxidation are likely metabolic pathways.
-
Incubation:
-
Follow the incubation procedure described in section 3.2, but use a higher concentration of this compound (e.g., 50-100 µM) and a longer incubation time (e.g., 60-120 minutes) to ensure sufficient metabolite formation.
-
-
Sample Processing:
-
Follow the sample processing steps as described in section 3.2.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the potential metabolites.
-
Use data-dependent scanning or other advanced MS techniques to acquire fragmentation data (MS/MS spectra) for metabolite structure elucidation.
-
Protocol for CYP450 Isoform Phenotyping
This experiment identifies the specific CYP enzymes responsible for this compound metabolism.
-
Incubation:
-
Prepare incubation mixtures as described in section 3.2.
-
For each CYP isoform to be tested, prepare a set of incubations containing a specific chemical inhibitor at a concentration known to be selective for that enzyme (see Table 2 for examples).
-
Include a control incubation without any inhibitor.
-
Pre-incubate the microsomes, this compound, and inhibitor for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time point within the linear range of metabolism (determined from the metabolic stability assay).
-
Terminate the reaction and process the samples as described in section 3.2.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of this compound metabolized (or a specific metabolite formed) in each incubation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor by comparing the rate of metabolism in the presence of the inhibitor to the control incubation.
-
A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
-
Visualizations
Caption: Experimental workflow for the in vitro metabolism study of this compound.
Caption: Postulated metabolic pathways of this compound in human liver microsomes.
References
Application Notes and Protocols: Rodent Models for Studying Bromopride-Induced Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopride is a dopamine D2 receptor antagonist used as a prokinetic and antiemetic agent.[1] Like other medications in its class, its therapeutic action is linked to the blockade of D2 receptors, but this mechanism also carries the risk of inducing extrapyramidal symptoms (EPS).[2][3] These movement disorders, which can manifest as acute dystonia, parkinsonism, akathisia, and chronic tardive dyskinesia, represent a significant clinical concern.[3] The development of robust animal models is crucial for understanding the pathophysiology of this compound-induced EPS and for the preclinical evaluation of novel therapeutic agents with an improved safety profile.
This document provides detailed protocols for establishing and evaluating a rodent model of this compound-induced EPS. The methodologies are based on well-established paradigms used for other D2 antagonists, such as haloperidol, which are directly applicable to studying the effects of this compound.[4]
Core Concepts: The Nigrostriatal Dopamine Pathway
The primary mechanism underlying drug-induced EPS involves the blockade of dopamine D2 receptors in the nigrostriatal pathway, a critical circuit for motor control. This pathway originates in the substantia nigra pars compacta (SNc) and projects to the dorsal striatum (caudate-putamen). D2 receptor antagonism disrupts the delicate balance of dopamine signaling, leading to the characteristic motor disturbances seen in EPS. Chronic blockade can lead to neuroadaptive changes, including dopamine receptor hypersensitivity and oxidative stress, which are thought to contribute to the development of tardive dyskinesia.
Figure 1: Simplified signaling pathway of this compound-induced D2 receptor blockade.
Experimental Animal Models
Rodents, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6), are the most commonly used species for modeling drug-induced EPS due to their well-characterized neuroanatomy and the availability of established behavioral tests. Non-human primates can also be used for their closer resemblance to human symptomology, although they are associated with higher costs and ethical considerations.
Experimental Protocols
The following protocols describe the induction of EPS-like behaviors using a D2 antagonist and the subsequent assessment methodologies. While haloperidol is often used in the literature, these protocols are directly applicable for this compound. Suggested starting doses for this compound in rats are between 2.5 and 10.0 mg/kg, administered intraperitoneally (i.p.), based on its demonstrated effects on the dopamine system in this range. Dose-response studies are recommended to determine the optimal dose for inducing stable and measurable EPS.
Figure 2: General experimental workflow for studying this compound-induced EPS.
Protocol 1: Induction of Acute Parkinsonism-like Catalepsy
Catalepsy is a state of motor rigidity and failure to correct an externally imposed posture, modeling the parkinsonian side effects of D2 antagonists.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound solution (dissolved in saline, potentially with a small amount of tween 80)
-
Vehicle control (e.g., saline)
-
Catalepsy bar: A horizontal wooden or metal bar (approx. 1 cm in diameter) elevated 9-12 cm above a flat surface.
-
Stopwatch
Procedure:
-
Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5, 5.0, 10.0 mg/kg, i.p.) or vehicle to respective groups.
-
Testing: At 30, 60, 90, and 120 minutes post-injection, perform the catalepsy test.
-
Gently place the rat’s forepaws onto the horizontal bar. The hindpaws should remain on the surface, forcing the animal into a "praying" posture.
-
Start the stopwatch immediately.
-
Measure the descent latency : the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time.
-
Repeat the test three times for each animal at each time point, with a brief rest period in between. The average latency is used for analysis.
Protocol 2: Assessment of Motor Coordination (Rotarod Test)
The rotarod test assesses motor coordination, balance, and motor skill learning, which can be impaired by D2 antagonists.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
This compound solution or vehicle
Procedure:
-
Training: For 2-3 consecutive days prior to the experiment, train the rats on the rotarod to establish a stable baseline performance. Each training session may consist of 3-4 trials.
-
Protocol Selection: An accelerating protocol is often used. Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes. A constant speed protocol (e.g., 15 rpm) can also be used.
-
Baseline Measurement: On the test day, record the baseline latency to fall for each rat before drug administration.
-
Drug Administration: Administer this compound or vehicle i.p.
-
Testing: At 30, 60, and 90 minutes post-injection, place the rat on the rotating rod and measure the latency to fall off or cling to the rod and rotate with it for two full revolutions.
-
A maximum trial length (e.g., 300 seconds) is typically set.
-
Perform 2-3 trials at each time point and average the results for each animal.
Protocol 3: Induction and Assessment of Orofacial Dyskinesia (Tardive Dyskinesia Model)
Chronic administration of D2 antagonists can induce vacuous chewing movements (VCMs), which are considered an animal analog of tardive dyskinesia.
Materials:
-
Male Sprague-Dawley rats
-
This compound solution or vehicle
-
Observation cage with a clear floor and walls
-
Video recording equipment (optional but recommended for blind scoring)
Procedure:
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle daily for at least 21 consecutive days.
-
Behavioral Observation: Once a week (e.g., on days 7, 14, 21), assess VCMs.
-
Place the rat individually into the observation cage and allow a 10-minute habituation period.
-
Following habituation, observe the animal for a set period (e.g., 2-5 minutes).
-
Scoring: Count the number of VCMs, defined as single mouth openings in the vertical plane not directed at physical material (i.e., not chewing on the cage or grooming). Tongue protrusions can also be counted.
-
Scoring should be performed by an observer blinded to the treatment groups. Recording the sessions allows for later review and scoring.
-
A "washout" period can be included, where VCMs are assessed after discontinuation of the drug to see if the movements persist.
Data Presentation
Quantitative data should be summarized to allow for clear interpretation and comparison between treatment groups.
Table 1: Representative Data for this compound-Induced Catalepsy in Rats
| Treatment Group (i.p.) | Time Post-Injection (min) | Mean Descent Latency (seconds) ± SEM |
|---|---|---|
| Vehicle (Saline) | 30 | 5.2 ± 1.1 |
| 60 | 4.8 ± 0.9 | |
| 90 | 5.5 ± 1.3 | |
| This compound (2.5 mg/kg) | 30 | 35.7 ± 5.4 |
| 60 | 48.2 ± 6.1 | |
| 90 | 31.5 ± 4.9 | |
| This compound (5.0 mg/kg) | 30 | 88.9 ± 10.2* |
| 60 | 125.4 ± 15.7* | |
| 90 | 75.1 ± 9.8* | |
| This compound (10.0 mg/kg) | 30 | 155.3 ± 18.3** |
| 60 | 170.6 ± 9.4** | |
| 90 | 142.8 ± 16.5** |
*Note: Data are hypothetical and representative of typical results seen with D2 antagonists like haloperidol. SEM = Standard Error of the Mean. *p < 0.05, *p < 0.01 compared to vehicle.
Table 2: Representative Data for Rotarod Performance Following this compound Administration
| Treatment Group (i.p.) | Time Post-Injection (min) | Mean Latency to Fall (seconds) ± SEM |
|---|---|---|
| Vehicle (Saline) | Baseline | 245.1 ± 12.5 |
| 60 | 238.9 ± 13.1 | |
| This compound (5.0 mg/kg) | Baseline | 241.8 ± 11.9 |
| 60 | 112.4 ± 15.3* |
*Note: Data are hypothetical and based on expected outcomes. p < 0.01 compared to vehicle at 60 min.
Table 3: Representative Data for Vacuous Chewing Movements (VCMs) During Chronic this compound Treatment
| Treatment Group (daily i.p.) | Assessment Day | Mean VCMs per 5 min ± SEM |
|---|---|---|
| Vehicle (Saline) | Day 7 | 2.1 ± 0.5 |
| Day 14 | 2.5 ± 0.7 | |
| Day 21 | 2.3 ± 0.6 | |
| This compound (5.0 mg/kg) | Day 7 | 10.4 ± 2.1* |
| Day 14 | 25.8 ± 4.5** | |
| Day 21 | 38.2 ± 5.9** |
*Note: Data are hypothetical and representative of typical results from chronic neuroleptic studies. *p < 0.05, *p < 0.01 compared to vehicle.
Post-mortem Analysis Protocols
Following the completion of behavioral testing, brain tissue should be collected for neurochemical and histological analysis to correlate behavioral changes with neurobiological endpoints.
Protocol 4: Neurochemical Analysis of Striatal Dopamine
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is used to quantify levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Procedure:
-
Euthanasia and Dissection: Following the final behavioral test, euthanize rats via decapitation.
-
Rapidly dissect the brain on an ice-cold surface. Isolate the striatum from both hemispheres.
-
Sample Preparation: Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
On the day of analysis, homogenize the tissue samples in an appropriate acidic solution (e.g., perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins.
-
HPLC-EC Analysis: Inject the supernatant into the HPLC system to separate and quantify DA, DOPAC, and HVA.
Protocol 5: Histological Analysis of the Nigrostriatal Pathway
Histological analysis can reveal drug-induced neuronal damage, inflammation, or changes in protein expression in the substantia nigra (SNc) and striatum.
Procedure:
-
Perfusion and Fixation: Euthanize rats with an overdose of anesthetic and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain on a cryostat or vibratome. Collect coronal sections containing the striatum and SNc.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of neuronal damage, such as pyknotic nuclei or vacuolation.
-
Immunohistochemistry (IHC): Use antibodies to label specific cell types or markers. A common marker is Tyrosine Hydroxylase (TH) to identify dopaminergic neurons in the SNc. This can be used to assess for neuronal loss in chronic models.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for establishing a robust and reproducible animal model of this compound-induced extrapyramidal symptoms. By combining detailed behavioral assessments with neurochemical and histological analyses, researchers can effectively investigate the mechanisms underlying these adverse effects and screen novel compounds for improved safety profiles. Careful attention to experimental design, including appropriate control groups, dose-response evaluations, and blinded data analysis, is critical for obtaining valid and translatable results.
References
Protocol for Assessing the Effects of Bromopride on Colonic Anastomosis Healing in Rats
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for assessing the effects of bromopride on the healing of colonic anastomosis in a rat model. Colonic anastomosis is a common surgical procedure, and impaired healing can lead to severe complications such as leakage and sepsis.[1][2] this compound, a dopamine D2 receptor antagonist with prokinetic properties, is often used in the postoperative period to manage nausea and vomiting and to stimulate gastrointestinal motility.[3][4][5] However, its impact on the intricate process of wound healing in the colon requires careful evaluation. Studies have shown that this compound can influence key parameters of anastomotic healing, such as tensile strength and collagen deposition, particularly in the early postoperative phase. This protocol outlines the necessary steps for a robust preclinical evaluation of this compound's effects, encompassing surgical procedures, drug administration, and various methods for assessing healing, including biomechanical, biochemical, and histological analyses. The provided methodologies and data presentation formats are intended to ensure reproducibility and facilitate the comparison of results across different studies.
Data Presentation
Table 1: Effects of this compound on Tensile Strength of Colonic Anastomosis in Rats (mmHg)
| Treatment Group | Day 3 Post-Op | Day 7 Post-Op |
| Control (Saline) | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD |
| p-value | <0.05 | >0.05 |
Note: Data represents hypothetical means and standard deviations based on findings that this compound significantly decreased tensile strength at day 3 but not at day 7.
Table 2: Effects of this compound on Hydroxyproline Concentration in Colonic Anastomosis in Rats (µg/mg tissue)
| Treatment Group | Day 3 Post-Op | Day 7 Post-Op |
| Control (Saline) | Mean ± SD | Mean ± SD |
| This compound | Mean ± SD | Mean ± SD |
| p-value | <0.05 | >0.05 |
Note: Data represents hypothetical means and standard deviations based on findings that this compound significantly decreased hydroxyproline concentration at day 3 but not at day 7.
Table 3: Histological Scoring of Colonic Anastomosis Healing (Ehrlich and Hunt Scale)
| Histological Parameter | Control (Day 3) | This compound (Day 3) | Control (Day 7) | This compound (Day 7) |
| Inflammatory Cell Infiltration | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Fibroblast Ingrowth | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Neovascularization | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Collagen Deposition | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
| Re-epithelialization | Score (0-4) | Score (0-4) | Score (0-4) | Score (0-4) |
Note: The Ehrlich and Hunt scale is a common method for histopathological scoring of wound healing.
Experimental Protocols
Animal Model and Preparation
-
Species: Male Wistar rats (200-300g).
-
Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Animals should be acclimated for at least 7 days before the experiment.
-
Diet: Standard laboratory chow and water ad libitum. Animals should be fasted for 24 hours before surgery, with free access to water.
-
Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee.
Experimental Groups
-
Group 1: Control Group: Receives saline solution.
-
Group 2: this compound Group: Receives this compound at a clinically relevant dose (e.g., 1 mg/kg).
-
Subgroups: Each group should be divided into two subgroups for euthanasia and analysis at day 3 and day 7 post-surgery.
Surgical Procedure: Left Colonic Anastomosis
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).
-
Surgical Preparation: Shave the abdominal area and disinfect with an antiseptic solution.
-
Laparotomy: Perform a midline laparotomy (approximately 3 cm) to expose the abdominal cavity.
-
Colon Identification: Gently exteriorize the descending colon.
-
Resection and Anastomosis:
-
Ligate and divide the marginal vessels to the segment of the colon to be resected.
-
Resect a 1 cm segment of the left colon, approximately 5 cm from the rectum.
-
Perform an end-to-end anastomosis using a single layer of interrupted sutures (e.g., 6-0 or 7-0 polypropylene).
-
-
Leak Test: Check for anastomotic leakage by gently infusing saline into the colonic lumen proximal to the anastomosis while temporarily occluding the distal colon.
-
Abdominal Closure: Close the abdominal wall in two layers using appropriate suture material.
-
Postoperative Care:
-
Administer analgesics as required.
-
Monitor the animals for signs of distress, infection, or complications.
-
Provide free access to water and a liquid diet initially, gradually reintroducing solid food.
-
Drug Administration
-
Route of Administration: Subcutaneous or intraperitoneal injection.
-
Dosage: A suggested dose for this compound is 1 mg/kg every 12 hours.
-
Timing: The first dose should be administered shortly after surgery, and subsequent doses given as per the experimental design.
Assessment of Anastomotic Healing
-
At the time of euthanasia (day 3 or 7), reopen the abdomen and visually inspect the anastomotic site.
-
Record the presence and severity of adhesions, abscesses, and signs of anastomotic leakage.
-
Excise a 4-5 cm segment of the colon with the anastomosis in the center.
-
Gently flush the lumen with saline to remove fecal content.
-
Cannulate one end of the colonic segment and ligate the other end.
-
Submerge the segment in a saline bath.
-
Infuse air or saline at a constant rate (e.g., 1 ml/min) into the cannulated end.
-
Record the intraluminal pressure at which air/saline leakage or rupture occurs. This is the bursting pressure.
-
Use a separate segment of the colon containing the anastomosis.
-
Cut the segment longitudinally, opposite to the mesenteric border, to create a flat strip.
-
Mount the strip in a tensiometer, with the anastomosis line perpendicular to the direction of the applied force.
-
Apply a continuous, slow stretching force until the tissue ruptures.
-
The maximum force sustained before rupture is the tensile strength.
-
Obtain a standardized sample of tissue from the anastomotic line.
-
Dry the tissue to a constant weight.
-
Hydrolyze the tissue sample (e.g., with 6N HCl at 110°C for 18-24 hours).
-
Use a colorimetric assay to determine the hydroxyproline concentration, which is a direct measure of collagen content.
-
Fix a ring of tissue containing the anastomosis in 10% buffered formalin.
-
Embed the tissue in paraffin and section it (5 µm thickness).
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen visualization.
-
A pathologist, blinded to the treatment groups, should evaluate the slides based on a standardized scoring system (e.g., Ehrlich and Hunt scale) for parameters such as inflammation, neovascularization, fibroblast proliferation, and collagen deposition.
-
Inflammatory Markers: Measure levels of cytokines such as TNF-α, IL-1β, and IL-6 in tissue homogenates using ELISA or qPCR.
-
Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): Analyze the expression of MMPs (e.g., MMP-1, MMP-8, MMP-13) and TIMPs using techniques like zymography or qPCR to assess collagen turnover.
Visualizations
Caption: Experimental workflow for assessing this compound's effects on colonic anastomosis healing.
Caption: Potential signaling pathways affected by this compound in colonic wound healing.
Caption: Logical relationship of the study design to test the effects of this compound.
References
- 1. Healing of colonic anastomosis in rats under obstructive ileus conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of high-risk bowel anastomosis in rats: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Cell Viability Assays in the Presence of Bromopride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromopride is a dopamine D2 receptor antagonist with prokinetic and antiemetic properties, structurally related to metoclopramide.[1][2] It is primarily used to treat nausea, vomiting, and other gastrointestinal motility disorders.[1] As with any compound being evaluated for therapeutic purposes, assessing its effect on cell viability is a critical step in preclinical research. This document provides detailed application notes and protocols for conducting cell viability studies of this compound using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
These assays are fundamental in determining a compound's cytotoxic or cytostatic potential. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases in viable cells.[3][4] The XTT assay is similar but yields a water-soluble formazan, simplifying the procedure. The amount of formazan produced in both assays is proportional to the number of metabolically active, and therefore viable, cells.
It is important to note that while dopamine D2 receptor antagonists are being explored for their potential anticancer effects, the concentrations required for cytotoxicity are often significantly higher than those needed for their primary pharmacological activity. Due to a lack of direct published data on the cytotoxic effects of this compound in various cell lines, this document provides generalized protocols and highlights key considerations for researchers designing their own studies.
Key Considerations for Testing this compound
-
Potential for Assay Interference: The chemical structure of this compound, a substituted benzamide, may have the potential to interfere with the colorimetric readout of tetrazolium-based assays. It is crucial to include proper controls to account for any non-enzymatic reduction of MTT or XTT by this compound itself, or any interaction with the final formazan product. A cell-free control containing this compound at the highest concentration used in the experiment should be included.
-
Metabolic Effects: As a dopamine D2 receptor antagonist, this compound may alter cellular metabolism, which could indirectly affect the readout of MTT and XTT assays, as these assays measure metabolic activity as a surrogate for viability. It is advisable to confirm findings with a non-metabolic-based viability assay, such as a trypan blue exclusion assay or a plate-based fluorescence assay that measures membrane integrity.
-
Cell Line Specificity: The cytotoxic effects of any compound can vary significantly between different cell lines. Therefore, it is recommended to test this compound on a panel of cell lines relevant to the research question (e.g., cancer cell lines from different tissues, normal cell lines).
-
Concentration Range: Based on studies with related compounds like bromocriptine, a broad concentration range of this compound should be tested, for example, from low micromolar to high micromolar, to determine a dose-response curve and calculate an IC50 value (the concentration at which 50% of cell viability is inhibited).
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water, sterile filtered)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
XTT Cell Viability Assay
This protocol is a standard guideline and may require optimization.
Materials:
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
PBS, pH 7.4
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)
-
96-well flat-bottom cell culture plates
-
This compound stock solution
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation:
-
Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
-
XTT Addition:
-
After the compound treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The color of the medium will change in the presence of viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Data Presentation
Due to the absence of specific published data for this compound, the following table presents a hypothetical summary of results to illustrate how quantitative data should be structured. Researchers should replace this with their own experimental findings.
| Cell Line | Assay | Incubation Time (hours) | This compound IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT | 48 | Hypothetical Value |
| HeLa (Cervical Cancer) | MTT | 48 | Hypothetical Value |
| A549 (Lung Cancer) | XTT | 48 | Hypothetical Value |
| HEK293 (Normal Kidney) | XTT | 48 | Hypothetical Value |
Visualization of Workflows and Pathways
To aid in the experimental design and understanding of the underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for MTT and XTT cell viability assays.
Caption: Simplified signaling pathway of this compound as a D2 receptor antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bromopride Concentration for In Vitro Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Bromopride in in vitro cell culture experiments. The following information is intended to serve as a starting point for your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
A1: this compound primarily functions as a dopamine D2 receptor antagonist.[1] By blocking these receptors, it inhibits the downstream signaling pathways typically activated by dopamine.[2] Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels upon activation.[2][3] this compound also exhibits some activity at serotonin 5-HT3 and 5-HT4 receptors.[4]
Q2: What are common cell lines used for studying D2 receptor antagonists like this compound?
A2: Cell lines that endogenously express the dopamine D2 receptor or have been engineered to express it are suitable for studying this compound. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney): Often used for transient or stable transfection of the D2 receptor.
-
CHO-K1 (Chinese Hamster Ovary): Another common host for stable expression of GPCRs, including the D2 receptor.
-
PC12 (Rat Pheochromocytoma): A cell line that can endogenously express dopamine receptors.
-
SH-SY5Y (Human Neuroblastoma): A human cell line that expresses dopamine receptors and is often used in neuroscience research.
Several companies also offer commercially available cell lines stably expressing the human D2 receptor.
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
A3: While specific optimal concentrations should be determined empirically for each cell line and assay, a reasonable starting point can be extrapolated from its therapeutic plasma levels and studies with the related compound, Metoclopramide. Peak therapeutic plasma levels of this compound have been reported to be in the range of 0.1–1 µM. For in vitro studies with Metoclopramide, concentrations ranging from 0.17 µM to 25 µM have been used. Therefore, a good starting point for a dose-response experiment with this compound would be a range from 10 nM to 100 µM .
Q4: What are the key signaling pathways affected by this compound that can be measured in vitro?
A4: As a D2 receptor antagonist, this compound is expected to modulate several key signaling pathways:
-
cAMP Production: By blocking the inhibitory effect of D2 receptor activation on adenylyl cyclase, this compound can lead to an increase in intracellular cAMP levels in the presence of a D2 agonist.
-
Calcium Mobilization: D2 receptors can be engineered to couple to the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Bromopramide would block this effect.
-
β-Arrestin Recruitment: Like many GPCRs, D2 receptor activation can lead to the recruitment of β-arrestin. An antagonist like this compound would inhibit this recruitment.
-
Akt/GSK3 Signaling: D2 receptor signaling can lead to the inactivation of Akt and subsequent activation of GSK3. This compound may reverse these effects.
-
MAPK/ERK Signaling: The D2 receptor can also modulate the MAPK/ERK pathway, and this compound's effect on this pathway can be investigated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity Observed | This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Start with a lower concentration range in your functional assays. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below 0.5% (v/v) and include a vehicle-only control to assess solvent toxicity. | |
| No or Weak Antagonist Effect | This compound concentration is too low. | Increase the concentration range of this compound in your dose-response curve. |
| Agonist concentration is too high. | Optimize the agonist concentration. It is often recommended to use the agonist at its EC80 (the concentration that produces 80% of its maximal effect) to provide a sufficient window to observe antagonism. | |
| Low D2 receptor expression in the cell line. | Verify the expression level of the D2 receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| High Variability in Results | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and ensure cells are in the exponential growth phase when performing experiments. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps in your protocol. | |
| Compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range of this compound that is non-toxic to the chosen cell line.
Materials:
-
Cell line of interest (e.g., HEK293-D2R)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death (e.g., a known cytotoxic compound).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 (concentration that causes 50% inhibition of cell viability).
Protocol 2: cAMP Measurement Assay
Objective: To measure the effect of this compound on agonist-induced changes in intracellular cAMP levels.
Materials:
-
D2 receptor-expressing cells (e.g., CHO-K1/D2/Gα15)
-
Complete culture medium
-
This compound stock solution
-
D2 receptor agonist (e.g., Dopamine or Quinpirole)
-
Forskolin (to stimulate adenylyl cyclase)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white plate
Procedure:
-
Cell Seeding: Seed cells into a 384-well white plate at an optimized density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound dilutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of the D2 agonist at its EC80 concentration and Forskolin in assay buffer. Add this solution to the wells containing the antagonist.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Analysis: Plot the cAMP signal against the this compound concentration to determine the IC50 value for the antagonist.
Protocol 3: Calcium Mobilization Assay
Objective: To assess the ability of this compound to block agonist-induced intracellular calcium mobilization in cells co-expressing the D2 receptor and a promiscuous G-protein (e.g., Gα15 or Gαqi5).
Materials:
-
Cells co-expressing D2 receptor and a suitable G-protein (e.g., HEK/D2R/Gα15)
-
Complete culture medium
-
This compound stock solution
-
D2 receptor agonist (e.g., Dopamine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)
-
96-well black-walled, clear-bottom plate
-
Fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject the D2 agonist (at its EC80 concentration) into the wells and continue to record the fluorescence signal for 1-2 minutes.
-
Analysis: Determine the peak fluorescence response for each well. Plot the response against the this compound concentration to determine the IC50 value.
Protocol 4: β-Arrestin Recruitment Assay
Objective: To measure the effect of this compound on agonist-induced β-arrestin recruitment to the D2 receptor.
Materials:
-
Cell line engineered for β-arrestin recruitment assay (e.g., PathHunter® CHO-K1 D2 β-Arrestin GPCR Assay)
-
Complete culture medium
-
This compound stock solution
-
D2 receptor agonist (e.g., Dopamine)
-
Assay buffer
-
β-arrestin detection reagents (specific to the assay platform, e.g., chemiluminescent substrate)
-
White opaque 384-well plate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the β-arrestin reporter cells into a 384-well white plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the D2 agonist at its EC80 concentration to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent signal.
-
Analysis: Plot the luminescent signal against the this compound concentration to determine the IC50 for the inhibition of β-arrestin recruitment.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range for this compound |
| Cytotoxicity (e.g., MTT) | 0.1 µM - 100 µM |
| cAMP Measurement | 10 nM - 10 µM |
| Calcium Mobilization | 10 nM - 10 µM |
| β-Arrestin Recruitment | 10 nM - 10 µM |
Table 2: Example Data from a Hypothetical this compound Cytotoxicity Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.1 ± 6.1 |
| 10 | 89.3 ± 5.5 |
| 25 | 70.2 ± 7.3 |
| 50 | 48.9 ± 6.9 |
| 100 | 21.4 ± 4.2 |
Visualizations
References
Technical Support Center: Bromopride Solubility and Handling in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Bromopride in aqueous experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a substituted benzamide with prokinetic and antiemetic properties.[1] It is structurally similar to metoclopramide.[1] Key physicochemical properties are summarized in the table below.
Q2: Why does this compound have poor solubility in neutral or alkaline aqueous solutions?
This compound is a weakly basic drug with a pKa of its strongest basic group around 9.04.[2] This means that in acidic environments (pH below its pKa), the molecule is protonated and exists in a more soluble ionized form. As the pH increases towards neutral and alkaline conditions, this compound becomes deprotonated and less soluble in aqueous solutions.[3] One study demonstrated that the solubility of this compound decreases as the pH of the medium increases.
Q3: What are the primary mechanisms of action for this compound?
This compound primarily acts as a dopamine D2 receptor antagonist.[4] By blocking D2 receptors in the central nervous system and the gastrointestinal tract, it exerts its antiemetic and prokinetic effects. Additionally, this compound has been shown to be a partial agonist at serotonin 5-HT4 receptors, which also contributes to its prokinetic activity.
Troubleshooting Guides for this compound Solubility
Issue 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris, HEPES) at neutral pH.
-
Cause: As a weakly basic compound, this compound has low intrinsic solubility in neutral or alkaline aqueous solutions.
-
Solution:
-
pH Adjustment: The most effective method to increase this compound's solubility is to lower the pH of the buffer. Aim for a pH of 2-3 units below the pKa of this compound's basic group (~9.04). For example, acidifying the buffer with a small amount of HCl should significantly improve solubility.
-
Use of Co-solvents: For preparing concentrated stock solutions, organic solvents can be used. Dimethyl sulfoxide (DMSO) is a common choice.
-
Issue 2: After dissolving this compound in an acidic buffer and adjusting the pH back to neutral for my experiment, a precipitate forms.
-
Cause: This phenomenon, known as "precipitation upon pH shift," occurs because the solubility of this compound decreases as the pH is raised back to a neutral or physiological range.
-
Solution:
-
Lower the Final Concentration: The final concentration of this compound in your experimental buffer may be too high to remain soluble at neutral pH. Try working with a lower final concentration.
-
Use a Co-solvent for Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a very small volume of the stock to your aqueous buffer, minimizing the risk of precipitation. Ensure the final DMSO concentration in your experiment is low (ideally ≤ 0.1% v/v) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
-
Gradual Dilution: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while gently vortexing or stirring the buffer. This helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Issue 3: I dissolved this compound in DMSO for my cell culture experiment, but a precipitate forms when I add it to the cell culture medium.
-
Cause: The rapid dilution of the DMSO stock in the aqueous cell culture medium can cause the poorly water-soluble this compound to "crash out" of solution.
-
Solution:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the cell culture medium as low as possible, typically below 0.5% and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, first, dilute the stock into a smaller volume of pre-warmed (37°C) cell culture medium, then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility generally increases with temperature.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂BrN₃O₂ | |
| Molecular Weight | 344.25 g/mol | |
| Melting Point | 134-135 °C | |
| Predicted Water Solubility | 0.241 mg/mL | |
| pKa (Strongest Basic) | 9.04 | |
| pKa (Strongest Acidic) | 14.58 |
Table 2: pH-Dependent Solubility of this compound
| Dissolution Medium | pH | Solubility (mg/mL) |
| 0.1 M HCl | 1.2 | 21.08 ± 0.11 |
| 0.01 M HCl | 2.0 | 3.01 ± 0.05 |
| Phosphate Buffer | 4.5 | 0.53 ± 0.01 |
| Phosphate Buffer | 5.8 | 0.29 ± 0.01 |
| Phosphate Buffer | 6.9 | 0.24 ± 0.01 |
| Phosphate Buffer | 7.2 | 0.23 ± 0.01 |
Data adapted from a study on this compound dissolution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Acidic Buffer
-
Objective: To prepare a 10 mM this compound stock solution in an acidic aqueous buffer.
-
Materials:
-
This compound powder (MW: 344.25 g/mol )
-
Deionized water
-
1 M HCl
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh out 3.44 mg of this compound powder and place it in a 1 mL volumetric flask.
-
Add approximately 0.8 mL of deionized water.
-
Slowly add 1 M HCl dropwise while stirring until the this compound powder completely dissolves.
-
Check the pH of the solution. Adjust to a final pH of approximately 2-3.
-
Bring the final volume to 1 mL with deionized water.
-
Sterile filter the solution through a 0.22 µm filter if required for the experiment.
-
Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of a this compound Stock Solution in DMSO for Cell Culture Applications
-
Objective: To prepare a 100 mM this compound stock solution in DMSO.
-
Materials:
-
This compound powder (MW: 344.25 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 34.4 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the 100 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Dilution for Cell Culture:
-
Pre-warm the complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, first prepare an intermediate dilution. For example, add 1 µL of the 100 mM stock to 99 µL of pre-warmed medium to get a 1 mM intermediate solution.
-
Then, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to get the final 10 µM working solution.
-
Visualizations
References
Identifying and minimizing Bromopride degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing the degradation of Bromopride in stock solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a substituted benzamide with prokinetic and antiemetic properties.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system and the gastrointestinal tract.[2][3] By blocking these receptors, this compound enhances gastrointestinal motility and has a calming effect on the chemoreceptor trigger zone, which is involved in nausea and vomiting. Additionally, this compound exhibits partial agonism at serotonin 5-HT4 receptors, which is also thought to contribute to its prokinetic effects.[4][5]
2. What are the common solvents and recommended storage conditions for this compound stock solutions?
The most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). When preparing stock solutions with DMSO, it is crucial to use a fresh, anhydrous grade, as DMSO is hygroscopic and the presence of water can affect the solubility and stability of this compound.
For storage, it is recommended to:
-
Store at -80°C for long-term storage (up to 6 months).
-
Store at -20°C for short-term storage (up to 1 month).
Solutions should be stored in tightly sealed containers and protected from light and moisture to minimize degradation. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
3. What are the main factors that can cause this compound degradation in stock solutions?
Several factors can contribute to the degradation of this compound in stock solutions, including:
-
pH: this compound's stability is pH-dependent. Extreme acidic or alkaline conditions can accelerate hydrolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products, such as N-oxides.
-
Light: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of various degradation products.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
-
Presence of Water: As this compound contains functional groups susceptible to hydrolysis, the presence of water, even in small amounts in solvents like DMSO, can lead to degradation over time.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound concentration in the stock solution.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the stock solution was stored at the correct temperature (-20°C for short-term, -80°C for long-term).- Ensure the storage container was tightly sealed to prevent solvent evaporation and moisture absorption.- Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. |
| Repeated Freeze-Thaw Cycles | - Prepare single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles. |
| Hydrolysis | - Use anhydrous grade solvents for the preparation of the stock solution.- Avoid introducing moisture into the stock solution during handling. |
| Chemical Incompatibility | - Ensure that the storage container is made of an inert material (e.g., glass or polypropylene) that does not react with this compound. |
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Perform a forced degradation study to identify potential degradation products and their retention times (see Experimental Protocols section).- Compare the retention times of the unknown peaks with those of the degradation products generated in the forced degradation study. |
| Contamination | - Analyze a blank solvent injection to check for contaminants in the solvent or the analytical system.- Ensure that all glassware and equipment used for sample preparation are clean. |
| Impurity in the Original Material | - Obtain a certificate of analysis for the this compound standard to check for known impurities. |
Proposed Degradation Pathways
While specific, experimentally confirmed degradation pathways for this compound are not extensively detailed in the public literature, based on its chemical structure, the following degradation pathways are proposed:
-
Hydrolysis: The amide bond in the this compound molecule is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into two fragments.
-
Oxidation: The tertiary amine group in the diethylaminoethyl side chain is a likely site for oxidation, potentially forming this compound N-oxide. The aromatic amine group could also be susceptible to oxidation.
-
Photodegradation: The aromatic ring system with its electron-donating groups (amino and methoxy) makes the molecule susceptible to photodegradation. This could involve complex reactions including dehalogenation, dealkylation, and rearrangements.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on the principles outlined in the International Conference on Harmonization (ICH) guidelines for forced degradation studies.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder and the stock solution in an oven at 105°C for 48 hours.
-
Photodegradation: Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze the stressed samples by a stability-indicating UHPLC-UV method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.
Protocol 2: Stability-Indicating UHPLC-UV Method for this compound
Objective: To separate and quantify this compound from its potential degradation products and impurities.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from its more polar and less polar degradants. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 2 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24 hours | 80°C | 15.2 | 2 |
| Base Hydrolysis | 1 M NaOH | 24 hours | Room Temp | 25.8 | 3 |
| Oxidation | 30% H₂O₂ | 24 hours | Room Temp | 42.5 | 4 (including N-oxide) |
| Thermal (Solid) | - | 48 hours | 105°C | 5.1 | 1 |
| Thermal (Solution) | - | 48 hours | 105°C | 8.9 | 2 |
| Photodegradation (Solid) | 1.2 million lux hours | - | - | 12.3 | 3 |
| Photodegradation (Solution) | 1.2 million lux hours | - | - | 21.7 | 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound stimulates 5-HT4-serotonin receptors in the human atrium | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Bromopride's Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Bromopride in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?
A1: this compound is primarily a dopamine D2 receptor antagonist.[1][2] Its therapeutic effect as an antiemetic is largely attributed to this on-target activity. However, in cellular assays, researchers should be aware of its known off-target activities, which include partial agonism at the serotonin 5-HT4 receptor and potential interactions with the 5-HT3 receptor.[1][2][3]
Q2: Why is it critical to control for this compound's off-target effects in my experiments?
Q3: What are the initial steps I should take to minimize off-target effects?
A3: The first step is to establish a "therapeutic window" for your specific cell line. This involves determining the concentration range at which this compound effectively antagonizes the D2 receptor while having minimal activity on 5-HT4 and 5-HT3 receptors. Performing concentration-response curves for both on-target and potential off-target activities is crucial.
Q4: How can I confirm that the observed cellular phenotype is due to this compound's on-target D2 receptor antagonism?
A4: To confirm on-target activity, several control experiments are recommended:
-
Rescue Experiments: Transfect cells with a D2 receptor construct and observe if this rescues or enhances the effect of this compound.
-
Receptor Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate D2 receptor expression. The effect of this compound should be diminished or absent in these cells.
-
Selective Antagonists for Off-Targets: Pre-treat cells with a selective 5-HT4 antagonist (e.g., GR 125487) or a 5-HT3 antagonist before adding this compound. If the observed effect persists, it is less likely to be mediated by these off-target receptors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cell toxicity observed at concentrations expected to be selective for the D2 receptor. | The cell line may be particularly sensitive to 5-HT4 receptor activation or have a high expression of 5-HT4 receptors, leading to off-target toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range of this compound for your specific cell line. 2. Lower the concentration of this compound to a range where on-target D2 antagonism is still observed, but cytotoxicity is minimized. 3. Use a selective 5-HT4 antagonist as a control to see if it mitigates the toxicity. |
| Inconsistent or unexpected results that do not align with known D2 receptor signaling. | The observed effects may be due to this compound's partial agonism at the 5-HT4 receptor, which can activate different downstream signaling pathways. | 1. Measure the activation of known downstream effectors of the 5-HT4 receptor (e.g., cAMP production) in your cell line in response to this compound. 2. Pre-incubate with a selective 5-HT4 antagonist (e.g., GR 125487) before this compound treatment to block this off-target pathway. |
| Difficulty in distinguishing between on-target D2 antagonism and off-target 5-HT3 effects. | This compound's activity at the 5-HT3 receptor, a ligand-gated ion channel, can trigger rapid cellular responses that may be difficult to separate from G-protein coupled D2 receptor signaling. | 1. Utilize a specific 5-HT3 receptor antagonist (e.g., Ondansetron) in a control experiment to block this potential off-target interaction. 2. Employ assays with different temporal resolutions. 5-HT3-mediated effects (ion flux) are typically much faster than D2-mediated changes in second messengers. |
| Apparent lack of D2 receptor antagonism at expected concentrations. | The expression level of D2 receptors in your cell line may be too low for a robust response, or the assay conditions may not be optimal. | 1. Verify the expression of functional D2 receptors in your cell line using techniques like Western blot, qPCR, or radioligand binding. 2. Optimize your functional assay conditions, including cell density, agonist concentration, and incubation times. |
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound. Note the significantly lower affinity for its primary target, the D2 receptor, compared to its off-target interactions, which are less well-characterized quantitatively in publicly available literature.
| Target Receptor | Ligand | Reported Affinity (IC50/Ki) | Reference |
| Dopamine D2 | This compound | ~ 2.1 µM (IC50) | |
| Serotonin 5-HT4 | This compound | Partial Agonist Activity Observed | |
| Serotonin 5-HT3 | This compound | Activity Suggested |
It is important to note that the affinity of this compound for 5-HT4 and 5-HT3 receptors is not well-quantified in publicly available literature. The information provided is based on qualitative descriptions of its activity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from a cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride
-
Non-specific binding control: Haloperidol (10 µM)
-
This compound stock solution
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle control
-
Radioligand (at a concentration near its Kd)
-
Cell membranes (typically 10-20 µg of protein per well)
-
-
For non-specific binding wells, add Haloperidol instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Assay for 5-HT4 Receptor Activation (cAMP Accumulation)
Objective: To assess the agonist activity of this compound at the 5-HT4 receptor.
Materials:
-
A cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)
-
This compound stock solution
-
Positive control: Serotonin (5-HT)
-
Selective 5-HT4 antagonist (for control): GR 125487
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound and the positive control (Serotonin).
-
For antagonist control wells, pre-incubate the cells with GR 125487 for 15-30 minutes.
-
Add the this compound dilutions or Serotonin to the respective wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 3: Functional Assay for 5-HT3 Receptor Activity (Calcium Flux)
Objective: To evaluate the potential activity of this compound at the 5-HT3 receptor.
Materials:
-
A cell line expressing the human 5-HT3 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound stock solution
-
Positive control: Serotonin (5-HT) or a selective 5-HT3 agonist (e.g., m-CPBG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in the 96-well plates and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the this compound dilutions or the positive control into the wells and continue to monitor the fluorescence signal for changes in intracellular calcium.
-
Analyze the data by calculating the change in fluorescence intensity over baseline to determine the response to this compound.
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting this compound's off-target effects.
Caption: Logical relationship of this compound's on- and off-target effects.
References
Bromopride-Induced Extrapyramidal Side Effects in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing extrapyramidal side effects (EPS) associated with Bromopride in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces extrapyramidal side effects?
A1: this compound is a dopamine D2 receptor antagonist.[1][2] Its primary mechanism for inducing extrapyramidal side effects involves the blockade of D2 receptors in the nigrostriatal dopamine pathway, a key component of the extrapyramidal system that regulates motor control. This blockade disrupts the normal balance of neurotransmission, leading to various movement-related adverse effects.
Q2: What are the common extrapyramidal side effects observed in animal models treated with this compound and other D2 antagonists?
A2: Common EPS observed in animal models include:
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture, often considered analogous to parkinsonian akinesia and rigidity in humans.[3]
-
Vacuous Chewing Movements (VCMs): Purposeless chewing and mouth movements in rodents, which are considered a model for tardive dyskinesia.[4][5]
-
Reduced Locomotor Activity: A general decrease in movement, including ambulation and rearing behaviors.
Q3: Which animal models are most commonly used to assess this compound-induced EPS?
A3: The most common animal models are:
-
The Bar Test for Catalepsy: Rodents are placed with their forepaws on an elevated bar, and the latency to remove them is measured. An increased latency is indicative of catalepsy.
-
Vacuous Chewing Movement (VCM) Model: Animals, typically rats, are treated with a D2 antagonist over a period, and the frequency and duration of purposeless oral movements are quantified.
-
Open-Field Test: This test is used to assess general motor activity. A decrease in parameters like distance traveled and rearing frequency can indicate motor deficits.
Q4: How does the dosage of this compound influence the severity of EPS?
A4: While specific dose-response data for this compound-induced catalepsy is limited in the readily available literature, studies on other D2 antagonists demonstrate a clear dose-dependent relationship. Higher doses generally lead to more severe extrapyramidal side effects. For example, studies with haloperidol show that catalepsy is significantly induced at higher doses. It is crucial to perform dose-ranging studies to determine the optimal dose of this compound that achieves the desired therapeutic effect with minimal EPS.
Q5: Are there any known species or strain differences in susceptibility to this compound-induced EPS?
Troubleshooting Guide
Issue 1: Unexpectedly severe catalepsy or motor impairment is observed at the intended dose of this compound.
| Potential Cause | Troubleshooting Step |
| High Dose: The administered dose of this compound may be too high for the specific animal model or strain. | Action: Reduce the dose of this compound in subsequent experiments. Conduct a pilot dose-response study to identify a more suitable dose. |
| Animal Strain Susceptibility: The chosen animal strain may be particularly sensitive to the extrapyramidal effects of D2 antagonists. | Action: If possible, consider using a different, less sensitive strain. Review literature for strain-specific responses to similar compounds. |
| Drug Accumulation: With repeated dosing, the drug may be accumulating, leading to increased side effects over time. | Action: Evaluate the dosing regimen. Consider increasing the interval between doses or reducing the dose for long-term studies. |
Issue 2: High variability in the incidence or severity of EPS among experimental animals.
| Potential Cause | Troubleshooting Step |
| Genetic Variability: Outbred stocks of animals can have significant genetic variation, leading to different responses. | Action: If feasible, use an inbred strain to reduce genetic variability. Increase the sample size to improve statistical power. |
| Environmental Factors: Stress, housing conditions, and handling can influence an animal's response to drugs. | Action: Ensure consistent and standardized experimental conditions for all animals, including housing, handling, and testing procedures. |
| Individual Differences in Drug Metabolism: Variations in metabolism can lead to different effective concentrations of the drug. | Action: While difficult to control, acknowledging this variability is important in data analysis. Ensure proper randomization of animals to treatment groups. |
Issue 3: Difficulty in distinguishing true EPS from general sedation.
| Potential Cause | Troubleshooting Step | | Non-specific Drug Effects: At higher doses, this compound may cause sedation, which can be confounded with catalepsy. | Action: Use a battery of behavioral tests to get a more comprehensive profile of the drug's effects. For example, in addition to the bar test, use tests that can differentiate sedation from motor impairment, such as the rotarod test. | | Lack of Specificity in Measurement: The chosen behavioral endpoint may not be specific to EPS. | Action: Refine the behavioral scoring criteria. For VCMs, ensure that chewing is not directed at any physical material. For catalepsy, observe the animal's posture and muscle tone. |
Data on this compound-Induced Motor Effects in Rats
The following table summarizes findings from a study investigating the acute effects of this compound on motor activity in rats.
| Drug | Dose (mg/kg, i.p.) | Effect on Locomotion | Effect on Rearing | Reference |
| This compound | 2.5 | Lower frequency than controls | Lower frequency than controls | |
| This compound | 5.0 | Lower frequency than controls | Lower frequency than controls |
Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of catalepsy induced by this compound.
Materials:
-
A horizontal bar (approximately 1 cm in diameter) elevated 9 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Administer this compound or vehicle control to the animal (e.g., rat) via the desired route (e.g., intraperitoneal injection).
-
At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the elevated bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture on the flat surface.
-
A cut-off time (e.g., 180 seconds) is typically set, at which point the animal is removed from the apparatus if it has not moved.
-
Record the latency to descent for each animal at each time point.
Vacuous Chewing Movement (VCM) Assessment
Objective: To quantify orofacial dyskinesia-like movements.
Materials:
-
A transparent observation cage with a mirrored bottom (to allow for unobstructed observation of the mouth).
-
Video recording equipment.
Procedure:
-
Treat animals with this compound or vehicle control over a specified period (e.g., daily for several weeks).
-
On the day of assessment, allow the animals to acclimate to the observation cage for a few minutes.
-
Record a video of each animal for a set duration (e.g., 2 minutes).
-
A trained observer, blind to the treatment groups, will later score the videos.
-
Quantify the number of VCMs, defined as purposeless chewing movements in the vertical plane not directed towards any object.
-
Tongue protrusions can also be counted as a separate measure.
Visualizations
Signaling Pathway of this compound-Induced EPS
Caption: Dopamine D2 receptor antagonism by this compound in the nigrostriatal pathway.
Experimental Workflow for Assessing this compound-Induced Catalepsy
Caption: Workflow for a typical catalepsy study in rodents.
Logical Relationship for Troubleshooting EPS
Caption: Decision tree for troubleshooting severe EPS in animal studies.
References
- 1. A comparison of this compound and domperidone effects on rat conditioned avoidance and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute this compound treatments: effects on general activity and inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bromopride Incubation in Functional Gastrointestinal Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Bromopride in functional gastrointestinal assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the gastrointestinal (GI) tract?
A1: this compound is a substituted benzamide with a dual mechanism of action. It primarily acts as a dopamine D2 receptor antagonist and also exhibits partial agonism at serotonin 5-HT4 receptors.[1][2] In the GI tract, antagonism of D2 receptors removes the inhibitory effect of dopamine on motility, while activation of 5-HT4 receptors enhances acetylcholine release from enteric neurons, both of which promote gut motility.[1]
Q2: What is a recommended starting concentration range for this compound in an in vitro functional GI assay?
A2: A good starting point for this compound concentration in in vitro assays, such as an organ bath experiment, is to test a range from low nanomolar (nM) to high micromolar (µM). Given that the reported IC50 value for D2 receptor antagonism is approximately 2.1 µM, a concentration range spanning from 10 nM to 100 µM should be sufficient to observe a dose-dependent effect.[1]
Q3: How long should I incubate the tissue with this compound before observing its effects?
A3: For its 5-HT4 receptor agonist effects, a standard incubation time of 20-30 minutes is likely sufficient. However, to ensure complete antagonism of D2 receptors, especially if you are investigating the blockade of dopamine-induced relaxation, a longer incubation time may be necessary. For high-affinity D2 receptor antagonists, it can take up to 3 hours or more to reach maximal effect. Therefore, for comprehensive studies, an incubation time of at least 1-2 hours with this compound is recommended.
Q4: How can I differentiate between the D2 receptor antagonist and 5-HT4 receptor agonist effects of this compound in my assay?
A4: To dissect the dual mechanism of this compound, you can use selective antagonists.
-
To isolate the 5-HT4 agonist effect: Pre-incubate the tissue with a selective D2 receptor antagonist (e.g., sulpiride or domperidone) to block the D2-mediated effects of this compound. The remaining prokinetic effect can then be attributed to its 5-HT4 receptor agonism.
-
To isolate the D2 antagonist effect: Pre-incubate the tissue with a selective 5-HT4 receptor antagonist (e.g., GR 113808) to block the serotonergic effects of this compound.[2] The ability of this compound to then reverse dopamine-induced inhibition of motility will be due to its D2 receptor antagonism.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable prokinetic effect of this compound. | 1. Inadequate Incubation Time: The incubation time may be too short for this compound to exert its D2 antagonist effect. 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. 3. Tissue Desensitization: The tissue may be desensitized to serotonergic stimuli. | 1. Increase Incubation Time: Extend the incubation period with this compound to at least 1-2 hours, especially when studying its D2 antagonist properties. 2. Increase Concentration: Perform a dose-response curve with a wider concentration range (e.g., up to 100 µM). 3. Check Tissue Viability: Ensure the tissue is healthy and responsive to other stimuli (e.g., acetylcholine or electrical field stimulation). |
| High variability in results between experiments. | 1. Inconsistent Tissue Preparation: Differences in tissue dissection and handling can lead to variability. 2. Fluctuations in Experimental Conditions: Variations in temperature, oxygenation, or buffer composition can affect tissue responses. 3. Inconsistent Drug Preparation: Errors in serial dilutions or drug storage can lead to inconsistent concentrations. | 1. Standardize Tissue Preparation: Follow a consistent protocol for tissue dissection and mounting. 2. Maintain Stable Conditions: Ensure the organ bath temperature is maintained at 37°C and the buffer is continuously oxygenated with carbogen (95% O2, 5% CO2). 3. Prepare Fresh Drug Solutions: Prepare fresh stock solutions of this compound for each experiment and use calibrated pipettes for dilutions. |
| Unexpected relaxation or inhibition of motility with this compound. | 1. Off-target Effects at High Concentrations: At very high concentrations, drugs can have non-specific effects. 2. Receptor Desensitization/Downregulation: Prolonged exposure to high concentrations of an agonist can lead to desensitization of 5-HT4 receptors. | 1. Lower this compound Concentration: Test lower concentrations of this compound to see if the inhibitory effect is dose-dependent. 2. Use Selective Antagonists: Use a 5-HT4 antagonist to see if the relaxation is mediated by this receptor. |
| Difficulty in differentiating D2 and 5-HT4 effects. | Incomplete blockade by selective antagonists. | 1. Optimize Antagonist Concentration and Incubation Time: Ensure you are using a sufficient concentration of the selective antagonist and incubating for an adequate duration to achieve complete receptor blockade. A pre-incubation time of 30-60 minutes for the antagonist is generally recommended. 2. Confirm Antagonist Specificity: Verify the specificity of your chosen antagonist in your tissue preparation by testing its ability to block a known selective agonist for that receptor. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Note that specific values for gastrointestinal tissues are limited, and some data is extrapolated from other tissues.
| Parameter | Receptor | Value | Tissue/System | Reference |
| IC50 | Dopamine D2 | ~ 2.1 µM | Brain and Gut (inferred) | |
| Agonist Activity | Serotonin 5-HT4 | Partial Agonist | Human Atrium |
Experimental Protocols
Protocol 1: Investigating the Prokinetic Effect of this compound in an Isolated Ileum Preparation (Organ Bath Assay)
-
Tissue Preparation:
-
Humanely euthanize a small mammal (e.g., guinea pig or rat) in accordance with institutional guidelines.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen (95% O2, 5% CO2).
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Cut the segment into 2-3 cm long pieces.
-
-
Mounting the Tissue:
-
Mount the ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C and bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions for 15-20 minutes.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM).
-
Allow the tissue to stabilize for at least 20-30 minutes after each addition before recording the contractile response.
-
To investigate D2 antagonism specifically, pre-incubate the tissue with this compound for at least 1 hour before adding a D2 agonist (e.g., dopamine) to assess the blockade of dopamine-induced relaxation.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the response to this compound as a percentage of the baseline contractile activity or a maximal response to a standard agonist like acetylcholine.
-
Calculate the pEC50 (the negative logarithm of the EC50) from the concentration-response curve.
-
Protocol 2: Differentiating D2 and 5-HT4 Receptor-Mediated Effects
-
Follow steps 1 and 2 of Protocol 1.
-
To Isolate 5-HT4 Agonist Effect:
-
After equilibration, pre-incubate the tissue with a selective D2 antagonist (e.g., 1 µM sulpiride) for 30 minutes.
-
Perform a cumulative concentration-response curve for this compound as described in Protocol 1.
-
-
To Isolate D2 Antagonist Effect:
-
After equilibration, pre-incubate the tissue with a selective 5-HT4 antagonist (e.g., 100 nM GR 113808) for 30 minutes.
-
Induce a submaximal relaxation with a D2 agonist (e.g., dopamine).
-
Perform a cumulative concentration-response curve for this compound to assess its ability to reverse the dopamine-induced relaxation.
-
Visualizations
References
Technical Support Center: Troubleshooting High Background Noise in Bromopride Radioligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background noise in Bromopride radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in my this compound radioligand binding assay?
High background noise in radioligand binding assays primarily stems from non-specific binding (NSB). This occurs when the radioligand binds to components other than the target receptor (dopamine D2 receptor for this compound). Major contributors to NSB include:
-
Binding to Filters: The filter membrane used to separate bound from free radioligand is a common source of non-specific binding.
-
Binding to Assay Tubes: Radioligands can adhere to the walls of the assay tubes.
-
Binding to Non-Receptor Proteins: The radioligand may bind to other proteins present in the membrane preparation.[1]
-
Inadequate Washing: Insufficient removal of unbound radioligand can lead to artificially high background counts.
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand can increase non-specific binding proportionally.[1]
Q2: How can I determine the level of non-specific binding in my assay?
To quantify non-specific binding, parallel experiments should be conducted where a high concentration of an unlabeled competing ligand is included in the incubation. This "cold" ligand will occupy the specific receptor sites, and any remaining measured radioactivity represents the non-specific binding.[1] For this compound assays targeting the D2 receptor, a common competitor is Haloperidol (e.g., at 10 µM).
Q3: My non-specific binding is greater than 20% of the total binding. What are the immediate steps I should take?
If non-specific binding is high (a general rule of thumb is to aim for NSB to be less than 10-20% of total binding), consider the following troubleshooting steps:[1]
-
Optimize Blocking Agents: Pre-soaking filters in a solution of a blocking agent like polyethyleneimine (PEI) can significantly reduce radioligand binding to the filter material. Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can also help by blocking non-specific sites on various surfaces.
-
Adjust Assay Buffer Composition: The pH and ionic strength of your buffer can influence non-specific interactions. Consider optimizing these parameters. Sometimes, including a low concentration of a mild detergent can also be beneficial.
-
Enhance Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
Re-evaluate Radioligand Concentration: Perform a saturation binding experiment to ensure you are using an appropriate concentration of your radioligand, ideally at or below its Kd value for competition assays.
Q4: What type of filter is recommended for Dopamine D2 receptor binding assays?
Glass fiber filters (e.g., GF/B or GF/C) are commonly used for dopamine D2 receptor binding assays. It is crucial to pre-treat these filters to minimize non-specific binding. A common pre-treatment involves soaking the filters in a solution of 0.1% to 0.5% polyethyleneimine (PEI).
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to high background noise.
Problem 1: High Radioactivity in "Non-Specific Binding" Wells
| Possible Cause | Recommended Solution |
| Radioligand binding to the filter. | Pre-soak filters in 0.1-0.5% polyethyleneimine (PEI) for at least 1-2 hours at 4°C. |
| Radioligand binding to assay tubes. | Consider using polypropylene tubes, which tend to have lower non-specific binding than polystyrene for some compounds. Including a carrier protein like BSA (0.1%) in the assay buffer can also help. |
| Ineffective competing ligand. | Ensure the competing ligand (e.g., Haloperidol) is used at a saturating concentration (typically 100- to 1000-fold higher than its Ki). Verify the integrity and concentration of the competitor stock solution. |
| High concentration of radioligand. | Titrate the radioligand to determine the optimal concentration. For competition assays, a concentration at or near the Kd is recommended. |
| Contaminated reagents or buffers. | Prepare fresh buffers and solutions. Ensure that no radioactive contamination is present in your working area or equipment. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent washing. | Use a multi-channel washer or ensure consistent timing and volume for manual washing steps. Keep the wash buffer ice-cold. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete filtration. | Ensure a good seal on the filtration manifold and that all wells are aspirated completely. |
| Membrane preparation inhomogeneity. | Vortex the membrane preparation gently before aliquoting into assay wells to ensure a uniform suspension. |
Quantitative Data Summary
The following tables provide representative quantitative data for a typical Dopamine D2 receptor antagonist radioligand binding assay. Note that the specific values for this compound may vary depending on the experimental conditions.
Table 1: Representative Binding Affinity (Ki) and IC50 for a D2 Antagonist
| Parameter | Value | Notes |
| Radioligand | [3H]-Spiperone | A common high-affinity antagonist radioligand for D2 receptors. |
| Kd of Radioligand | 0.1 - 0.5 nM | Determined from saturation binding experiments. |
| Competitor | This compound | The unlabeled compound being tested. |
| IC50 | 5 - 50 nM | Concentration of this compound that inhibits 50% of specific radioligand binding. This is an estimated range. |
| Ki | 2 - 25 nM | Calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration. |
Table 2: Typical Bmax Values for Dopamine D2 Receptors in Rat Striatum
| Parameter | Value | Unit |
| Bmax | 150 - 400 | fmol/mg protein |
These values are illustrative and can be influenced by factors such as the specific brain region, animal strain, and membrane preparation protocol.
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Striatum
-
Dissect rat striata on ice and place them in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the tissue using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for this compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (or [3H]-Raclopride) at a final concentration close to its Kd (e.g., 0.2-0.5 nM for [3H]-Spiperone).
-
Non-specific Binding: Use 10 µM Haloperidol.
-
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand, and either this compound (at varying concentrations), vehicle (for total binding), or Haloperidol (for non-specific binding).
-
Add the membrane preparation (typically 50-100 µg of protein per well).
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.3% PEI, using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Experimental Workflow for a this compound Radioligand Binding Assay.
Caption: Troubleshooting Decision Tree for High Background Noise.
References
Technical Support Center: Managing Bromopride's Cholinesterase Effects in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the effects of Bromopride on cholinesterase activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on cholinesterase activity?
A1: this compound has been demonstrated to inhibit cholinesterase activity.[1] It is a dopamine D2 receptor antagonist that also exhibits effects on the cholinergic system.[1][2] Studies have shown that this compound can inhibit cholinesterase in various tissues, including plasma, brain (striatum), and intestines (duodenum and ileum).[1]
Q2: Why is it critical to control for this compound's effects on cholinesterase in my experiments?
A2: Controlling for this compound's inhibitory effect is crucial for data integrity. If your experiment aims to measure the intrinsic cholinesterase activity of a sample or assess the effect of another compound on the enzyme, the presence of this compound can act as a confounder, leading to an underestimation of true cholinesterase activity.[3] This is especially important in studies involving cholinergic pathways or when screening other potential cholinesterase inhibitors.
Q3: My experiment involves this compound. What are the essential controls for my cholinesterase assay?
A3: To ensure accurate results, you must include several key controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) administered to a control group to measure baseline cholinesterase activity without any drug treatment. Organic solvents like DMSO can inhibit enzyme activity at high concentrations, so it's vital to keep the final concentration low and consistent (typically <1%).
-
Positive Control: A known cholinesterase inhibitor (e.g., Donepezil, Neostigmine) to confirm that the assay is sensitive to inhibition.
-
This compound-Only Control: A sample containing only this compound at the experimental concentration to quantify its direct inhibitory effect on cholinesterase activity.
-
Sample Blank: To account for non-enzymatic reactions or interfering substances, a well should contain the sample, buffer, and the colorimetric reagent (e.g., DTNB in the Ellman's assay) but not the substrate (e.g., acetylthiocholine).
-
Substrate Blank: A well containing only the substrate and buffer to measure the rate of spontaneous substrate hydrolysis.
Q4: How can this compound's chemical properties interfere with a standard Ellman's assay?
A4: The Ellman's assay, a common method for measuring cholinesterase activity, relies on the reaction of thiocholine (the product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. Potential interferences include:
-
Direct Reaction with DTNB: While not specifically documented for this compound, compounds containing free sulfhydryl (-SH) groups can react directly with DTNB, causing a false positive signal. It is crucial to run a control with this compound and DTNB (without the enzyme or substrate) to check for this.
-
Light Absorbance: If this compound absorbs light near the detection wavelength of the assay (typically 412 nm), it can interfere with spectrophotometric readings. A sample blank containing this compound is necessary to correct for this.
Troubleshooting Guide
This guide addresses common issues encountered when measuring cholinesterase activity in the presence of this compound.
| Problem | Potential Cause | Recommended Solution |
| Lower-than-Expected Cholinesterase Activity | Inhibitory Effect of this compound: this compound is a known cholinesterase inhibitor. | 1. Run a dose-response curve to determine the IC50 value of this compound for the specific enzyme source (e.g., recombinant human AChE, rat brain homogenate). 2. Include a "this compound-only" control group to quantify the level of inhibition at your experimental concentration. 3. Adjust calculations to account for the baseline inhibition caused by this compound when assessing the effects of other test compounds. |
| Solvent Inhibition: The solvent used for this compound (e.g., DMSO) may be inhibiting the enzyme. | 1. Ensure the final solvent concentration is low (e.g., <1%) and is identical across all wells, including controls. 2. Run a vehicle control with the same solvent concentration to establish a proper baseline. | |
| High Background Absorbance in Assay Wells | This compound Reacts with DTNB: The drug might be directly reacting with the Ellman's reagent. | 1. Prepare a control well containing buffer, DTNB, and this compound (no enzyme or substrate). 2. If absorbance increases, the Ellman's assay may not be suitable. Consider an alternative method, such as a pH-stat assay or an amperometric biosensor. |
| This compound Absorbs at 412 nm: The drug itself might be colored or absorb light near the detection wavelength. | 1. Run a sample blank containing your sample buffer and this compound. 2. Subtract the absorbance of this blank from your experimental readings. | |
| Inconsistent or Non-Reproducible Results | Improper Sample Handling or Dilution: Errors in preparing this compound stock solutions or tissue homogenates. | 1. Prepare fresh stock solutions of this compound and aliquot to minimize freeze-thaw cycles. 2. Ensure tissue samples are homogenized consistently and kept on ice to prevent enzyme degradation. |
| Sub-optimal Assay Conditions: pH or temperature may not be ideal for the enzyme in the presence of this compound. | 1. Verify that the assay buffer pH is optimal for cholinesterase activity (typically pH 7.4-8.0). 2. Maintain a consistent temperature (e.g., 37°C) throughout the assay. |
Visualized Workflows and Pathways
Experimental Workflow for Assessing a Test Compound
References
- 1. Differential effects of this compound and domperidone on cholinesterase activity in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pitfalls to Avoid while Interpreting Cholinesterase Activity Levels in Cholinesterase Inhibitor Pesticides Poisoning [escholarship.org]
Technical Support Center: Mitigating the Neuroleptic Effects of Bromopride in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Bromopride in behavioral studies, with a focus on mitigating its neuroleptic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a substituted benzamide with prokinetic and antiemetic properties.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors.[2][3] By blocking these receptors in the central nervous system and the gastrointestinal tract, this compound exerts its therapeutic effects. Additionally, this compound has been shown to act as a partial agonist at serotonin 5-HT4 receptors, which contributes to its prokinetic effects.[4][5] It also has some activity at 5-HT3 receptors.
Q2: What are the common neuroleptic side effects of this compound observed in behavioral studies?
The primary neuroleptic effects of this compound stem from its antagonism of D2 receptors in the nigrostriatal pathway. These effects are similar to those of other typical antipsychotics and are commonly referred to as extrapyramidal symptoms (EPS). In animal models, these can manifest as:
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture. This is a hallmark of D2 receptor blockade and can significantly interfere with most behavioral tests.
-
Reduced Locomotor Activity: A general decrease in spontaneous movement, exploration, and rearing behavior.
-
Dystonia: In some cases, acute administration can lead to abnormal postures and movements.
Q3: How can I quantitatively assess the neuroleptic effects of this compound in my animal model?
The most common and quantifiable method to assess the neuroleptic effects of this compound is the catalepsy bar test . This test measures the time it takes for an animal to correct an externally imposed, awkward posture. A longer latency to move is indicative of a stronger cataleptic state.
Another key assessment is the measurement of locomotor activity in an open-field arena. Parameters such as total distance traveled, rearing frequency, and ambulatory time can be significantly reduced by this compound.
Troubleshooting Guide: Mitigating this compound-Induced Neuroleptic Effects
This guide provides potential strategies to mitigate the confounding neuroleptic effects of this compound in your behavioral experiments.
| Issue | Potential Cause | Troubleshooting Strategy | Experimental Considerations |
| Significant catalepsy or immobility in animals, preventing behavioral task performance. | D2 receptor blockade in the nigrostriatal pathway. | 1. Dose Reduction: Titrate this compound to the lowest effective dose for your primary endpoint (e.g., antiemetic effect) that produces minimal motor impairment. 2. Co-administration with a 5-HT2A Antagonist: The 5-HT2A receptor antagonism can alleviate D2-induced EPS. A common, selective 5-HT2A antagonist is Ketanserin. 3. Co-administration with an Anticholinergic Agent: Agents like scopolamine or biperiden can counteract the cholinergic hyperactivity associated with D2 blockade. | Perform a dose-response study for this compound's cataleptic effects. For co-administration studies, ensure appropriate control groups (Vehicle + this compound, Antagonist/Anticholinergic + Vehicle, Vehicle + Vehicle) are included. |
| General reduction in locomotor activity and exploration, affecting interpretation of behavioral data. | Sedative effects and motor suppression due to D2 antagonism. | 1. Habituation: Ensure animals are adequately habituated to the testing environment to minimize novelty-induced hypoactivity. 2. Co-administration with a 5-HT4 Agonist: Leveraging this compound's intrinsic 5-HT4 partial agonism by co-administering a more specific 5-HT4 agonist might counteract some of the motor suppression. However, this is a more exploratory approach. | Analyze locomotor activity data carefully to distinguish between general motor suppression and specific behavioral changes related to your experimental question. |
| Difficulty distinguishing between desired therapeutic effects and neuroleptic side effects. | Overlapping mechanisms of action. | 1. Differential Dosing and Timing: The dose-response curves for therapeutic effects and neuroleptic side effects may differ. Explore different dosing regimens and testing time points post-administration. 2. Utilize a Battery of Behavioral Tests: Employ tests that are less dependent on high levels of motor activity alongside those that are more sensitive to motor impairment to get a clearer picture of the drug's effects. | For example, a passive avoidance task might be less affected by motor deficits than an active place avoidance task. |
Quantitative Data Summary
| Parameter | Value | Receptor | Species | Reference |
| IC50 | ~2.1 µM | D2 Dopamine | - | (Meltzer et al. 1983, as cited in) |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Catalepsy
Objective: To quantify the cataleptic effects of this compound using the bar test.
Materials:
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Horizontal bar (e.g., 1 cm diameter, elevated 9 cm from a flat surface)
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the experimental animals (e.g., rats) via the desired route (e.g., intraperitoneal).
-
At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time should be established (e.g., 180 seconds) to avoid undue stress to the animal. If the animal remains on the bar for the entire cut-off period, record the maximum time.
-
Return the animal to its home cage after each trial.
Protocol 2: Mitigation of this compound-Induced Catalepsy with a 5-HT2A Antagonist
Objective: To evaluate the efficacy of a 5-HT2A antagonist (e.g., Ketanserin) in reversing this compound-induced catalepsy.
Materials:
-
This compound solution
-
Ketanserin solution
-
Vehicle solutions
-
Catalepsy testing apparatus (as in Protocol 1)
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + this compound
-
Ketanserin + Vehicle
-
Ketanserin + this compound
Procedure:
-
Administer the 5-HT2A antagonist (Ketanserin) or its vehicle at an appropriate time before this compound administration (e.g., 30 minutes prior).
-
Administer this compound or its vehicle.
-
Conduct the catalepsy bar test at the time of peak this compound effect, as determined from Protocol 1.
-
Record the descent latency for each animal.
-
Compare the descent latencies between the different treatment groups to determine if Ketanserin significantly reduces the cataleptic effects of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mitigation pathways for this compound-induced EPS.
Caption: Experimental workflow for managing neuroleptic effects.
References
- 1. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]
Technical Support Center: Best Practices for Long-Term Storage of Bromopride for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of Bromopride. Adherence to these best practices is crucial for maintaining the compound's integrity and ensuring the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term storage, solid this compound should be kept in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[1] It is also crucial to protect the compound from light and moisture by storing it in a tightly sealed, opaque container.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles to prevent degradation. Always ensure the container is sealed to prevent solvent evaporation and contamination.
Q3: What is the shelf life of this compound under recommended storage conditions?
A3: When stored as a solid at 2-8°C and protected from light and moisture, this compound is expected to be stable for an extended period. For solutions, the shelf life is shorter, with recommended usage within 6 months at -80°C or 1 month at -20°C.[2] It is best practice to re-evaluate the purity and activity of the compound if it has been stored for a prolonged period, especially if it is being used in sensitive assays.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light. Photodegradation can occur, leading to the formation of impurities that may affect its biological activity. Store both solid this compound and its solutions in light-protecting containers (e.g., amber vials).
Q5: What are the initial signs of this compound degradation?
A5: Visual signs of degradation in solid this compound can include a change in color (e.g., from off-white/light yellow to a darker shade) or texture. For solutions, the appearance of precipitates or a change in color may indicate degradation or solubility issues. However, the absence of these signs does not guarantee stability. Chemical analysis, such as HPLC, is the most reliable method to assess purity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound | - Inappropriate solvent.- Low temperature of the solvent.- The compound has precipitated out of solution. | - this compound is soluble in DMSO.[2] For aqueous solutions, its solubility is pH-dependent, decreasing with increasing pH.[3]- Gently warm the solution or use sonication to aid dissolution.- If precipitated, try to redissolve by warming and vortexing. If this fails, prepare a fresh solution. |
| Inconsistent or Unexpected Experimental Results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the stock solution.- Contamination of the stock solution. | - Verify the storage conditions and age of the this compound stock.- Perform a purity check using HPLC (see Experimental Protocol 2).- Confirm the biological activity using a functional assay (see Experimental Protocol 3).- Prepare a fresh stock solution from a reliable source of solid this compound. |
| High Background or Off-Target Effects in Assays | - Presence of impurities or degradation products.- High concentration of this compound leading to cytotoxicity. | - Use highly pure this compound. If in doubt about the purity, perform an analysis as described in Experimental Protocol 2.- Determine the cytotoxic concentration of this compound in your cell line and work below this threshold.- Ensure the solvent concentration (e.g., DMSO) in your final assay volume is not causing toxicity. |
| Precipitation of this compound During Experiment | - Supersaturation of the solution.- Change in solvent composition or pH.- Low temperature of the experimental medium. | - Ensure the final concentration of this compound in your assay medium does not exceed its solubility limit in that medium.- Be mindful of pH changes when diluting stock solutions into buffers.- Perform experiments at a consistent and appropriate temperature. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | 2-8°C | Long-term | Tightly sealed, opaque | Protect from moisture and light |
| Solution in DMSO | -20°C | Up to 1 month | Tightly sealed, opaque (e.g., amber vials) | Aliquot to avoid freeze-thaw cycles |
| Solution in DMSO | -80°C | Up to 6 months | Tightly sealed, opaque (e.g., amber vials) | Aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Methodology:
-
Calculate the required mass: The molecular weight of this compound is 344.25 g/mol . To prepare a 10 mM stock solution, you will need 3.4425 mg of this compound per 1 mL of DMSO.
-
Weigh the this compound: Accurately weigh the calculated amount of solid this compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the corresponding volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the solid is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Protocol 2: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Sample vials
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous phase (e.g., water adjusted to pH 3.5 with phosphoric acid) in a 52:48 (v/v) ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 0.6 mL/min
-
Detection wavelength: 276 nm
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The purity of the sample can be calculated by determining the area of the this compound peak as a percentage of the total peak area in the chromatogram. The presence of additional peaks may indicate impurities or degradation products.
Experimental Protocol 3: Functional Assessment of this compound Activity using a cAMP Assay
Objective: To confirm the biological activity of a stored this compound sample by measuring its ability to antagonize the dopamine D2 receptor.
Principle: this compound is a dopamine D2 receptor antagonist. The D2 receptor is a Gi-coupled receptor, and its activation by an agonist (e.g., dopamine) leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound will block this effect.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylyl cyclase)
-
Dopamine (agonist)
-
This compound sample to be tested
-
A commercial cAMP detection kit (e.g., HTRF or ELISA-based)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add the this compound sample at various concentrations to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (e.g., its EC80 for cAMP inhibition) to the wells containing this compound. Simultaneously or immediately after, add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C to allow for changes in cAMP levels.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration. A viable this compound sample will show a concentration-dependent reversal of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal. Calculate the IC50 value, which represents the concentration of this compound that causes 50% of the maximal antagonist effect.
Mandatory Visualizations
Caption: Experimental workflow for the long-term storage of this compound.
Caption: Signaling pathway of the Dopamine D2 receptor and the action of this compound.
Caption: Logical relationships in troubleshooting inconsistent experimental results.
References
Technical Support Center: Bromopride Dosage in Renal Impairment Animal Models
This technical support center provides guidance for researchers investigating the adjustment of bromopride dosage in animal models with renal impairment. As there is a notable lack of direct studies on this specific topic, this document synthesizes known information on this compound's pharmacology, established methods for inducing renal impairment in animal models, and general principles of drug dosage adjustment in veterinary medicine to offer a framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Are there established protocols for adjusting this compound dosage in animal models with renal impairment?
A: Currently, there are no specific, peer-reviewed studies that have established definitive protocols for adjusting this compound dosage in animal models with induced renal impairment. Researchers will need to develop and validate their own experimental protocols based on the known pharmacokinetics of this compound and the severity of renal impairment in their chosen animal model.
Q2: What is the primary route of excretion for this compound and how might renal impairment affect this?
A: this compound and its metabolites are primarily excreted via the kidneys.[1] Therefore, renal impairment is expected to decrease the clearance of the drug, leading to a longer elimination half-life and increased plasma concentrations. This can potentially increase the risk of dose-dependent adverse effects.
Q3: What are the main mechanisms of action for this compound?
A: this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist.[2][3] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone of the brain, while its prokinetic gastrointestinal effects are mediated by both D2 receptor antagonism and 5-HT4 receptor agonism in the gut.[3][4]
Q4: What are the common animal models of renal impairment used in drug metabolism studies?
A: Common models include chemically-induced nephrotoxicity, such as with cisplatin or folic acid, and surgical models like 5/6 nephrectomy. The choice of model depends on whether acute or chronic renal impairment is being studied.
Q5: What key parameters should be monitored when administering this compound to an animal with renal impairment?
A: Key parameters to monitor include:
-
Renal function biomarkers: Serum creatinine (sCr) and blood urea nitrogen (BUN) are standard indicators of renal function.
-
This compound plasma concentrations: To determine the pharmacokinetic profile in the context of renal impairment.
-
Clinical signs of toxicity: Monitor for any adverse effects, which could be exacerbated by reduced drug clearance.
-
Efficacy of this compound: Assess the desired therapeutic effect (e.g., antiemetic, prokinetic).
Troubleshooting Guides
Issue 1: Unexpectedly high plasma concentrations of this compound in the renal impairment group.
-
Possible Cause: The degree of renal impairment induced may be more severe than anticipated, leading to significantly reduced drug clearance.
-
Troubleshooting Steps:
-
Verify the severity of renal impairment through measurement of sCr, BUN, and potentially glomerular filtration rate (GFR).
-
Consider reducing the subsequent doses of this compound.
-
Ensure the chosen animal model of renal impairment is consistent and reproducible.
-
Issue 2: Increased incidence of adverse effects in the renal impairment group.
-
Possible Cause: Accumulation of this compound due to decreased renal excretion is likely enhancing its side effects.
-
Troubleshooting Steps:
-
Immediately assess the animal's clinical condition and consider discontinuing the drug.
-
Review the dosage regimen; a lower dose or a longer dosing interval may be necessary.
-
Correlate the onset of adverse effects with the plasma concentration of this compound.
-
Issue 3: Difficulty in establishing a clear correlation between the degree of renal impairment and the required dosage adjustment.
-
Possible Cause: The relationship between renal function biomarkers (like sCr and BUN) and drug clearance may not be linear, especially in the specific context of the induced renal injury model.
-
Troubleshooting Steps:
-
Increase the number of animals in each group to improve statistical power.
-
Consider using a more direct measure of renal function, such as GFR, if feasible.
-
Employ pharmacokinetic modeling to better understand the relationship between renal function and this compound clearance.
-
Experimental Protocols
Induction of Renal Impairment (Example: Cisplatin-Induced Nephrotoxicity in Rats)
This is a generalized protocol and should be adapted and optimized for specific experimental needs.
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Induction: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-7 mg/kg. A control group should receive a corresponding volume of sterile saline.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Measure body weight, water intake, and urine output.
-
Confirmation of Renal Impairment: Collect blood samples at baseline and at 3-5 days post-cisplatin administration to measure serum creatinine and BUN. A significant increase in these markers confirms renal injury.
Proposed Study Design for this compound Dosage Adjustment
-
Animal Groups:
-
Group 1: Control (no renal impairment) + Vehicle
-
Group 2: Control (no renal impairment) + this compound (standard dose)
-
Group 3: Renal Impairment + Vehicle
-
Group 4: Renal Impairment + this compound (adjusted dose 1)
-
Group 5: Renal Impairment + this compound (adjusted dose 2)
-
Group 6: Renal Impairment + this compound (adjusted dose 3)
-
-
Procedure:
-
Induce renal impairment in the designated groups.
-
Administer the assigned dose of this compound.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-bromopride administration.
-
Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., HPLC).
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Monitor for efficacy and any adverse effects.
-
-
Dosage Adjustment Calculation: The required dosage adjustment can be guided by the change in drug clearance, aiming to achieve a similar drug exposure (AUC) as in the control group receiving the standard dose.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Healthy Dogs
| Parameter | Intravenous Administration | Oral Administration |
| Model | Two-compartment | One-compartment |
| Elimination Half-life | Longer than oral | Shorter than IV |
| Metabolism | Rapidly transformed to monodeethyl metabolite | Rapidly transformed to monodeethyl metabolite |
Source: Data synthesized from a study on the pharmacokinetics of this compound in dogs.
Table 2: Typical Biomarker Changes in a Cisplatin-Induced Acute Kidney Injury Model in Rats (Day 5 post-induction)
| Parameter | Control Group | Cisplatin-Treated Group (7 mg/kg) |
| Serum Creatinine (mg/dL) | ~0.5 - 1.0 | Significant increase (e.g., > 2.5) |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~15 - 25 | Significant increase (e.g., > 80) |
Note: These are representative values and can vary based on the specific study protocol and animal strain.
Table 3: Hypothetical this compound Dosage Adjustment Based on Renal Function
This table provides a proposed starting point for dosage adjustment and must be validated experimentally. The adjustment is based on general principles for drugs primarily cleared by the kidneys.
| Degree of Renal Impairment (based on GFR reduction) | Proposed Dosage Adjustment | Rationale |
| Mild (20-30% GFR reduction) | 75-100% of standard dose | Minimal impact on clearance expected. |
| Moderate (30-60% GFR reduction) | 50-75% of standard dose or increase dosing interval by 1.5x | To compensate for moderately decreased clearance. |
| Severe (>60% GFR reduction) | 25-50% of standard dose or increase dosing interval by 2-3x | To prevent drug accumulation due to significantly reduced clearance. |
Visualizations
Caption: Signaling pathway of this compound's prokinetic and antiemetic actions.
Caption: General workflow for inducing and confirming renal impairment in an animal model.
Caption: Proposed experimental workflow for a this compound dosage adjustment study.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dosage Regimen Adjustment in Renal Failure: Why, When and How - WSAVA2002 - VIN [vin.com]
- 4. Folic acid-induced animal model of kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cardiovascular Effects of Bromopride In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the in vivo effects of Bromopride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cardiovascular effects that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected cardiovascular effects of this compound based on its mechanism of action?
This compound primarily functions as a dopamine D2 receptor antagonist and a partial agonist of the serotonin 5-HT4 receptor.[1][2] These mechanisms can lead to cardiovascular effects. The D2 receptor antagonism can interfere with dopamine's role in blood pressure regulation, potentially leading to hypotension.[3][4] Conversely, stimulation of 5-HT4 receptors in atrial tissue can increase heart rate and contractility, which may have pro-arrhythmic potential.[5]
Q2: My animal model is exhibiting hypotension and bradycardia after this compound administration. Is this an expected effect?
Yes, a decrease in blood pressure and heart rate are among the potential cardiovascular effects of this compound and its analogs, like metoclopramide. In animal studies, metoclopramide has been shown to cause transient hypotensive effects and bradycardia at higher doses. This is thought to be related to its dopamine receptor blockade.
Q3: I've observed a paradoxical hypertensive crisis in my animal model after administering this compound. What could be the cause?
While hypotension is more commonly associated with D2 antagonists, a hypertensive crisis is a rare but documented paradoxical effect, particularly with the related drug metoclopramide. This has been observed in patients with pheochromocytoma, a catecholamine-secreting tumor. The proposed mechanism involves the blockade of presynaptic dopamine receptors, which can lead to an indirect release of catecholamines. If your animal model has a predisposition to high catecholamine levels, this could be a contributing factor.
Q4: Could this compound induce arrhythmias in my in vivo experiments?
Yes, there is a potential for pro-arrhythmic effects. This compound's agonistic activity at 5-HT4 receptors in the heart can increase the force of contraction and heart rate. Stimulation of these receptors has been associated with an increased incidence of arrhythmias in animal models. Additionally, some studies on the related compound metoclopramide suggest it may have an effect on the QT interval, a key indicator of arrhythmic risk.
Troubleshooting Unexpected Cardiovascular Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe and Persistent Hypotension | - Overdose or incorrect dosage calculation. - Interaction with anesthetic agents that also lower blood pressure. - High expression of D2 receptors in the vasculature of the animal model. | - Immediately verify the dosage and concentration of the this compound solution. - Review the anesthetic protocol for potential synergistic hypotensive effects. - Lower the dose of this compound in subsequent experiments. - Consider using a different anesthetic agent with a more stable cardiovascular profile. |
| Unexpected Tachycardia or Arrhythmias | - Agonistic effect on cardiac 5-HT4 receptors. - Underlying cardiac condition in the animal model. - Electrolyte imbalance in the animal. | - Record a baseline ECG to rule out pre-existing cardiac abnormalities. - Monitor serum electrolytes to ensure they are within the normal range. - Consider co-administration of a selective 5-HT4 antagonist to confirm the mechanism. - Reduce the dose of this compound. |
| Paradoxical Hypertension | - Possible underlying condition causing elevated catecholamines (e.g., neuroendocrine tumor). - Strain-specific sensitivity of the animal model. | - Screen animals for baseline blood pressure and heart rate to identify outliers. - If possible, measure plasma catecholamine levels before and after this compound administration. - Consider using a different animal strain. |
Quantitative Data on Cardiovascular Effects of a Related Compound
While specific in vivo dose-response data for this compound is limited in publicly available literature, the following table summarizes findings for the structurally and mechanistically similar drug, Metoclopramide , in various animal models. This can serve as a reference point for potential effects.
| Animal Model | Dose of Metoclopramide | Cardiovascular Effects Observed | Reference |
| Cats | High doses | Transient hypotensive effects | |
| Rats | 10 mg/kg | Bradycardia | |
| Dogs | 10 mg/kg | Decreased systolic and diastolic blood pressure, decreased left ventricular systolic pressure, and decreased total peripheral resistance. |
Experimental Protocols
In Vivo Cardiovascular Safety Assessment in Conscious Rats via Telemetry
This protocol outlines a standard methodology for assessing the cardiovascular effects of a test compound like this compound in conscious, freely moving rats.
1. Animal Model:
-
Male Wistar rats (or other appropriate strain), 10-12 weeks old.
2. Surgical Implantation of Telemetry Device:
-
Anesthetize the rats using an appropriate anesthetic regimen (e.g., isoflurane).
-
Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta for the measurement of blood pressure and heart rate.
-
The body of the transmitter is placed in the abdominal cavity and sutured to the abdominal wall.
-
Administer post-operative analgesia and allow for a recovery period of at least one week.
3. Acclimatization and Baseline Recording:
-
House the animals individually in their home cages placed on telemetry receivers.
-
Allow for an acclimatization period of at least 24 hours before the start of the experiment.
-
Record baseline cardiovascular parameters (systolic, diastolic, and mean blood pressure, and heart rate) for a defined period (e.g., 24 hours) to establish a stable baseline.
4. Drug Administration:
-
Prepare this compound in an appropriate vehicle (e.g., saline).
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle to a control group of animals.
5. Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for a defined period post-dosing (e.g., 24 hours).
-
Analyze the data by averaging values over specific time intervals (e.g., 15-minute or 1-hour bins).
-
Compare the changes in cardiovascular parameters from baseline between the this compound-treated and vehicle-treated groups.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of any observed effects.
Visualizations
Signaling Pathways
References
- 1. ijcasereportsandimages.com [ijcasereportsandimages.com]
- 2. The cardiovascular effects of metoclopramide in multiple system atrophy and pure autonomic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Hypertension: Interfering Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The effects of 5-HT4 receptor blockade and stimulation, during six hours of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC-MS/MS for Sensitive Bromopride Metabolite Detection
Welcome to the technical support center for the analysis of Bromopride and its metabolites using HPLC-MS/MS. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically involving CYP2D6, CYP3A4, and CYP1A2 isoforms. The main metabolic reactions include:
-
Oxidation: Hydroxylation, N-deethylation, and demethylation.
-
Conjugation: Glucuronidation is a significant pathway for both the parent drug and its phase I metabolites.
A recent study has identified up to twenty metabolites of this compound across various species.
Q2: What are the major metabolites of this compound I should target for detection?
A2: Based on metabolic pathways, the key metabolites to target for comprehensive pharmacokinetic and drug metabolism studies include:
-
Hydroxylated this compound: A major phase I metabolite.
-
N-deethylated this compound: Resulting from the removal of an ethyl group.
-
This compound Glucuronide: A major phase II conjugation product.
Q3: Where can I find a starting point for HPLC-MS/MS parameters for this compound analysis?
A3: A validated method for the determination of this compound in human plasma provides a solid foundation.[1] The key parameters from this method are summarized below. These can be used as a starting point and further optimized for the specific metabolites and instrument used.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a validated method for this compound quantification and can be optimized for metabolite analysis.[1]
-
Internal Standard Addition: To 500 µL of plasma, add the internal standard (e.g., a structurally similar compound not present in the sample).
-
Alkalinization: Add a small volume of a basic solution (e.g., 1M NaOH) to raise the pH.
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., acetonitrile:water, 50:50 v/v).
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
The following are recommended starting conditions that should be optimized for your specific instrument and target metabolites.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Predicted MRM Transitions and Estimated Collision Energies for this compound and its Metabolites
Note: These are predicted transitions and should be empirically optimized on your specific mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Estimated Collision Energy (eV) |
| This compound | 344.1 | 271.1 | 20-30 |
| 114.1 | 25-35 | ||
| Hydroxylated this compound | 360.1 | 287.1 | 20-30 |
| 114.1 | 25-35 | ||
| N-deethylated this compound | 316.1 | 271.1 | 20-30 |
| 86.1 | 25-35 | ||
| This compound Glucuronide | 520.1 | 344.1 | 15-25 |
| 176.0 (glucuronic acid) | 20-30 |
Troubleshooting Guide
Issue 1: Low or No Signal for Metabolites
-
Possible Cause: Inefficient extraction of more polar metabolites.
-
Solution: For glucuronidated metabolites, which are more polar, liquid-liquid extraction may have low recovery. Consider using solid-phase extraction (SPE) with a mixed-mode or polymer-based sorbent. Protein precipitation is a quick but less clean option that may be suitable for initial screening.
-
-
Possible Cause: Suboptimal ionization or fragmentation.
-
Solution: Infuse a standard of the metabolite (if available) to optimize the precursor and product ions, as well as the collision energy. If standards are not available, use predicted MRM transitions and perform a collision energy optimization experiment. Ensure the mass spectrometer is properly calibrated.[2]
-
-
Possible Cause: Analyte degradation.
-
Solution: Ensure proper sample handling and storage. Minimize freeze-thaw cycles and keep samples on ice during preparation.
-
Issue 2: High Background Noise or Matrix Effects
-
Possible Cause: Insufficient sample cleanup.
-
Solution: Protein precipitation is known to leave a significant amount of matrix components in the final extract.[3] If you are using this method, consider switching to a more rigorous cleanup technique like SPE or a two-step LLE.
-
-
Possible Cause: Co-elution of metabolites with interfering matrix components.
-
Solution: Adjust the HPLC gradient to improve the separation of your analytes from the matrix. A shallower gradient can increase resolution. Ensure your chromatography provides good retention of the analytes to separate them from early-eluting, highly polar interferences.
-
-
Possible Cause: Contamination from solvents or glassware.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Ensure all glassware is thoroughly cleaned.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Incompatible reconstitution solvent.
-
Solution: The solvent used to reconstitute the final extract should be as close as possible in composition to the initial mobile phase conditions to avoid peak distortion.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile) to remove contaminants. If peak shape does not improve, the column may need to be replaced.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. The addition of a small amount of an ion-pairing agent or a different buffer might be necessary, but ensure it is MS-compatible.
-
Issue 4: Inconsistent Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections. This is typically 5-10 column volumes.
-
-
Possible Cause: Pump malfunction or leaks.
-
Solution: Check the HPLC system for any leaks and ensure the pump is delivering a stable flow rate.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase daily and ensure it is properly degassed.
-
Visualizations
This compound Metabolism Pathway
Caption: Overview of this compound metabolic pathways.
Experimental Workflow for this compound Metabolite Analysis
Caption: General workflow for HPLC-MS/MS analysis.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting low signal intensity issues.
References
- 1. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
In vitro comparison of Bromopride and domperidone on cholinesterase inhibition
A comparative analysis of the in vitro effects of Bromopride and Domperidone on cholinesterase activity reveals notable differences in their inhibitory potency across various tissues. This guide provides a comprehensive overview of the experimental data, detailed protocols for the assays, and visual representations of the underlying mechanisms and workflows for researchers, scientists, and drug development professionals.
Executive Summary
A study comparing the in vitro effects of this compound and domperidone demonstrated that both dopamine D2 blocking agents can inhibit cholinesterase activity.[1] Domperidone, however, exhibited greater potency than this compound in plasma and intestinal tissues.[1] These findings suggest a cholinergic mechanism of action for these drugs, which are primarily used for their antiemetic and prokinetic properties.[1][2][3]
Data Presentation: Quantitative Comparison of Cholinesterase Inhibition
The inhibitory effects of this compound and Domperidone on cholinesterase activity were measured across a range of concentrations in different rat tissues. The results indicate a dose-dependent inhibition by both compounds.
| Tissue | Drug | Concentration Range (µM) | Key Finding |
| Plasma | This compound | 0.006 - 3.134 | Inhibits cholinesterase activity |
| Domperidone | 0.006 - 125 | More potent inhibitor than this compound | |
| Striatum | This compound | 0.006 - 3.134 | Inhibits cholinesterase activity |
| Domperidone | 0.006 - 125 | Inhibits cholinesterase activity | |
| Duodenum | This compound | 0.006 - 3.134 | Inhibits cholinesterase activity |
| Domperidone | 0.006 - 125 | More potent inhibitor than this compound | |
| Ileum | This compound | 0.006 - 3.134 | Inhibits cholinesterase activity |
| Domperidone | 0.006 - 125 | More potent inhibitor than this compound |
Experimental Protocols
The following is a detailed methodology for a standard in vitro cholinesterase inhibition assay, based on the widely used Ellman's method, which is the standard procedure for such a comparison.
Principle of the Assay
The assay spectrophotometrically measures the activity of cholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm. The presence of an inhibitor, such as this compound or domperidone, reduces the rate of this reaction.
Materials and Reagents
-
Acetylcholinesterase (AChE) or tissue homogenate containing cholinesterase
-
This compound and Domperidone stock solutions
-
Acetylthiocholine (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound and domperidone in phosphate buffer.
-
Prepare solutions of ATCh and DTNB in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Contain phosphate buffer, DTNB, and ATCh.
-
Control wells (100% enzyme activity): Contain phosphate buffer, DTNB, the enzyme solution (or tissue homogenate), and the vehicle used to dissolve the drugs.
-
Test wells: Contain phosphate buffer, DTNB, the enzyme solution (or tissue homogenate), and the various dilutions of either this compound or domperidone.
-
-
Pre-incubation:
-
Add the buffer, DTNB, and enzyme solution to the respective wells.
-
Add the drug solutions (this compound or domperidone) or vehicle to the appropriate wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCh solution to all wells except the blank.
-
Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each drug concentration using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of cholinesterase inhibition.
Experimental Workflow for In Vitro Cholinesterase Inhibition Assay
Caption: Workflow of the cholinesterase inhibition assay.
References
Head-to-Head Clinical Trial: Bromopride vs. Ondansetron for Antiemetic Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antiemetic efficacy of Bromopride and ondansetron, drawing upon data from a head-to-head, randomized controlled clinical trial. The information presented is intended for researchers, scientists, and professionals involved in drug development and clinical research.
Comparative Efficacy Analysis
A randomized controlled trial conducted by Epifanio et al. (2018) in a pediatric emergency department setting provides the most direct evidence for comparing the antiemetic efficacy of this compound and ondansetron. The study evaluated the cessation of vomiting at 1, 6, and 24 hours post-administration of a single intramuscular dose of each drug.
While both drugs were highly effective within the first hour, ondansetron demonstrated superior efficacy in preventing vomiting at 6 and 24 hours post-treatment.[1][2][3][4][5] Notably, the ondansetron group also showed a better acceptance of oral liquids and experienced fewer side effects, with somnolence being the most commonly reported adverse event across all treatment arms.
Quantitative Data Summary
The following table summarizes the key efficacy and safety findings from the aforementioned clinical trial.
| Outcome Measure | This compound | Ondansetron | p-value |
| Cessation of Vomiting at 1 Hour | 96.6% | 100% | 0.288 |
| Cessation of Vomiting at 6 Hours | 91.5% | 98.3% | 0.023 |
| Cessation of Vomiting at 24 Hours | 67.8% | 96.6% | 0.001 |
| Absence of Side Effects | 54.2% | 75.9% | 0.020 |
Data sourced from Epifanio et al. (2018).
Experimental Protocol: Epifanio et al. (2018)
Objective: To compare the effectiveness of a single intramuscular dose of this compound, metoclopramide, or ondansetron for treating vomiting in a pediatric emergency department.
Study Design: A randomized controlled trial.
Patient Population: The study included 175 children aged 1 to 12 years who presented with acute vomiting at a pediatric emergency department. Exclusion criteria included the use of antiemetic medications in the previous 24 hours.
Treatment Groups:
-
Group A: this compound (0.15 mg/kg, maximum 10 mg) administered as a single intramuscular dose.
-
Group B: Metoclopramide (0.15 mg/kg, maximum 10 mg) administered as a single intramuscular dose.
-
Group C: Ondansetron (0.15 mg/kg, maximum 8 mg) administered as a single intramuscular dose.
Outcome Measures: The primary outcome was the number of children who stopped vomiting at one, six, and 24 hours following treatment. Secondary outcomes included the incidence of diarrhea, acceptance of oral liquids, need for intravenous rehydration, return to the hospital, and the occurrence of side effects.
Statistical Analysis: Categorical variables were expressed as percentages and compared using Pearson's chi-squared test or Fisher's exact test. Continuous variables were expressed as means and standard deviations or medians with interquartile ranges and compared using Student's t-test or the Kruskal-Wallis test as appropriate.
Mechanism of Action and Signaling Pathways
This compound and ondansetron exert their antiemetic effects through different primary mechanisms of action. This compound acts as a dopamine D2 receptor antagonist and also possesses some 5-HT3 receptor blocking activity. In contrast, ondansetron is a highly selective 5-HT3 receptor antagonist.
Caption: Antiemetic signaling pathways of this compound and Ondansetron.
Experimental Workflow: Antiemetic Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of two antiemetic drugs, based on the principles of the study by Epifanio et al. (2018).
Caption: Workflow of a head-to-head antiemetic clinical trial.
References
- 1. This compound, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial | Jornal de Pediatria [jped.elsevier.es]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. This compound, metoclopramide, or ondansetron for the treatment of vomiting in the pediatric emergency department: a randomized controlled trial | Jornal de Pediatria [jped.elsevier.es]
Validating the D2 receptor antagonist activity of Bromopride using a functional assay
For Immediate Release
This guide provides a comprehensive comparison of Bromopride's dopamine D2 receptor antagonist activity against established antipsychotics and prokinetics, including Haloperidol, Risperidone, and Domperidone. The information is tailored for researchers, scientists, and drug development professionals, offering a functional assay-based validation of this compound's pharmacological profile.
Comparative Analysis of D2 Receptor Antagonism
This compound is a selective dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.[1][2] Its therapeutic effects are primarily mediated by blocking D2 receptors in the chemoreceptor trigger zone and the gastrointestinal tract.[3] To objectively evaluate its potency, this guide compares its binding affinity and functional antagonism with other well-known D2 receptor antagonists.
The following table summarizes the in vitro D2 receptor binding affinities (Ki) and functional antagonist potencies (IC50) of this compound and its comparators. A lower Ki or IC50 value indicates a higher binding affinity or potency, respectively.
| Compound | D2 Receptor Ki (nM) | D2 Receptor IC50 (nM) | Assay Type |
| This compound | Not explicitly found | ~2100[4] | Functional Antagonism |
| Haloperidol | 0.66 - 2.84[5] | 0.16 - 0.7 | Radioligand Binding / Functional |
| Risperidone | ~3.2 | Not explicitly found | Radioligand Binding |
| Domperidone | 0.1 - 0.4 | Not explicitly found | Radioligand Binding |
Note: The presented values are collated from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution. The value for this compound is an IC50 from a functional antagonism assay, while the primary values for the other compounds are Ki from radioligand binding assays.
D2 Receptor Signaling and Antagonist Action
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. D2 receptor antagonists, such as this compound, physically block dopamine from binding to the receptor, thereby preventing this downstream signaling.
Experimental Protocol: cAMP Functional Assay for D2 Receptor Antagonism
This protocol outlines a functional assay to determine the potency of a D2 receptor antagonist by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
HEK293 or CHO cells stably expressing the human D2 dopamine receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES)
-
Dopamine (agonist)
-
Forskolin (adenylyl cyclase activator)
-
Test antagonist (e.g., this compound) and reference antagonists
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the D2 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined optimal density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test antagonist and reference compounds in the assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted antagonist solutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) to all wells except the negative control. Concurrently, add forskolin to all wells (except basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the antagonist concentrations. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Logical Comparison of Antagonist Activity
The validation of a D2 receptor antagonist like this compound involves a multi-faceted approach. A direct comparison with established drugs provides a crucial benchmark for its pharmacological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Dopamine Receptor | TargetMol [targetmol.com]
- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
A Comparative Analysis of the Neuroleptic Side Effect Profiles of Bromopride and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroleptic side effect profiles of Bromopride and haloperidol, focusing on their pharmacological differences and clinical manifestations. The information presented is supported by experimental data to aid in research and drug development.
Introduction
This compound is a substituted benzamide with prokinetic and antiemetic properties, primarily used for gastrointestinal disorders. Haloperidol, a butyrophenone derivative, is a potent, first-generation antipsychotic widely used in the treatment of schizophrenia and other psychotic disorders. Both drugs exert their primary therapeutic effects through antagonism of the dopamine D2 receptor. However, their broader receptor binding profiles and resulting side effects, particularly neuroleptic-induced extrapyramidal symptoms (EPS), exhibit notable differences. This guide will delve into these differences through a detailed comparison of their receptor binding affinities, clinical side effect profiles, and the underlying signaling pathways.
Receptor Binding Affinity
The interaction of a drug with various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side effect profile. The binding affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Data Presentation: Receptor Binding Profiles
The following table summarizes the receptor binding affinities (Ki in nM) of this compound and haloperidol for a range of relevant receptors.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine Receptors | ||
| D2 | ~2100 (IC50) | 0.89 - 1.45[1][2] |
| D3 | Data not available | 4.6[1] |
| D4 | Data not available | 10[1] |
| Serotonin Receptors | ||
| 5-HT2A | Data not available | 120[1] |
| 5-HT2C | Data not available | 4700 |
| 5-HT3 | Data not available | Data not available |
| 5-HT4 | Partial Agonist | Data not available |
| Histamine Receptors | ||
| H1 | Data not available | 18 |
| Muscarinic Receptors | ||
| M1 | Data not available | >1000 |
| Adrenergic Receptors | ||
| Alpha-1 | Data not available | 12 |
Note: A direct Ki value for this compound at the D2 receptor was not available in the reviewed literature. The provided IC50 value of approximately 2100 nM suggests a significantly lower affinity for the D2 receptor compared to haloperidol. This compound also exhibits partial agonism at the 5-HT4 receptor.
Clinical Side Effect Profile: Focus on Extrapyramidal Symptoms
Extrapyramidal symptoms (EPS) are a significant concern with neuroleptic agents and are primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway. These movement disorders can be acute or tardive.
Data Presentation: Incidence of Extrapyramidal Symptoms
Direct comparative clinical trials providing specific incidence rates of EPS for this compound versus haloperidol are limited. However, studies comparing bromperidol, a close structural analog of this compound, with haloperidol suggest a similar frequency and severity of extrapyramidal side effects. One clinical evaluation of this compound versus haloperidol noted that the most frequent side effects for both drugs were tremor, parkinsonism, and akathisia, though without providing quantitative data.
| Side Effect Category | This compound | Haloperidol |
| Acute EPS | ||
| Dystonia | Reported, but incidence rates in direct comparison are not available. | Reported, with a higher incidence associated with high-potency first-generation antipsychotics. |
| Akathisia | Reported as a frequent side effect in comparative studies. | A common and distressing side effect. |
| Parkinsonism | Reported as a frequent side effect in comparative studies. | A common side effect, especially at higher doses. |
| Tardive Syndromes | ||
| Tardive Dyskinesia | Risk exists with long-term use of D2 antagonists, but specific data for this compound is limited. | A significant risk with long-term use of first-generation antipsychotics. |
| Other Side Effects | ||
| Hyperprolactinemia | Expected due to D2 antagonism. | Common, due to potent D2 blockade. |
| Sedation | Possible. | Common, related to H1 receptor antagonism. |
| Orthostatic Hypotension | Possible. | Common, related to alpha-1 adrenergic receptor antagonism. |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or haloperidol) for a specific receptor.
Methodology: A competitive radioligand binding assay is employed.
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor or from specific brain regions are isolated and prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind with high affinity to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is allowed to proceed to equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filter traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assessment of Extrapyramidal Symptoms: The Extrapyramidal Symptom Rating Scale (ESRS)
Objective: To systematically and quantitatively assess the presence and severity of drug-induced movement disorders.
Methodology: The ESRS is a clinician-administered scale that includes a patient questionnaire and a physical examination.
-
Patient Questionnaire: The clinician interviews the patient about their subjective experience of symptoms related to parkinsonism, akathisia, dystonia, and dyskinesia over the past week.
-
Physical Examination: The clinician performs a series of standardized assessments to objectively evaluate:
-
Parkinsonism: Bradykinesia, rigidity, and tremor are assessed through tasks such as finger tapping, gait observation, and passive limb movement.
-
Akathisia: The patient's level of restlessness, both subjective and objective, is observed while sitting and standing.
-
Dystonia: The presence of sustained muscle contractions and abnormal postures in various body regions is noted.
-
Dyskinesia: Involuntary, repetitive movements of the face, limbs, and trunk are observed.
-
-
Scoring: Each item on the scale is rated on a severity scale (e.g., 0 = absent, 6 = severe). The scores for each subscale are summed to provide a quantitative measure of the severity of each type of EPS.
Signaling Pathways and Side Effect Mechanisms
Dopamine D2 Receptor Signaling and Extrapyramidal Symptoms
Blockade of D2 receptors in the nigrostriatal pathway disrupts the balance between dopamine and acetylcholine, leading to the motor side effects known as EPS.
Caption: D2 receptor antagonism by this compound and haloperidol in the nigrostriatal pathway.
Serotonin 5-HT3 Receptor Antagonism and Antiemetic Effect
While this compound's primary neuroleptic side effects are D2-mediated, its antiemetic properties involve antagonism of both D2 receptors in the chemoreceptor trigger zone (CTZ) and potentially 5-HT3 receptors, a mechanism shared by other antiemetics.
Caption: Mechanism of 5-HT3 receptor antagonism in the gastrointestinal tract.
Experimental Workflow for Comparing Neuroleptic Side Effects
The following diagram illustrates a typical workflow for a clinical trial comparing the neuroleptic side effect profiles of two drugs.
Caption: Workflow of a comparative clinical trial for neuroleptic side effects.
Conclusion
Haloperidol exhibits a high affinity for the dopamine D2 receptor, which is central to its potent antipsychotic effects but also a primary contributor to its high risk of extrapyramidal symptoms. Its activity at other receptors, such as histamine H1 and alpha-1 adrenergic receptors, contributes to side effects like sedation and orthostatic hypotension.
For researchers and drug development professionals, the differing receptor binding affinities and resulting side effect profiles of this compound and haloperidol underscore the importance of receptor selectivity in designing novel neuroleptics with improved safety and tolerability. Further head-to-head clinical trials with rigorous and standardized assessment of side effects are warranted to more precisely quantify the comparative risk of EPS between these two agents.
References
- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromopride and Cisapride as 5-HT4 Receptor Agonists in Gastroenterology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bromopride and cisapride as 5-HT4 receptor agonists, with a focus on their application in stimulating gastrointestinal motility. While both substituted benzamides have been used as prokinetic agents, their pharmacological profiles at the 5-HT4 receptor and their clinical applications exhibit notable differences. This analysis synthesizes available experimental data to offer a comparative overview for research and drug development purposes.
Summary of Key Findings
Cisapride is a potent and well-characterized 5-HT4 receptor agonist that has demonstrated broad prokinetic effects throughout the gastrointestinal tract.[1][2][3][4][5] Its efficacy in treating conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and constipation is well-documented. However, cisapride was withdrawn from many markets due to concerns about cardiovascular side effects, specifically its potential to block hERG potassium channels, which is unrelated to its 5-HT4 receptor agonism.
This compound, structurally similar to metoclopramide, also exhibits prokinetic properties. Recent research has identified it as a partial agonist at cardiac 5-HT4 receptors. While it has been used clinically for various gastrointestinal disorders, its direct characterization as a 5-HT4 receptor agonist in the gastrointestinal tract is less extensive than that of cisapride. Studies indicate that this compound enhances intestinal peristalsis, but direct comparative data on its potency and efficacy at the 5-HT4 receptor relative to cisapride in a gastrointestinal context is limited.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and cisapride concerning their interaction with the 5-HT4 receptor. It is important to note the disparity in the available data, with significantly more quantitative information published for cisapride.
| Parameter | This compound | Cisapride | Reference |
| 5-HT4 Receptor Binding Affinity (pKi) | Data not available | 7.1 | |
| 5-HT4 Receptor Functional Potency (pEC50) | Data not available | 7.4 (cAMP accumulation) | |
| 5-HT4 Receptor Functional Potency (EC50) | Data not available | 140 nM | |
| Gastrointestinal Motility Effect | Increases intestinal contractions | Enhances peristalsis throughout the GI tract | |
| Receptor Activity Profile | Partial agonist (cardiac 5-HT4) | Full agonist |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: 5-HT4 receptor signaling cascade leading to increased gastrointestinal motility.
Caption: Workflow for comparing the efficacy of 5-HT4 receptor agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate 5-HT4 receptor agonists.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
-
Objective: To determine the affinity of a test compound (e.g., this compound, cisapride) for the 5-HT4 receptor.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT4 receptor (e.g., HEK293 cells) or from tissues with high receptor density (e.g., guinea pig striatum).
-
A radiolabeled 5-HT4 receptor antagonist with high affinity, such as [3H]-GR113808.
-
Test compounds (this compound, cisapride) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation (for determining Functional Potency, EC50)
-
Objective: To measure the ability of a test compound to activate the 5-HT4 receptor and stimulate the production of cyclic AMP (cAMP).
-
Materials:
-
Whole cells expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
Test compounds (this compound, cisapride) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP produced using a suitable assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the curve.
-
In Vitro Isolated Tissue Motility Assay
-
Objective: To assess the effect of test compounds on the contractility of isolated gastrointestinal tissue.
-
Materials:
-
Segments of animal intestine (e.g., guinea pig ileum or colon).
-
Organ bath containing physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
Test compounds (this compound, cisapride).
-
-
Procedure:
-
Mount a segment of the intestine in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Add cumulative concentrations of the test compound to the organ bath.
-
Record the changes in muscle tension (contraction).
-
A concentration-response curve is constructed to determine the potency (EC50) and efficacy (Emax) of the compound.
-
Conclusion
Cisapride is a potent, full agonist of the 5-HT4 receptor with well-documented prokinetic effects across the gastrointestinal tract. In contrast, while this compound is used clinically for its prokinetic properties and has been shown to increase intestinal motility, its characterization as a 5-HT4 receptor agonist in the gut is less complete. The available evidence suggests it may act as a partial agonist at this receptor. For drug development professionals, cisapride serves as a benchmark for 5-HT4 receptor-mediated prokinetic efficacy, while its clinical history underscores the critical importance of off-target selectivity, particularly concerning cardiac ion channels. Further research is warranted to fully elucidate the 5-HT4 receptor pharmacology of this compound in the gastrointestinal system to allow for a more direct and comprehensive comparison with cisapride.
References
- 1. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cisapride: a gastrointestinal prokinetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cisapride: A Novel Gastroprokinetic Drug | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 5. merckvetmanual.com [merckvetmanual.com]
In Vivo Validation of Bromopride's Ability to Cross the Blood-Brain Barrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of BBB Penetration
The following table summarizes key in vivo parameters for Metoclopramide and Domperidone, which are indicative of their ability to cross the blood-brain barrier. These values are derived from a positron emission tomography (PET) imaging study in rats.
| Compound | Brain-to-Plasma Concentration Ratio (Kp,brain) | Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | Evidence of BBB Penetration |
| Bromopride | Data not available | Data not available | Inferred from CNS side effects (e.g., extrapyramidal symptoms) and structural similarity to Metoclopramide. |
| Metoclopramide | 1.72 | 0.235 - 2.4 | Yes, significant penetration observed. |
| Domperidone | 0.17 | 0.022 - 0.044 | No, minimal penetration observed; it is a substrate for the P-glycoprotein efflux pump at the BBB. |
Note: A higher Kp,brain and Kp,uu,brain value indicates greater penetration into the central nervous system. The data clearly indicates that Metoclopramide readily crosses the blood-brain barrier, while Domperidone's entry into the brain is significantly restricted. Given this compound's reported neuroleptic effects, its BBB penetration profile is likely more comparable to that of Metoclopramide than Domperidone.
Experimental Protocols
Several in vivo methods are employed to quantify the ability of a compound to cross the blood-brain barrier. The following are detailed protocols for key techniques.
Positron Emission Tomography (PET) Imaging
This non-invasive technique allows for the real-time quantification of a radiolabeled compound's distribution in the brain.
Objective: To determine the brain-to-plasma concentration ratio (Kp,brain) of a test compound.
Methodology:
-
Radiolabeling: The compound of interest (e.g., this compound) is labeled with a positron-emitting isotope, such as Carbon-11 (¹¹C).
-
Animal Model: An appropriate animal model, typically rats or mice, is used. Catheters are surgically implanted in the femoral artery and vein for blood sampling and administration of the radiotracer, respectively.
-
Administration: The radiolabeled compound is administered intravenously as a bolus.
-
PET Scanning: Immediately following administration, the animal is placed in a PET scanner, and dynamic imaging of the brain is performed for a specified duration (e.g., 60 minutes).
-
Arterial Blood Sampling: Serial arterial blood samples are collected throughout the scan to measure the concentration of the radiolabeled compound and its metabolites in plasma.
-
Data Analysis:
-
Time-activity curves (TACs) are generated for both the brain tissue (from PET images) and the plasma (from blood samples).
-
The area under the curve (AUC) is calculated for both the brain (AUCbrain) and plasma (AUCplasma) TACs.
-
The brain-to-plasma concentration ratio is calculated as Kp,brain = AUCbrain / AUCplasma.
-
In Situ Brain Perfusion
This technique allows for the precise control of the composition of the fluid delivered to the brain, enabling detailed kinetic studies of BBB transport.
Objective: To measure the permeability-surface area (PS) product, a measure of the rate of transport across the BBB.
Methodology:
-
Animal Preparation: The animal (typically a rat) is anesthetized, and the common carotid artery is cannulated. The heart is stopped to prevent systemic circulation from interfering with the perfusion.
-
Perfusion: A perfusion fluid containing the test compound at a known concentration is infused at a constant rate directly into the carotid artery, effectively replacing the blood supply to the brain.
-
Timed Perfusion: The perfusion is carried out for a short, defined period (e.g., 30-60 seconds).
-
Brain Tissue Collection: At the end of the perfusion, the animal is decapitated, and the brain is rapidly removed and dissected.
-
Sample Analysis: The concentration of the test compound in the brain tissue and in the perfusion fluid is determined using an appropriate analytical method (e.g., liquid chromatography-mass spectrometry).
-
Calculation of PS Product: The PS product is calculated using the Gjedde-Crone equation, which relates the amount of compound taken up by the brain to its concentration in the perfusate and the duration of the perfusion.
In Vivo Microdialysis
This technique allows for the sampling of unbound drug concentrations in the brain's extracellular fluid, providing a direct measure of the pharmacologically active drug levels in the CNS.
Objective: To determine the unbound brain-to-plasma partition coefficient (Kp,uu,brain).
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest in an anesthetized animal. A second probe is inserted into a blood vessel (e.g., the jugular vein).
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: A physiological solution (perfusate) is slowly pumped through the microdialysis probes.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Dialysate Collection: As the perfusate flows through the probes, molecules from the surrounding extracellular fluid (in the brain) or blood diffuse across the semipermeable membrane of the probe into the perfusate. The resulting fluid (dialysate) is collected at regular intervals.
-
Sample Analysis: The concentration of the unbound drug in the brain and blood dialysates is measured.
-
Calculation of Kp,uu,brain: The Kp,uu,brain is calculated as the ratio of the steady-state unbound drug concentration in the brain dialysate to the steady-state unbound drug concentration in the blood dialysate.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathway for dopamine D2 receptor antagonists and a generalized experimental workflow for assessing BBB permeability in vivo.
In Vivo PET Imaging Workflow
References
A comparative study on the effects of Bromopride and domperidone on rat motor activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of bromopride and domperidone on motor activity in rats, drawing upon key experimental findings. Both drugs are dopamine D2 receptor antagonists, but their distinct pharmacological profiles, particularly concerning their ability to cross the blood-brain barrier, lead to significantly different impacts on central nervous system-mediated behaviors such as motor activity.
Summary of Effects on Motor Activity
This compound has been shown to exert a depressive effect on motor activity in rats, a finding consistent with its ability to antagonize central dopamine D2 receptors. In contrast, domperidone, a peripherally acting dopamine antagonist, generally shows a lack of significant effect on spontaneous motor activity, reinforcing the notion that its primary site of action is outside the central nervous system.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from comparative studies on the effects of this compound and domperidone on motor activity in rats.
| Parameter | This compound | Domperidone | Study Reference |
| Locomotion/Ambulation | Dose-dependent depression. Significant reduction at 2.5 and 5.0 mg/kg (i.p.).[1][2] | Ineffective at modifying this parameter.[2] No effect on locomotor activity at 0.1 mg/kg (intragastric).[3][4] | [Nasello & Felicio, 1988], [Felicio et al., 1991], [Sudakov et al., 2013] |
| Rearing Frequency | Dose-dependent depression. Significant reduction at 2.5 and 5.0 mg/kg (i.p.). | Ineffective at modifying this parameter. | [Nasello & Felicio, 1988], [Felicio et al., 1991] |
| Conditioned Avoidance Response (CAR) | Impaired performance. | Ineffective at modifying this parameter. | [Felicio et al., 1991] |
| Inhibitory Avoidance Response (IAR) | Impaired response at 5.0 mg/kg. | Ineffective at modifying this parameter. | [Nasello & Felicio, 1988], [Felicio et al., 1991] |
| Catalepsy | Not explicitly measured in direct comparison, but central D2 antagonism suggests potential for extrapyramidal side effects. | Does not typically induce catalepsy due to poor blood-brain barrier penetration. However, co-administration with a P-glycoprotein inhibitor can lead to catalepsy. | [Kaumann & Sanders, 1994], [Shin et al., 2008] |
Mechanism of Action: A Tale of Two Antagonists
Both this compound and domperidone exert their primary effects by blocking dopamine D2 receptors. However, the crucial difference lies in their ability to access the central nervous system (CNS).
This compound is a centrally acting dopamine D2 receptor antagonist, meaning it can cross the blood-brain barrier. This allows it to interfere with dopaminergic neurotransmission in brain regions that control motor function, such as the basal ganglia. This central action is responsible for its observed effects on locomotion, rearing, and conditioned avoidance behaviors, which are strongly influenced by CNS dopamine levels. Its mechanism also involves some activity on 5-HT3 receptors, contributing to its antiemetic effects.
Domperidone , on the other hand, is a peripherally selective dopamine D2 receptor antagonist. It does not readily cross the blood-brain barrier, and its actions are primarily confined to peripheral tissues, such as the gastrointestinal tract and the chemoreceptor trigger zone (CTZ), which is located outside the blood-brain barrier. This peripheral selectivity explains its lack of significant impact on centrally-mediated motor activities in the presented studies.
The following diagram illustrates the differing sites of action for this compound and domperidone.
References
- 1. Acute this compound treatments: effects on general activity and inhibitory avoidance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of this compound and domperidone effects on rat conditioned avoidance and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of peripheral D₂ dopamine receptor antagonist domperidone on metabolism, feeding behavior, and locomotor activity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Bromopride and Other D2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological potency of Bromopride and other selected dopamine D2 receptor antagonists. The information is curated to assist researchers and professionals in drug development in understanding the relative efficacy of these compounds based on available experimental data.
Introduction to D2 Receptor Antagonists
Dopamine D2 receptors are a primary target for a variety of therapeutics, particularly those used in managing gastrointestinal motility disorders and emesis, as well as in the treatment of psychosis. Antagonism of these receptors can modulate physiological processes in both the central nervous system and the periphery. This compound, a substituted benzamide, is a selective D2 receptor antagonist used as an antiemetic and prokinetic agent.[1] Its clinical and pharmacological profile is often compared with other D2 antagonists such as Metoclopramide and Domperidone.[2][3] Understanding the relative potency of these drugs at the D2 receptor is crucial for predicting their therapeutic efficacy and potential side effects.
Comparative Potency at the D2 Receptor
The potency of a drug is often quantified by its binding affinity (Ki) or the concentration required to elicit a half-maximal inhibitory effect (IC50). Lower values for these parameters indicate higher potency. The following table summarizes the available quantitative data for this compound and other selected D2 antagonists.
Disclaimer: The data presented below are compiled from various sources and were likely generated under different experimental conditions. Direct comparison of absolute values should be approached with caution. A definitive assessment would require a head-to-head study under identical assay conditions.
| Compound | D2 Receptor Binding Affinity (Ki) | D2 Receptor Functional Antagonism (IC50) |
| This compound | Not available in direct comparative studies | ~ 2100 nM |
| Domperidone | 0.1 - 0.4 nM | Not available in direct comparative studies |
| Metoclopramide | ~ 240 nM | Not available in direct comparative studies |
| Clebopride | 1.5 nM | Not available in direct comparative studies |
| Itopride | ~ 39.8 nM | Not available in direct comparative studies |
| Haloperidol | - | - |
| Spiperone | - | - |
| Trifluoperazine | - | 1.2 nM |
Experimental Protocols
The determination of a compound's potency as a D2 receptor antagonist typically involves in vitro assays such as radioligand binding assays and functional assays that measure the downstream effects of receptor activation.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for the D2 receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Unlabeled test compounds (e.g., this compound, Metoclopramide, Domperidone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Functional Assay
This assay assesses the functional antagonism of a compound by measuring its ability to counteract the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of D2 receptor activation.
Objective: To determine the IC50 of a test compound in a functional D2 receptor assay.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay buffer.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (e.g., this compound, Metoclopramide, Domperidone).
-
cAMP detection kit (e.g., HTRF, ELISA, or other formats).
Methodology:
-
Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of the test compound and incubate for a defined period.
-
Stimulation: Add a fixed concentration of dopamine (agonist) and forskolin to the wells. Forskolin stimulates cAMP production, and the D2 receptor agonist (dopamine) will inhibit this stimulation.
-
Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. The IC50 value represents the concentration of the antagonist that causes a 50% reversal of the dopamine-induced inhibition of forskolin-stimulated cAMP production.
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist like dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Differential effects of this compound and domperidone on cholinesterase activity in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Clinical Relevance of In Vitro Findings for Bromopride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bromopride with its alternatives, Metoclopramide and Domperidone, focusing on the validation of in vitro findings with clinical relevance. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these prokinetic and antiemetic agents.
In Vitro Pharmacological Profiles: A Comparative Analysis
The prokinetic and antiemetic effects of this compound, Metoclopramide, and Domperidone are primarily attributed to their interactions with dopamine D2 and serotonin 5-HT3 and 5-HT4 receptors. Understanding their in vitro receptor binding affinities and functional activities is crucial for elucidating their mechanisms of action and predicting their clinical efficacy and side-effect profiles.
| Drug | Receptor | Parameter | Value | Species/Cell Line | Reference |
| This compound | Dopamine D2 | IC50 | ~2.1 µM | Not Specified | [1][2] |
| 5-HT4 | Activity | Partial Agonist | Human, Mouse | [2][3][4] | |
| Metoclopramide | Dopamine D2 | IC50 | 240 nM | Not Specified | |
| 5-HT3 | IC50 | 64 nM | Human (HEK-293 cells) | ||
| 5-HT4 | Activity | Agonist | Human, Guinea Pig | ||
| Domperidone | Dopamine D2 | Ki | 0.44 - 2.9 nM | Rat, Human (HEK293T cells) | N/A |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of binding affinity. A lower value indicates a higher affinity. The provided data is compiled from various sources and experimental conditions may differ.
Signaling Pathways and Experimental Workflows
The interaction of this compound with its target receptors initiates downstream signaling cascades that ultimately mediate its physiological effects. The following diagrams illustrate the key signaling pathway for this compound and a typical experimental workflow for determining receptor binding affinity.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay (for Dopamine D2 Receptors)
This protocol outlines a standard method for determining the binding affinity of a compound for the dopamine D2 receptor.
1. Membrane Preparation:
-
Cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are cultured to confluency.
-
Cells are harvested, washed, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
A known high-affinity ligand (e.g., haloperidol or butaclamol) at a high concentration is used to determine non-specific binding.
-
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay (for 5-HT4 Receptors)
This protocol describes a method to assess the functional activity of a compound at the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Seeding:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.
-
Cells are seeded into 96- or 384-well plates at an appropriate density and allowed to attach overnight.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for a short period to prevent the degradation of cAMP.
-
Varying concentrations of the test compound (e.g., this compound) are added to the wells.
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known 5-HT4 agonist (e.g., serotonin).
-
The plate is incubated at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
3. cAMP Detection:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format is used to quantify cAMP levels.
-
Bioluminescence Resonance Energy Transfer (BRET): This method utilizes a biosensor that changes its conformation and BRET signal upon binding to cAMP.
-
4. Data Analysis:
-
The raw data (e.g., fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.
-
The cAMP concentration is plotted against the log concentration of the test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
For partial agonists, the Emax will be lower than that of a full agonist (e.g., serotonin).
Clinical Relevance and Translation of In Vitro Findings
The clinical utility of this compound in treating conditions like nausea, vomiting, and gastroesophageal reflux disease (GERD) can be largely explained by its in vitro pharmacological profile.
Antiemetic Effects: this compound's primary mechanism for its antiemetic action is the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. The IC50 value of approximately 2.1 µM, while appearing modest, is clinically effective in blocking the emetic stimuli. Its activity at 5-HT3 receptors, although not yet quantified with a specific Ki or IC50 value, likely contributes to its antiemetic properties, similar to Metoclopramide which has a known 5-HT3 antagonist component. Clinical trials have demonstrated this compound's efficacy in preventing chemotherapy-induced nausea and vomiting, although some studies suggest it may be less effective than newer agents like ondansetron.
Prokinetic Effects: The prokinetic effects of this compound, which are beneficial in GERD and gastroparesis, are a result of its dual action as a D2 antagonist and a 5-HT4 partial agonist. D2 receptor antagonism in the gastrointestinal tract enhances cholinergic nerve activity, leading to increased esophageal sphincter pressure and gastric motility. The partial agonism at 5-HT4 receptors further stimulates acetylcholine release from enteric neurons, promoting peristalsis. Clinical studies have shown that this compound can increase lower esophageal sphincter pressure and improve symptoms in patients with GERD.
Comparison with Alternatives:
-
Metoclopramide: Shares a similar dual mechanism of D2 antagonism and 5-HT4 agonism with this compound. However, Metoclopramide also possesses significant 5-HT3 receptor antagonism, which contributes to its potent antiemetic effects. Clinically, Metoclopramide is a widely used prokinetic and antiemetic, but its ability to cross the blood-brain barrier to a greater extent than Domperidone can lead to a higher incidence of extrapyramidal side effects.
-
Domperidone: Is a potent and selective peripheral D2 receptor antagonist with a high affinity (Ki in the low nanomolar range). Unlike this compound and Metoclopramide, it has minimal to no activity at serotonin receptors. Its limited ability to cross the blood-brain barrier results in a lower risk of central nervous system side effects. This makes it a preferred option in some cases, although concerns about its potential cardiac side effects have led to restrictions on its use in some regions.
References
- 1. This compound stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]
- 2. This compound stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound stimulates 5-HT4-serotonin receptors in the human atrium | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Bromopride and Metoclopramide in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two closely related substituted benzamide drugs, bromopride and metoclopramide. Both agents are utilized for their prokinetic and antiemetic properties, primarily acting as dopamine D2 receptor antagonists. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for optimizing therapeutic efficacy and safety in clinical settings and for guiding further drug development. This document synthesizes available human pharmacokinetic data from various studies, presents it in a clear, comparative format, and outlines the typical experimental methodologies employed in such investigations.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and metoclopramide based on data from human studies. It is important to note that values can vary depending on the study population, dosage, and formulation.
| Pharmacokinetic Parameter | This compound | Metoclopramide |
| Peak Plasma Concentration (Cmax) | 20 ng/mL (10 mg oral dose)[1], 38 ng/mL (20 mg oral dose)[1], 64 ng/mL (30 mg oral dose)[1] | 41.0 ng/mL (15 mg dose)[2] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (tablets) | 1-4 hours (modified-release tablet)[3], 1.25 hours (15 mg dose) |
| Area Under the Curve (AUC) | Data not consistently reported in comparative studies | 367 ng*h/mL (15 mg dose) |
| Elimination Half-life (t1/2) | 2.9 - 5 hours | 3.9 - 7.1 hours |
| Oral Bioavailability | 54% - 70%, increases to ~90% with multiple administrations | 32% - 100% (highly variable), ~87% (high-dose), 76% - 79% (oral forms) |
| Protein Binding | ~40% | ~30% |
| Volume of Distribution (Vd) | 215 L | ~3.5 L/kg |
| Clearance | 899 mL/min (systemic), 46.80 L/h (oral) | 0.7 L/h/kg (total), 0.16 L/h/kg (renal) |
Experimental Protocols
The data presented above is typically generated from Phase I clinical trials or bioequivalence studies. A representative experimental design for a comparative pharmacokinetic study of this compound and metoclopramide is outlined below.
Study Design: A randomized, open-label, crossover study is a common design. This involves administering single doses of both this compound and metoclopramide to a group of healthy volunteers, with a washout period between the two drug administrations.
Subjects: A cohort of healthy adult male and female volunteers is typically recruited. Exclusion criteria would include a history of significant medical conditions, use of other medications, and known allergies to the study drugs. All participants would provide informed consent.
Drug Administration:
-
Dosage: Standard therapeutic oral doses of this compound (e.g., 10 mg or 20 mg) and metoclopramide (e.g., 10 mg or 20 mg) are administered.
-
Administration: The drugs are administered with a standardized volume of water after an overnight fast. Food and beverages are typically restricted for a set period before and after drug administration to minimize variability in absorption.
Sample Collection:
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Method:
-
Methodology: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is used to quantify the concentrations of this compound and metoclopramide in the plasma samples.
-
Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.
Pharmacokinetic Analysis:
-
Parameter Calculation: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data for each subject and each drug. These parameters include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2).
-
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are employed to compare the pharmacokinetic parameters of this compound and metoclopramide.
Visualizing the Research Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study.
Caption: Workflow of a comparative pharmacokinetic study.
References
Benchmarking Bromopride: A Comparative Safety Analysis Against Newer Prokinetic Agents
For Immediate Release
This guide offers a detailed comparison of the safety profiles of the traditional prokinetic agent, Bromopride, against a new generation of compounds: Prucalopride, Velusetrag, and Naronapride. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data to provide an objective assessment of their relative safety, focusing on adverse effects and underlying mechanisms.
Executive Summary
Prokinetic agents are pivotal in managing gastrointestinal motility disorders. While this compound, a dopamine D2 receptor antagonist, has been a long-standing therapeutic option, its use is associated with a range of side effects, including extrapyramidal symptoms. The development of newer agents with more selective mechanisms of action, primarily targeting serotonin 5-HT4 receptors, has prompted a re-evaluation of the safety landscape. This guide provides a comprehensive analysis of clinical trial data to benchmark the safety of this compound against Prucalopride, Velusetrag, and Naronapride, offering a valuable resource for drug development and clinical research.
Comparative Safety Profile
The following table summarizes the incidence of common and notable adverse events reported in clinical trials for this compound and the newer prokinetic agents. It is important to note that direct head-to-head comparative trials are limited, and the data presented is aggregated from various studies with different patient populations and methodologies.
| Adverse Event Category | This compound | Prucalopride | Velusetrag | Naronapride |
| Common Adverse Events | ||||
| Drowsiness/Somnolence | Most common[1][2] | - | - | - |
| Fatigue | Common[1][2] | - | - | - |
| Headache | - | 25-30%[3] | Common | Safety profile did not differ from placebo |
| Diarrhea | Can occur | 12-19% | Common | Safety profile did not differ from placebo |
| Nausea | Can occur | 12-24% | Common | Safety profile did not differ from placebo |
| Abdominal Pain | - | 16-23% | - | Safety profile did not differ from placebo |
| Serious Adverse Events | ||||
| Extrapyramidal Symptoms (EPS) | Rare, but a known risk | Not reported as a common AE | Not reported as a common AE | Favorable safety profile to date |
| Neuroleptic Malignant Syndrome (NMS) | Rare, but possible | Not reported | Not reported | Not reported |
| Cardiovascular Events | ||||
| QT Prolongation/Arrhythmias | Potential for fluctuations in blood pressure and palpitations | No significant cardiovascular effects reported | No cardiovascular safety concerns reported | No cardiovascular effects observed in clinical studies |
Mechanism of Action and Signaling Pathways
The differing safety profiles of these agents can be attributed to their distinct mechanisms of action. This compound's broad antagonism of dopamine D2 receptors in the central nervous system is linked to its risk of extrapyramidal symptoms. In contrast, the newer agents exhibit greater selectivity for serotonin 5-HT4 receptors in the gastrointestinal tract, minimizing off-target effects.
Experimental Protocols
The safety and efficacy of these prokinetic agents have been evaluated in numerous clinical trials. Below are summaries of the methodologies employed in key studies.
Assessment of Cardiovascular Safety
A critical aspect of prokinetic drug development is the thorough evaluation of cardiovascular safety, particularly the potential for QT interval prolongation.
Prucalopride (NCT01147926): This Phase 3, randomized, double-blind, placebo-controlled study in men with chronic constipation evaluated safety and tolerability over 12 weeks. Safety assessments included monitoring of adverse events, laboratory samples (blood and urine), vital signs, physical examinations, and electrocardiograms (ECGs).
Velusetrag (NCT02267525): This Phase 2b, multicenter, double-blind, randomized, placebo-controlled study assessed the efficacy and safety of Velusetrag in subjects with diabetic or idiopathic gastroparesis over 12 weeks. Safety was evaluated through the recording of treatment-emergent adverse events (AEs), clinical laboratory tests, vital signs, and ECGs.
Naronapride (MOVE-IT Trial - NCT05621811): This ongoing Phase 2b, double-blind, randomized, multicenter, placebo-controlled dose-finding trial is evaluating the efficacy, safety, and tolerability of a 12-week treatment with Naronapride in adult participants with moderate idiopathic or diabetic gastroparesis. The study includes four treatment groups (three doses of Naronapride and one placebo group) and will assess safety as a secondary endpoint.
Assessment of Extrapyramidal Symptoms (EPS)
Given the mechanism of this compound, the assessment of EPS is crucial. Standardized rating scales are often employed in clinical trials to quantify these movement disorders.
Methodologies for assessing EPS in clinical trials typically involve:
-
Baseline Neurological Examination: To document any pre-existing movement disorders.
-
Regular Monitoring: Patients are observed at regular intervals for the emergence of any abnormal movements.
-
Standardized Rating Scales: Clinician-rated scales such as the Extrapyramidal Symptom Rating Scale (ESRS) or the Abnormal Involuntary Movement Scale (AIMS) are used to objectively quantify the severity of symptoms.
-
Causality Assessment: A determination is made as to whether the observed symptoms are likely related to the study medication, considering the timing of onset and other potential causes.
Conclusion
The evolution of prokinetic agents from broad-spectrum dopamine antagonists to selective serotonin 5-HT4 receptor agonists represents a significant advancement in gastrointestinal pharmacology, particularly concerning safety and tolerability. While this compound remains a therapeutic option, its potential for central nervous system side effects necessitates careful patient selection and monitoring. The newer agents, Prucalopride, Velusetrag, and Naronapride, have demonstrated favorable safety profiles in clinical trials, with a lower propensity for the adverse events commonly associated with older prokinetics. This comparative guide underscores the importance of considering the mechanistic differences between these agents when making decisions in drug development and clinical practice. Further head-to-head comparative studies will be invaluable in providing a more definitive risk-benefit assessment.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bromopride
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds like bromopride is a critical component of laboratory safety and regulatory compliance. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and safety glasses with side-shields.[1][2] In case of dust formation, use a full-face respirator.[2] |
| Engineering Controls | Use only in a well-ventilated area or outdoors.[2] Provide appropriate exhaust ventilation where dust is formed.[1] |
| Handling | Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Accidental Release Measures | Prevent the chemical from entering drains. For spills, sweep up and shovel the material without creating dust. Collect the spilled material in suitable, closed containers for disposal. |
Step-by-Step this compound Disposal Procedure
The recommended disposal method for this compound involves professional handling and incineration to ensure complete and safe destruction.
-
Initial Assessment : Identify if the this compound to be disposed of is a surplus, non-recyclable, or contaminated material. This procedure applies to the pure compound as well as contaminated lab materials.
-
Engage a Licensed Disposal Company : It is crucial to contact a licensed professional waste disposal service to handle the disposal of this compound. These companies are equipped to manage hazardous chemical waste in compliance with regulations.
-
Recommended Disposal Method : The preferred method of disposal is chemical incineration. This typically involves dissolving or mixing the this compound with a combustible solvent before burning it in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound and the safe management of any hazardous byproducts.
-
Disposal of Contaminated Packaging : Any packaging that has been in contact with this compound should be treated as the unused product and disposed of in the same manner.
-
Regulatory Compliance : Ensure that the disposal process adheres to all applicable local, state, and federal laws and regulations regarding pharmaceutical and chemical waste. The Environmental Protection Agency (EPA) provides specific regulations for the management of hazardous waste pharmaceuticals.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
It is the responsibility of all researchers and laboratory personnel to be aware of and comply with the established guidelines for chemical waste management to ensure a safe working environment and protect the ecosystem.
References
Safeguarding Your Research: Essential Protocols for Handling Bromopride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bromopride, a dopamine antagonist used as an antiemetic. Adherence to these procedures is critical to minimize exposure risks and ensure proper disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial when working with this compound. The following equipment is required to prevent skin and eye contact, as well as inhalation.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles or chemical safety goggles with side-shields. | Conforming to EN166 (EU) or NIOSH (US).[1][2][3] |
| Skin | Chemical-resistant gloves (inspect before use) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][3] |
| Respiratory | Use a NIOSH-certified N95 or N100 respirator if there is a risk of airborne powder or aerosol generation. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably under a laboratory fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
The recommended storage temperature is 2 - 8 °C.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is necessary to mitigate harm.
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Fire-Fighting Measures:
-
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.
-
Firefighters should wear self-contained breathing apparatus.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.
Disposal of Unused this compound:
-
Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the product to enter drains or sewer systems.
Disposal of Contaminated Packaging:
-
Dispose of as unused product in accordance with official regulations.
Experimental Workflow: Handling a this compound Spill
The following diagram outlines the step-by-step procedure for safely managing a this compound spill in the laboratory.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
